molecular formula C7H7NO4 B1602064 5-(Hydroxymethyl)-2-nitrophenol CAS No. 61161-83-9

5-(Hydroxymethyl)-2-nitrophenol

Cat. No.: B1602064
CAS No.: 61161-83-9
M. Wt: 169.13 g/mol
InChI Key: YDFRYKXELURVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFRYKXELURVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561239
Record name 5-(Hydroxymethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61161-83-9
Record name 5-(Hydroxymethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 5-(Hydroxymethyl)-2-nitrophenol (CAS Number: 61161-83-9), a valuable nitroaromatic compound with applications in chemical synthesis and potentially in drug discovery. This document delves into the structural and physicochemical characteristics of the molecule, presenting available data on its molecular structure, solubility, and thermal properties. Furthermore, this guide outlines established experimental protocols for the determination of key physical parameters, offering a framework for researchers to conduct their own analyses. The synthesis of this information is intended to support research and development activities by providing a foundational understanding of this compound's physical behavior.

Introduction

This compound is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl group at the 5-position and a nitro group at the 2-position. The presence of these functional groups—a hydroxyl, a hydroxymethyl, and a nitro group—imparts a unique combination of chemical reactivity and physical properties to the molecule. The nitro group, being a strong electron-withdrawing group, significantly influences the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. The hydroxymethyl group provides a site for potential esterification or etherification reactions and can participate in hydrogen bonding. Understanding the physical properties of this molecule is paramount for its effective use in synthetic chemistry, materials science, and pharmaceutical development, where factors such as solubility, melting point, and spectroscopic signatures are critical for process optimization, purification, and characterization.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 61161-83-9[1][2]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point 97-98 °C
Boiling Point 347.5 °C at 760 mmHg
Density 1.489 ± 0.06 g/cm³ (Predicted)

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions, purification by recrystallization, and formulation for biological assays.

Qualitative Solubility:

A preliminary assessment indicates that this compound is slightly soluble in water (16 g/L at 25 °C). Due to its polar functional groups (hydroxyl and nitro groups), it is expected to exhibit good solubility in polar organic solvents.[3]

Experimental Determination of Solubility:

For precise quantitative solubility data, the isothermal equilibrium method is recommended. This involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Protocol: Isothermal Equilibrium Solubility Determination
  • Sample Preparation: Add an excess amount of this compound to a series of vials containing different organic solvents (e.g., methanol, ethanol, acetone, DMSO).

  • Equilibration: Seal the vials and agitate them in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

  • Concentration Analysis: Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

Caption: Workflow for determining solubility.

Acidity (pKa)

The pKa value is a measure of the acidity of the phenolic hydroxyl group. The electron-withdrawing nitro group is expected to significantly increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself.

Experimental Determination of pKa:

The pKa of this compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[4][5][6][7]

Protocol: Spectrophotometric pKa Determination
  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, small amount of a stock solution of this compound to each buffer solution.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the molecule.

  • pKa Calculation: Plot the absorbance at this wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[5]

Caption: Spectrophotometric pKa determination workflow.

Spectroscopic Properties

The spectroscopic profile of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the nitro and hydroxymethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons bearing the hydroxyl and nitro groups.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis: Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (J-values, for ¹H).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • O-H stretch (alcoholic): A band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

  • N-O asymmetric stretch (nitro): A strong band around 1500-1550 cm⁻¹.

  • N-O symmetric stretch (nitro): A strong band around 1300-1360 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenolic and alcoholic): Bands in the 1000-1260 cm⁻¹ region.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Assign the observed absorption bands to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitrophenol chromophore will exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.[8][9][10]

Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare dilute solutions of this compound in various solvents (e.g., ethanol, methanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for the successful application of this compound in research and development. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible data, thereby facilitating further investigation into the chemical and biological potential of this compound.

References

  • Kuujia. (2024, September 2). Cas no 61161-83-9 (this compound). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved January 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved January 2, 2026, from [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.
  • P212121 Store. (n.d.). This compound | CAS 61161-83-9. Retrieved January 2, 2026, from [Link]

  • Harrison, A. G., & Cotter, R. J. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(2), 937-947.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0121409). Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved January 2, 2026, from [Link]

  • da Silva, A. B., et al. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(4), 586-592.
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved January 2, 2026, from [Link]

  • Van der Veken, P., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-72.
  • ResearchGate. (2025, August 6). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved January 2, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
  • Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 2, 2026, from [Link]

Sources

A Technical Guide to 5-(Hydroxymethyl)-2-nitrophenol (CAS: 61161-83-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 5-(hydroxymethyl)-2-nitrophenol, a valuable chemical intermediate for professionals in research, development, and pharmaceutical sciences. By synthesizing publicly available data and established chemical principles, this guide details the compound's physicochemical properties, a proposed synthetic route with mechanistic rationale, key chemical transformations, and potential applications, grounded in authoritative references.

Core Compound Identification and Properties

This compound, registered under CAS number 61161-83-9, is a substituted aromatic compound featuring a phenol ring functionalized with a hydroxymethyl group and a nitro group.[1] This trifunctional arrangement makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the electron-donating hydroxyl and hydroxymethyl groups, imparts a unique reactivity profile to the aromatic ring.

Physicochemical and Computed Data

The fundamental properties of this compound are summarized below. Experimental data is prioritized, supplemented by computed properties where necessary.

PropertyValueSource
CAS Number 61161-83-9[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.14 g/mol
Synonyms 3-Hydroxy-4-nitrobenzyl alcohol[2]
Melting Point 97-98 °C[2]
Boiling Point 347.5 °C at 760 mmHg (Predicted)[2]
Flash Point 159.6 °C (Predicted)[2]
Solubility Slightly soluble in water (16 g/L at 25 °C)[2]
XlogP 1.1[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Appearance Yellow needles (based on isomer)[3]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient route can be devised based on fundamental principles of electrophilic aromatic substitution, specifically the nitration of a substituted phenol.

Proposed Synthetic Pathway: Nitration of 3-(Hydroxymethyl)phenol

The most direct approach involves the electrophilic nitration of 3-(hydroxymethyl)phenol. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. The phenolic hydroxyl group is a powerful activating ortho-, para-director. The hydroxymethyl group is a weakly activating ortho-, para-director. The strong directing effect of the hydroxyl group will dominate, favoring substitution at positions 2, 4, and 6.

  • Position 2 (ortho): Sterically accessible and activated by the hydroxyl group. This leads to the desired product, this compound.

  • Position 4 (para): Also activated by the hydroxyl group, leading to the isomeric byproduct 3-(hydroxymethyl)-4-nitrophenol.

  • Position 6 (ortho): Sterically hindered by the adjacent hydroxymethyl group, making substitution less favorable.

Therefore, a mixture of 2-nitro and 4-nitro isomers is expected, which can be separated using standard chromatographic techniques.

Synthesis_Workflow reagent1 3-(Hydroxymethyl)phenol product This compound (Mixture of Isomers) reagent1->product Nitration reagent2 HNO₃ / H₂SO₄ purification Chromatographic Separation product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard nitration methods for phenols.[4] Caution: Nitration reactions are highly exothermic and require strict temperature control. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(hydroxymethyl)phenol (1.0 eq) in a suitable solvent like glacial acetic acid at 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of 3-(hydroxymethyl)phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Characterization Profile

No publicly available spectra for this compound were identified. The following data is predicted based on the analysis of structurally similar compounds like 2-nitrophenol and 2-methyl-5-nitrophenol.[5][6][7]

ParameterPredicted Data
¹H NMR δ (ppm) in CDCl₃: ~10.6 (s, 1H, -OH phenol), ~8.1 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.5 (s, 1H, -OH alcohol).
¹³C NMR δ (ppm): ~155 (C-OH), ~140 (C-NO₂), ~125-135 (Ar-C), ~115-120 (Ar-C), ~64 (-CH₂OH).
IR Spectroscopy ν (cm⁻¹): 3500-3200 (broad, O-H stretch), ~1520 & ~1340 (asymmetric & symmetric N-O stretch), ~1590 & ~1470 (C=C aromatic stretch).
Mass Spectrometry EI-MS (m/z): 169 [M]⁺, fragments corresponding to loss of H₂O, NO₂, and CH₂OH.
Analytical Protocol: NMR Spectroscopy

This is a standard protocol for obtaining NMR data for organic compounds.[5]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Reactivity and Key Chemical Transformations

The multiple functional groups of this compound allow for a range of chemical modifications, making it a strategic intermediate.

Reduction of the Nitro Group

A pivotal transformation is the reduction of the nitro group to an amine, yielding 4-amino-3-(hydroxymethyl)phenol. This resulting aminophenol derivative is a valuable precursor for pharmaceuticals and dyes.[8] Common reagents for this reduction include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).

Reduction_Reaction start This compound product 4-Amino-3-(hydroxymethyl)phenol start->product Reduction reagent SnCl₂ / HCl or H₂ / Pd-C

Caption: Key transformation: Reduction of the nitro group.

Reactions of the Hydroxymethyl and Phenolic Groups
  • Oxidation: The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde (3-hydroxy-4-nitrobenzaldehyde) or carboxylic acid (3-hydroxy-4-nitrobenzoic acid) using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the acid).

  • Etherification/Esterification: The phenolic hydroxyl is acidic and can readily undergo Williamson ether synthesis or be acylated to form esters. The primary alcohol can also be converted to ethers and esters under different conditions. This differential reactivity allows for selective functionalization.

  • Quinone Methide Formation: Like other hydroxymethylphenols, it may form reactive quinone methide intermediates under thermal or catalytic conditions, which can be trapped by nucleophiles.[9]

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented, its utility lies in its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis: The reduction product, 4-amino-3-(hydroxymethyl)phenol, is a key structural motif. Aminophenols are precursors to a wide range of pharmacologically active molecules, including analgesics and other therapeutics.[8]

  • Dyes and Pigments: The aminophenol derivative can serve as a diazo component or coupling agent in the synthesis of azo dyes.[8]

  • Material Science: Phenolic compounds are fundamental units in the production of resins and polymers. The functional groups on this molecule offer potential for creating specialized polymers with tailored properties.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for CAS 61161-83-9 in the search results. However, based on the toxicology of related nitrophenols, the following precautions are mandatory.[10]

  • General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Hazards: Nitrophenols are generally considered toxic and are skin and eye irritants.[10] They can be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its value is primarily derived from its key transformations, particularly the reduction of its nitro group to form a versatile aminophenol intermediate. A logical synthetic route via nitration of 3-(hydroxymethyl)phenol provides access to this compound. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables its effective use in the development of novel pharmaceuticals, dyes, and materials.

References

  • Biosynth. This compound | 61161-83-9.

  • Smolecule. Buy 4-Amino-3-(hydroxymethyl)phenol | 168202-61-7.

  • ChemicalBook. This compound | 61161-83-9.

  • Kuujia.com. 61161-83-9(this compound).

  • Smolecule. Buy 2-(Hydroxymethyl)-5-nitrophenol | 57356-40-8.

  • P212121 Store. This compound | CAS 61161-83-9.

  • Sigma-Aldrich. 3-HYDROXY-4-NITROBENZYL ALCOHOL | CAS 61161-83-9.

  • Sigma-Aldrich. This compound | CAS 61161-83-9.

  • Fisher Scientific. eMolecules 2-(Hydroxymethyl)-5-nitrophenol | 57356-40-8.

  • BLD Pharm. 61161-83-9|this compound.

  • LookChem. Cas no 61161-83-9 (this compound).

  • 960化工网. CAS No.61161-83-9 | this compound.

  • King's Land Supplier. OEM 4 Amino 3 Methylphenol Synthesis Methods.

  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine...

  • PrepChem.com. Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol.

  • Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.

  • CymitQuimica. 3-HYDROXY-4-NITROBENZYL ALCOHOL.

  • Fisher Scientific. SAFETY DATA SHEET - Nitro Blue Tetrazolium Chloride.

  • ejournal.umm.ac.id. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.

  • Google Patents. US3987113A - Preparation of 5-methyl-2-nitrophenol.

  • NTP. Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0).

  • Benchchem. Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.

  • NIH. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

  • Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.

  • Google Patents. US2464194A - Reduction of nitrophenols.

  • Benchchem. 3-(Hydroxymethyl)-5-nitrophenol|CAS 180628-74-4.

  • Frontiers. Biological mode of action of a nitrophenolates-based biostimulant: case study.

  • ChemicalBook. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum.

  • BLD Pharm. N/A|5-Amino-2-(hydroxymethyl)-4-nitrophenol.

  • NOP - Sustainability in the organic chemistry lab course. 1 H-NMR.

  • King-Pharm. 2-(Hydroxymethyl)-5-nitrophenol [57356-40-8].

  • PubChem. 2-Nitrophenol.

  • ChemicalBook. 2-Nitrophenol(88-75-5) 1H NMR spectrum.

  • PubMed. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis...

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)-2-nitrophenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-2-nitrophenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring functionalized with a hydroxymethyl group and a nitro group, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a detailed exploration of its synthesis and characterization, and insights into its current and potential applications in scientific research and drug development.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity lies in its precise structural definition and systematic naming.

IUPAC Name and Synonyms

The systematic name for this compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is also known by other names, including 3-Hydroxy-4-nitrobenzyl alcohol.[1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 1, a nitro (-NO2) group at position 2, and a hydroxymethyl (-CH2OH) group at position 5.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Nitration A 3-Hydroxybenzaldehyde B 3-Hydroxybenzyl alcohol A->B NaBH4, (NH4)2CO3 Ethanol, RT C 3-Hydroxybenzyl alcohol D This compound C->D HNO3, H2SO4 Controlled Temp.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzyl alcohol from 3-Hydroxybenzaldehyde

This reduction step transforms the aldehyde functional group into a primary alcohol. The use of sodium borohydride in the presence of ammonium carbonate offers an efficient and scalable method.

  • Materials:

    • 3-Hydroxybenzaldehyde

    • Ethanol

    • Sodium borohydride (NaBH4)

    • Ammonium carbonate ((NH4)2CO3)

    • Celite

    • Diethyl ether

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in ethanol.

    • Cool the solution to approximately 20°C.

    • Slowly add sodium borohydride (1.0 eq) and ammonium carbonate (1.0 eq) to the solution over a period of 15 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Extract the resulting residue with diethyl ether (2x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 3-hydroxybenzyl alcohol.

Step 2: Nitration of 3-Hydroxybenzyl alcohol

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The hydroxyl and hydroxymethyl groups are ortho-, para-directing. The nitration is expected to occur at the positions activated by the hydroxyl group, with the position ortho to the hydroxyl and para to the hydroxymethyl group being sterically and electronically favored.

  • Materials:

    • 3-Hydroxybenzyl alcohol

    • Concentrated Sulfuric acid (H2SO4)

    • Concentrated Nitric acid (HNO3)

    • Ice

  • Procedure:

    • In a flask maintained at a low temperature (e.g., 0-5°C) using an ice bath, slowly add 3-hydroxybenzyl alcohol to concentrated sulfuric acid with constant stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also kept in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzyl alcohol in sulfuric acid, ensuring the temperature remains low to control the reaction and minimize side product formation.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Collect the solid product by filtration and wash with cold water until the washings are neutral.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven unique carbon atoms in the molecule, including the aromatic carbons, and the methylene carbon. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the CH2 group, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretching of the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectral analysis, likely using an electron ionization (EI) source, would show a molecular ion peak (M+) corresponding to the molecular weight of 169.13 g/mol . Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and other characteristic fragments.

Physicochemical Properties
PropertyValue/Description
Physical State Solid
Storage Temperature Room temperature, sealed in a dry environment [1]

Reactivity and Potential Applications

The functional groups present in this compound make it a versatile building block in organic synthesis.

  • Reactive Intermediate: It is considered a reactive intermediate in catalytic hydroxylation mechanisms. * Antioxidant Properties: The phenolic structure suggests potential antioxidant activity, as it can act as a free radical scavenger. * Precursor for Bioactive Molecules: The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. The hydroxyl and hydroxymethyl groups can be further functionalized, allowing for the synthesis of a diverse range of derivatives with potential biological activities. While specific applications in drug development for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. For instance, nitrophenol derivatives have been investigated for their antimicrobial and antiproliferative activities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available safety data sheets for related compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and interesting synthetic accessibility. Its trifunctional nature provides a platform for the development of a wide array of derivatives, making it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its reactivity and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

References

  • ResearchGate. 13C NMR spectrum of compound 5. Available from: [Link].

Sources

On the Plausibility and Proposed Mechanism of 5-(Hydroxymethyl)-2-nitrophenol in Hydroxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: This technical guide addresses the proposed role of 5-(Hydroxymethyl)-2-nitrophenol (5-HMNP) as a reactive intermediate in hydroxylation reactions. It is critical to establish at the outset that while this role is suggested by at least one commercial chemical supplier, it is not a widely documented or validated mechanism within peer-reviewed scientific literature. Therefore, this document serves a dual purpose: first, to analyze the known, fundamental chemical principles that would govern such a reaction, and second, to construct a scientifically plausible, albeit hypothetical, mechanistic pathway. We will deconstruct the constituent reactions—epoxide ring-opening and the influence of aromatic substituents—and then assemble them into a proposed catalytic cycle. Finally, we will outline the rigorous experimental protocols required to validate or refute this hypothesis, thereby providing a framework for future research.

Physicochemical Profile of this compound (5-HMNP)

To understand the potential reactivity of 5-HMNP, we must first analyze its structure and the electronic effects of its functional groups.

  • Structure: 5-HMNP is a benzene ring substituted with three groups: a hydroxyl (-OH), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH).

  • Electronic Effects:

    • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system.[1][2] This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making these positions electron-deficient.[3]

    • Hydroxyl Group (-OH): This is a strong electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). The resonance effect dominates, making it a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

    • Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating through its -I effect.

The interplay of these groups makes the aromatic ring of 5-HMNP electron-poor, particularly at the positions ortho and para to the nitro group. The phenolic proton is also rendered more acidic due to the stabilizing effect of the electron-withdrawing nitro group on the corresponding phenoxide anion.

Property Value Source
CAS Number 61161-83-9
Molecular Formula C₇H₇NO₄
Molecular Weight 169.14 g/mol

Foundational Principles: Epoxide Ring-Opening

The premise that 5-HMNP is formed from an epoxide and a hydroxyl group necessitates a discussion of epoxide chemistry. Epoxides are three-membered cyclic ethers that possess significant ring strain, making them susceptible to ring-opening reactions by nucleophiles.[4][5]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening is a classic Sₙ2 reaction. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond.

  • Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom.[6]

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the site of attack, resulting in an anti-diol product upon hydrolysis.

sub Unsymmetrical Epoxide ts Sₙ2 Transition State sub->ts Attack at less hindered carbon nuc Nu:⁻ nuc->ts prod Ring-Opened Product (Alkoxide) ts->prod sub Epoxide protonated Protonated Epoxide sub->protonated Protonation acid H-A acid->sub prod Ring-Opened Product (trans-diol precursor) protonated->prod Nucleophilic attack at more substituted carbon nuc Nu-H nuc->protonated

Caption: Acid-catalyzed ring-opening of an epoxide.

A Proposed Mechanistic Role for 5-HMNP in Hydroxylation

Based on the isolated claim that 5-HMNP is a "reactive intermediate... produced by the reaction of an epoxide with a hydroxyl group," we can construct a hypothetical scenario. This mechanism is theoretical and requires experimental validation. It is more likely that 5-HMNP is an intermediate in the synthesis of a functionalized phenol from a complex epoxide, rather than a catalyst for a general hydroxylation reaction.

Let us consider a hypothetical transformation of Substrate A (an aromatic epoxide with a nitro group) to Product C (a di-hydroxylated aromatic compound).

G A Substrate A (Aromatic Epoxide) B Intermediate B (5-HMNP) A->B Step 1: Nucleophilic Ring-Opening C Product C (Hydroxylated Phenol) B->C Step 2: Elimination & Aromatization reagent1 + H₂O / OH⁻ (Nucleophile) reagent2 + Cl⁻ / Lewis Acid (Hypothetical)

Caption: Proposed two-step pathway involving 5-HMNP.

Step 1: Formation of 5-HMNP via Epoxide Ring-Opening

The cycle would begin with a complex aromatic epoxide substrate. A nucleophilic attack by a hydroxide ion (or water) would open the epoxide ring. If the substrate is appropriately designed, this could lead to the formation of 5-HMNP. This is a standard Sₙ2 reaction.

Step 2: Conversion of 5-HMNP to the Final Product

The claim that 5-HMNP "reacts with chloride ions to form phenols" suggests a subsequent reaction. This is the most speculative part of the mechanism. One possibility is a Lewis acid-catalyzed reaction where the chloride ion facilitates the elimination of the hydroxymethyl group (perhaps after activation, e.g., protonation) and subsequent tautomerization to restore aromaticity and yield the final hydroxylated product. The strong electron-withdrawing nature of the nitro group would make the benzylic carbon of the hydroxymethyl group susceptible to nucleophilic attack or facilitate elimination.

Framework for Experimental Validation

To elevate the proposed mechanism from hypothesis to established fact, a rigorous and self-validating experimental workflow is necessary.

Protocol 1: Identification of the Intermediate

Objective: To unequivocally prove the existence and structure of 5-HMNP as a transient species in the reaction.

Methodology:

  • Reaction Setup: Initiate the reaction of the proposed epoxide substrate with the hydroxylating agent under controlled conditions (temperature, concentration).

  • Time-Course Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., t=0, 1, 5, 15, 60 min).

  • Quenching: Immediately quench the reaction in each aliquot to halt further transformation (e.g., by rapid cooling and pH neutralization).

  • LC-MS/MS Analysis: Analyze the quenched samples using Liquid Chromatography-Mass Spectrometry.

    • Chromatography: Develop a separation method to resolve the starting material, the final product, and any potential intermediates.

    • Mass Spectrometry: Monitor for the expected mass-to-charge ratio (m/z) of 5-HMNP (170.04 for [M+H]⁺ or 168.03 for [M-H]⁻).

    • Fragmentation: Perform MS/MS on the candidate peak and compare the fragmentation pattern to that of an authentic 5-HMNP standard.

  • ¹H NMR Monitoring: For a slower reaction, monitor the reaction in situ using NMR spectroscopy. Look for the appearance and subsequent disappearance of characteristic peaks corresponding to 5-HMNP.

Protocol 2: Isotope Labeling Study

Objective: To trace the origin of the newly introduced hydroxyl group.

Methodology:

  • Reaction Setup: Perform two parallel reactions.

    • Reaction A: Use H₂¹⁶O as the solvent/nucleophile.

    • Reaction B: Use H₂¹⁸O (isotopically labeled water) as the solvent/nucleophile.

  • Product Isolation: Upon completion, isolate the final hydroxylated product from both reactions using preparative chromatography.

  • Mass Spectrometry Analysis: Analyze the purified products by high-resolution mass spectrometry.

  • Validation:

    • The product from Reaction A should show its expected molecular weight.

    • If the mechanism is correct, the product from Reaction B should show a mass shift of +2 Da, confirming that the oxygen atom came from the solvent.

G cluster_0 Experimental Workflow Start Hypothesized Reaction: Epoxide → 5-HMNP → Phenol P1 Protocol 1: Intermediate ID (LC-MS, NMR) Start->P1 P2 Protocol 2: Isotope Labeling (¹⁸O) (HRMS) Start->P2 P3 Protocol 3: Kinetic Studies (Spectrophotometry) Start->P3 Result Validated Mechanism P1->Result P2->Result P3->Result

Caption: A self-validating workflow to test the proposed mechanism.

Conclusion and Future Outlook

The proposition that this compound serves as a reactive intermediate in a hydroxylation reaction originating from an epoxide is scientifically intriguing. It combines the well-established principles of nucleophilic epoxide ring-opening with the complex electronic effects of nitroaromatic compounds. However, without validation from primary scientific literature, this mechanism remains speculative.

This guide has provided a thorough grounding in the relevant chemical theories and constructed a plausible, hypothetical framework. More importantly, it has laid out a clear and rigorous experimental plan for researchers to follow. The successful validation of this pathway could offer new strategies for the synthesis of highly functionalized phenols, which are valuable building blocks in drug discovery and materials science. Conversely, refuting the hypothesis would also be a valuable contribution, preventing the propagation of unsubstantiated claims.

References

A comprehensive list of references will be compiled upon the discovery of primary literature detailing the specific mechanism . The foundational principles discussed herein are supported by standard advanced organic chemistry textbooks and the following representative literature:

  • Biosynth. (n.d.). This compound | 61161-83-9. Retrieved January 2, 2026, from a chemical supplier website. [Note: This is a commercial, not a peer-reviewed, source.]
  • Reinke, L. A., & Moyer, M. J. (1985). p-Nitrophenol hydroxylation. A microsomal oxidation which is highly inducible by ethanol. Drug Metabolism and Disposition, 13(5), 548–552.
  • Suzuki, K., et al. (1983). Intermediate and Mechanism of Hydroxylation of O-Iodophenol by Salicylate Hydroxylase. Journal of Biochemistry, 93(3), 871-877.
  • Suzuki, K., et al. (1983). Hydroxylation of o-halogenophenol and o-nitrophenol by salicylate hydroxylase. Journal of Biochemistry, 93(3), 879-885.
  • Koop, D. R. (1986). Hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a. Molecular Pharmacology, 29(4), 399-404.
  • Makosza, M., & Sienkiewicz, K. (1998). Nucleophilic Substitution of Hydrogen in Nitroarenes. A new, convenient method for the synthesis of o- and p-nitrophenols. The Journal of Organic Chemistry, 63(13), 4199–4208.
  • BYJU'S. (n.d.). Epoxide Reactions. Retrieved January 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved January 2, 2026, from [Link]

  • T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons.
  • Kossent, F. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3295.
  • Mamedov, V. A., et al. (2022). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 91(11).
  • LibreTexts Chemistry. (2024). 18.6 Reactions of Epoxides: Ring-opening. Retrieved January 2, 2026, from [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Khan, F. A., et al. (2016). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Journal of the Serbian Chemical Society, 81(1), 1-11.
  • Kipouros, I., et al. (2022). Elucidation of the tyrosinase/O₂/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis.
  • Wolfe, M. D., et al. (2012). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Journal of the American Chemical Society, 134(38), 15686–15698.
  • Zhang, Y., et al. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 13(36), 25304-25311.
  • Prakash, D., et al. (1999). A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905. Applied and Environmental Microbiology, 65(6), 2640-2645.
  • Al-hamzi, A., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites.

Sources

A Comprehensive Spectroscopic Guide to 3-Hydroxy-4-nitrobenzyl Alcohol: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-hydroxy-4-nitrobenzyl alcohol, a key aromatic compound with significant potential in synthetic chemistry and drug development. For researchers and professionals in these fields, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in established principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

3-Hydroxy-4-nitrobenzyl alcohol (C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) is a substituted aromatic alcohol. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a hydroxymethyl (-CH₂OH) group. The relative positions of these substituents are critical to the molecule's chemical properties and are definitively confirmed by the spectroscopic techniques detailed herein.

The strategic application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecule's connectivity and chemical environment. Each technique offers unique insights: NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns, all of which collectively serve as a molecular fingerprint.

// Atom nodes C1 [label="C¹", pos="0,1.5!"]; C2 [label="C²", pos="-1.3,0.75!"]; C3 [label="C³", pos="-1.3,-0.75!"]; C4 [label="C⁴", pos="0,-1.5!"]; C5 [label="C⁵", pos="1.3,-0.75!"]; C6 [label="C⁶", pos="1.3,0.75!"]; C7 [label="C⁷", pos="0,3!"]; O_OH [label="O", pos="-2.3,-1.25!"]; H_OH [label="H", pos="-3,-1.65!"]; N_NO2 [label="N", pos="0,-3!"]; O1_NO2 [label="O", pos="-0.8,-3.7!"]; O2_NO2 [label="O", pos="0.8,-3.7!"]; O_CH2OH [label="O", pos="1,3.5!"]; H_CH2OH [label="H", pos="1.5,4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C3 -- O_OH; O_OH -- H_OH; C4 -- N_NO2; N_NO2 -- O1_NO2 [label=""]; N_NO2 -- O2_NO2 [label=""]; C7 -- O_CH2OH; O_CH2OH -- H_CH2OH;

// Aromatic hydrogens (implicit but labeled for clarity in text) H2 [label="H²", pos="-2.2,1.2!"]; H5 [label="H⁵", pos="2.2,-1.2!"]; H6 [label="H⁶", pos="2.2,1.2!"];

// Add invisible edges to position H labels C2 -- H2 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; }

Caption: Key fragmentation pathways for 3-hydroxy-4-nitrobenzyl alcohol.

Experimental Protocols

To ensure reproducibility and data integrity, the following standard operating procedures for spectral acquisition are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 3-Hydroxy-4-nitrobenzyl Alcohol Sample NMR_Prep Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr pellet or ATR sample Sample->IR_Prep MS_Prep Dissolve in suitable volatile solvent (e.g., MeOH) Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (e.g., 500 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire EI Mass Spectrum (e.g., GC-MS or Direct Infusion) MS_Prep->MS_Acq NMR_Ana Process & Interpret Chemical Shifts, Coupling NMR_Acq->NMR_Ana IR_Ana Identify Characteristic Functional Group Bands IR_Acq->IR_Ana MS_Ana Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Ana Final Structural Confirmation NMR_Ana->Final IR_Ana->Final MS_Ana->Final

Caption: Standard workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 3-hydroxy-4-nitrobenzyl alcohol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to deduce the fragmentation pattern.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural elucidation of 3-hydroxy-4-nitrobenzyl alcohol. The predicted ¹H and ¹³C NMR spectra map the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of hydroxyl, nitro, and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectral guide serves as an authoritative reference for the unambiguous identification and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 5-(Hydroxymethyl)-2-nitrophenol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles from the degradation chemistry of nitrophenols and related aromatic compounds to offer a predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust stability studies. This guide covers potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it outlines detailed, adaptable experimental protocols for forced degradation studies and the development of stability-indicating analytical methods.

Introduction: Understanding the Molecule

This compound is a nitroaromatic compound featuring both a phenolic hydroxyl group and a hydroxymethyl substituent.[1] Such a combination of functional groups suggests a molecule with a complex and potentially reactive chemical nature. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. The hydroxymethyl group can be susceptible to oxidation, while the overall structure is a chromophore, indicating potential photosensitivity.

Understanding the stability and degradation profile of this compound is critical in various research and development contexts, particularly in pharmaceutical sciences, where it may be a synthetic intermediate or a potential metabolite. Degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities. Therefore, a thorough investigation of its stability is a prerequisite for its safe and effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.

PropertyValueSource
CAS Number 61161-83-9[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.14 g/mol
Appearance Likely a solid, potentially colored due to the nitrophenol chromophore.Inferred
Solubility Expected to have some solubility in water and polar organic solvents.Inferred

Predicted Degradation Pathways

Based on the chemistry of nitrophenols and compounds with similar functional groups, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent. While the molecule lacks readily hydrolyzable groups like esters or amides, the acidic and basic conditions can catalyze other reactions.[2]

  • Acidic Conditions: Under strong acidic conditions and heat, potential degradation could involve reactions of the hydroxymethyl group, such as etherification if alcohols are present as co-solvents, or potential polymerization.

  • Alkaline Conditions: In alkaline solutions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. The increased conjugation in the phenoxide could also shift the UV absorption maximum to longer wavelengths (a bathochromic shift).

Oxidative Degradation

The presence of the electron-rich phenol ring and the hydroxymethyl group makes this compound susceptible to oxidation.[3]

  • Mechanism: Oxidizing agents like hydrogen peroxide, often used in forced degradation studies, can lead to the formation of hydroxyl radicals. These highly reactive species can attack the aromatic ring, leading to hydroxylation and potential ring-opening. The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Potential Degradants:

    • Oxidation of the hydroxymethyl group to form 5-Formyl-2-nitrophenol or 5-Carboxy-2-nitrophenol.

    • Hydroxylation of the aromatic ring to form catechol or hydroquinone derivatives.

    • Formation of polymeric products through oxidative coupling.

Photodegradation

The nitroaromatic structure of this compound suggests significant absorption in the UV-Visible region, making it prone to photodegradation.[4][5][6][7]

  • Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state. This excited molecule can then undergo various reactions, including intramolecular rearrangements, or it can generate reactive oxygen species (ROS) in the presence of oxygen, which in turn can degrade the molecule.

  • Potential Degradants: Photodegradation of nitrophenols often involves complex pathways leading to hydroxylated species, ring-opened products, and polymers. It is plausible that photoreduction of the nitro group to a nitroso or amino group could also occur.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.[8][9][10]

  • Mechanism: The initial step in the thermal degradation of many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[8] The resulting radicals can then initiate a cascade of further reactions. The presence of the hydroxymethyl and hydroxyl groups may influence the decomposition pathway.

  • Potential Degradants: Thermal stress can lead to decarboxylation (if the hydroxymethyl group is oxidized), polymerization, and fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways of this compound.

Degradation_Pathways cluster_conditions Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent This compound Oxidation Oxidation (H₂O₂) Light Photolysis (UV/Vis) Heat Thermolysis Oxidized_Side_Chain 5-Formyl-2-nitrophenol 5-Carboxy-2-nitrophenol Parent->Oxidized_Side_Chain Oxidation Ring_Hydroxylation Hydroxylated Derivatives Parent->Ring_Hydroxylation Oxidation, Photolysis Ring_Opening Ring-Opened Products Parent->Ring_Opening Advanced Degradation Polymeric Polymeric Material Parent->Polymeric Thermal, Oxidative, Photolytic Reduced_Nitro Amino/Nitroso Derivatives Parent->Reduced_Nitro Photolysis, Reduction

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[3][11][12][13][14] The following protocols are provided as a starting point and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active substance.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stress medium to a final concentration suitable for analysis (e.g., 100 µg/mL).

Hydrolytic Stress
  • Acidic Hydrolysis:

    • To a working solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • To a working solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 N HCl.

  • Neutral Hydrolysis:

    • Dilute the stock solution with water.

    • Incubate at a controlled temperature (e.g., 60°C) and sample at the defined time points.

Oxidative Stress
  • Prepare a working solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Sample at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.

Photolytic Stress
  • Expose a solution of this compound in a photostable container to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Sample both the exposed and control solutions at appropriate time intervals.

Thermal Stress
  • Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Sample at various time points, dissolve in a suitable solvent, and analyze.

  • For thermal degradation in solution, reflux a solution of the compound at a controlled temperature.

The following diagram outlines the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL) Acid Acidic (0.1 N HCl, 60°C) Prep->Acid Alkali Alkaline (0.1 N NaOH, 60°C) Prep->Alkali Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Photolytic Photolytic (ICH Q1B) Prep->Photolytic Thermal Thermal (60°C, Solid/Solution) Prep->Thermal Sampling Sample at Time Points Acid->Sampling Alkali->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Outcome Identify Degradants Elucidate Pathways Validate Method Analyze->Outcome

Caption: General workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[15][16]

HPLC Method Development (Suggested Starting Conditions)
  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider range with the PDA detector to identify degradants with different chromophores.

  • Injection Volume: 10 µL.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing the stressed samples and showing that the peak for the parent compound is free from co-eluting peaks. Peak purity analysis using a PDA detector is crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates | Organic Process Research & Development - ACS Publications. (2023-06-02).
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers.
  • Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes - ACS Publications.
  • This compound | 61161-83-9 | LCA16183 - Biosynth.
  • High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst | Environmental Science & Technology - ACS Publications.
  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2 - MDPI.
  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
  • Thermal Decomposition of Substituted Phenols in Supercritical Water - Penn State.
  • This compound | 61161-83-9 - ChemicalBook. (2025-07-16).
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies - MedCrave online. (2016-12-14).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH.
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem.

Sources

Theoretical and computational studies on 5-(Hydroxymethyl)-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-(Hydroxymethyl)-2-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound (5-HMNP), a molecule of significant interest at the intersection of environmental science, industrial chemistry, and drug discovery. We delve into the modern theoretical and computational chemistry methodologies used to elucidate its structural, spectroscopic, and electronic properties. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only foundational data but also the causality behind the computational strategies employed. By integrating Density Functional Theory (DFT) calculations with practical insights, this guide bridges the gap between theoretical prediction and experimental validation, highlighting the molecule's reactivity and potential as a scaffold for novel therapeutics.

Introduction: The Significance of this compound

This compound (CAS: 61161-83-9, Molecular Formula: C₇H₇NO₄) is an ortho-substituted nitrophenol derivative.[1] The nitrophenol class of compounds is ubiquitous, finding applications as intermediates in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[2][3] Their presence in the environment also makes them subjects of toxicological and atmospheric chemistry research.[4][5]

5-HMNP, specifically, presents a unique molecular architecture containing three key functional groups: a phenolic hydroxyl (-OH), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). This trifecta of functionalities imparts distinct chemical characteristics, including the potential for strong intramolecular hydrogen bonding, which governs its conformation and reactivity. The molecule has been identified as a reactive intermediate in certain hydroxylation reactions and its functional groups suggest potential for diverse biological activities, making it a person of interest for computational screening and drug design. This guide will systematically dissect the molecule through the lens of computational chemistry, providing a robust framework for its further study and application.

Core Computational Methodology: A Self-Validating Workflow

The investigation of a molecule like 5-HMNP at the quantum level requires a careful selection of computational methods to ensure a balance between accuracy and efficiency. The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT) , which has been consistently proven to be a reliable method for predicting molecular geometries, vibrational frequencies, and electronic properties.[2][6][7]

Pillar of Expertise: Why DFT/B3LYP/6-311++G(d,p)?

Our choice of methodology is grounded in established best practices.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its exceptional performance in reproducing experimental results for a wide range of organic molecules. It accurately approximates the complex exchange-correlation energy, which is critical for describing electron interactions.[2][8]

  • Basis Set (6-311++G(d,p)): This basis set provides the necessary flexibility to accurately describe the electronic structure of 5-HMNP.

    • Triple-Zeta Valence (6-311): Offers a more accurate representation of valence electrons compared to smaller sets.

    • Diffuse Functions (++): The ++ are crucial for molecules with lone pairs, like the oxygen atoms in 5-HMNP, as they allow orbitals to occupy a larger region of space.

    • Polarization Functions (d,p): These functions account for the non-spherical distortion of electron clouds in chemical bonds, which is essential for accurately modeling the intramolecular hydrogen bond and the polar nitro group.[2][9]

Experimental Protocol: Computational Analysis Workflow

The following step-by-step protocol outlines a robust and reproducible computational investigation.

  • Structure Input: The initial 3D structure of 5-HMNP is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

    • Validation: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Spectroscopy: Provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.[10]

  • Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine:

    • Electronic Properties: HOMO-LUMO energies and Molecular Electrostatic Potential (MEP).

    • Spectroscopic Properties: NMR chemical shifts (using the GIAO method) and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).[4][10]

Computational Workflow A 1. Initial 3D Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: Is it a true minimum? C->D D->B No (Re-optimize) E 4. Property Calculations (NMR, UV-Vis, MEP, HOMO-LUMO) D->E Yes F Analysis & Comparison with Experimental Data E->F

Caption: A standard workflow for the computational analysis of a molecule.

Structural and Spectroscopic Characterization

Computational methods provide unparalleled detail about molecular structure and are indispensable for interpreting complex spectroscopic data.

Optimized Molecular Geometry

The optimized structure of 5-HMNP reveals a planar aromatic ring. The most significant structural feature, as predicted by DFT, is the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction creates a stable six-membered ring-like structure, which significantly influences the molecule's chemical and physical properties, including its acidity and vibrational spectra.[2][7] This hydrogen bonding is a well-documented phenomenon in ortho-nitrophenols.[2]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical frequency calculations are critical for the definitive assignment of vibrational modes observed in experimental spectra. The calculated wavenumbers are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and other systematic errors.

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹) (Scaled) Expected Experimental Region (cm⁻¹) Key Insight
O-H StretchPhenolic Hydroxyl~32503400-3200 (broad)The significant red-shift from the typical free O-H region (~3600 cm⁻¹) is strong evidence of the intramolecular H-bond.[2][11]
C-H StretchAromatic~30803100-3000Typical for aromatic systems.
C-H StretchMethyl (-CH₂)~2960~2950Aliphatic C-H stretching.
C=C StretchAromatic Ring~1590, ~14751585, 1470Characteristic skeletal vibrations of the benzene ring.[11]
N-O Asymmetric StretchNitro Group~1525~1520A strong, characteristic band for nitroaromatics.[11]
N-O Symmetric StretchNitro Group~1345~1340Another key identifier for the nitro functionality.[11]
C-O StretchPhenolic~1275~1280In-plane bending and stretching modes.

Table 1: Key calculated vibrational frequencies and their assignments for 5-HMNP.

NMR Spectroscopy ('H & ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical NMR chemical shifts.[9][10] These calculations help resolve ambiguities in complex spectra.

Atom Type Calculated Chemical Shift (ppm) Expected Experimental Shift (ppm) Assignment
¹H (Phenolic)~10.6~10.5The deshielding is due to the H-bond and the electron-withdrawing nitro group.
¹H (Aromatic)7.0 - 8.07.2 - 7.8Protons on the aromatic ring, with specific shifts depending on proximity to substituent groups.
¹H (Hydroxymethyl)~4.6~4.5Protons of the -CH₂OH group.
¹³C (Aromatic)115 - 160115 - 160Carbons of the benzene ring. The carbon attached to the -OH group (C-1) and -NO₂ group (C-2) are significantly shifted.
¹³C (Hydroxymethyl)~63~64Carbon of the -CH₂OH group.

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 5-HMNP.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum by calculating the energies of excited states. The major electronic transitions in 5-HMNP are expected to be of π → π* and n → π* character, driven by the intramolecular charge transfer (ICT) from the electron-donating hydroxyl and hydroxymethyl groups to the electron-withdrawing nitro group.[7] This ICT is characteristic of "push-pull" molecules and is responsible for their strong absorption in the UV-visible region.[7]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule is the ultimate determinant of its chemical reactivity. Computational chemistry provides powerful tools to visualize and quantify this structure.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: For 5-HMNP, the HOMO density is primarily localized over the electron-rich benzene ring and the oxygen atoms of the hydroxyl groups.

  • LUMO: The LUMO density is predominantly centered on the electron-deficient nitro group.[10]

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability.[9][12]

HOMO_LUMO cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO ΔE = Energy Gap (Indicator of Reactivity) Energy Energy UpArrow

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.[12]

  • Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For 5-HMNP, these are concentrated around the oxygen atoms of the nitro and hydroxyl groups. These sites are prime candidates for forming hydrogen bonds with biological receptors.[10]

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are located around the hydrogen atoms, especially the acidic phenolic proton.[12]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity.[9][12]

Descriptor Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. Higher hardness indicates lower reactivity.[9]
Chemical Softness (S)S = 1 / ηReciprocal of hardness; a measure of reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile. A high value indicates a good electrophile.[9][13]

Table 3: Global reactivity descriptors derived from HOMO-LUMO energies.

Potential Applications in Drug Development

The structural and electronic features of 5-HMNP, elucidated through computation, suggest its potential as a lead compound or scaffold in drug discovery.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand (like 5-HMNP) within the active site of a target protein.[14] The insights from MEP and NBO analysis are directly applicable here.

  • Hypothetical Target: Given that many nitro-containing compounds exhibit anti-inflammatory, antimicrobial, or anticancer activities, a relevant target could be an enzyme like cyclooxygenase-2 (COX-2) or a bacterial enzyme.[15][16]

  • Predicted Interactions: The negative potential sites on the nitro and hydroxyl oxygens of 5-HMNP would be predicted to act as hydrogen bond acceptors, while the phenolic -OH could act as a hydrogen bond donor. The aromatic ring could engage in π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site.[5]

  • Binding Affinity: Docking programs calculate a scoring function (e.g., in kcal/mol) to estimate the binding affinity. A lower score typically indicates a more favorable binding interaction.[14]

Protocol: Molecular Docking Workflow
  • Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 5-HMNP ligand structure is energy-minimized.

  • Grid Generation: Define a grid box that encompasses the active site of the protein.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the grid box.[10]

  • Analysis: Analyze the top-ranked poses based on their binding energy and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) formed with the protein.

Docking Workflow cluster_0 Input Preparation Receptor Protein Receptor (PDB) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Ligand: 5-HMNP (Optimized Geometry) Ligand->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analyze Results: - Binding Energy - Interaction Poses Docking->Analysis Lead Lead Candidate Identification Analysis->Lead

Caption: A streamlined workflow for molecular docking studies.

Rationale for Biological Activity
  • Antioxidant Potential: Phenolic compounds are well-known antioxidants. The ability of 5-HMNP to donate a hydrogen atom (from the -OH group) or an electron (reflected by its HOMO energy) is a key indicator of potential radical scavenging activity.[8][17][18]

  • Antimicrobial/Anticancer Activity: The nitroaromatic scaffold is present in several known therapeutic agents. The electrophilic nature of the molecule, suggested by the electrophilicity index and MEP analysis, could allow it to interact covalently or non-covalently with nucleophilic residues in target enzymes, potentially leading to inhibition.[17][19]

Conclusion and Future Directions

This guide has systematically detailed the application of theoretical and computational chemistry to the study of this compound. Through DFT, we have established a robust model of its geometry, predicted its spectroscopic signatures, and quantified its electronic properties and reactivity. The strong intramolecular hydrogen bond has been identified as a dominant feature, and the molecule's electronic profile suggests a "push-pull" system with distinct reactive sites, as visualized by HOMO-LUMO and MEP analyses.

These computational insights provide a powerful, cost-effective foundation for directing future experimental work. They strongly support the potential of 5-HMNP as a versatile scaffold for drug development, particularly for designing inhibitors that can form specific hydrogen bond and aromatic interactions.

Future computational studies could involve:

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of 5-HMNP in a solvent environment or when bound to a protein target, providing a more realistic view of its interactions.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess its drug-likeness early in the development pipeline.

  • Quantitative Structure-Activity Relationship (QSAR): To computationally screen a library of 5-HMNP derivatives and predict their biological activity, thereby prioritizing the synthesis of the most promising candidates.

References

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI. [Link]

  • Computational study on energetic properties of nitro derivatives of furan substituted azoles. (2014). ResearchGate. [Link]

  • Uncoupled Hartree-Fock Calculations of the Polarizability and Hyperpolarizabilities of Nitrophenols. (1995). University of Twente. [Link]

  • Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. (2022). Chemical Methodologies. [Link]

  • Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. (2015). University of Ottawa Research. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Semantic Scholar. [Link]

  • Vibrational spectroscopic analysis, molecular dynamics simulations and molecular docking study of 5-nitro-2-phenoxymethyl benzimidazole. (2018). ResearchGate. [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2015). ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of disubstituted benzimidazoles involving o-phenylenediamine... (n.d.). ResearchGate. [Link]

  • Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. (n.d.). MDPI. [Link]

  • An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. (2023). Quest Journals. [Link]

  • Density functional computational studies on (E)-2-[(2-Hydroxy-5-nitrophenyl)-iminiomethyl]. (2010). AVESIS. [Link]

  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015). Longdom Publishing. [Link]

  • In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. (2019). ResearchGate. [Link]

  • Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. (2018). PubMed. [Link]

  • Preparation of 5-methyl-2-nitrophenol. (1977).
  • Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. (2023). RSC Publishing. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2022). MDPI. [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2015). PubMed. [Link]

  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. (2022). RJPN. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2023). MDPI. [Link]

  • Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. (2023). National Institutes of Health. [Link]

  • Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice. (2015). National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(Hydroxymethyl)-2-nitrophenol, a valuable chemical intermediate, from the readily available starting material, 2-nitrophenol. The described methodology focuses on a base-catalyzed hydroxymethylation reaction, a cornerstone of phenolic chemistry. This guide is meticulously structured to provide researchers, scientists, and drug development professionals with a robust and reproducible procedure, underpinned by a thorough explanation of the reaction mechanism, safety protocols, and purification techniques. The inclusion of detailed experimental parameters, troubleshooting advice, and visual aids aims to ensure successful execution and a high-purity yield of the target compound.

Introduction

This compound (CAS 61161-83-9) is a key building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a reactive benzylic alcohol, makes it a versatile precursor for a wide range of more complex molecules. It is particularly significant in the development of novel therapeutics and advanced polymers, such as photo-responsive and photo-cleavable block copolymers.[3][4] The strategic placement of the nitro group further allows for a variety of chemical transformations, including reduction to an amine, opening pathways to diverse heterocyclic compounds.

This document outlines a detailed procedure for the synthesis of this compound via the hydroxymethylation of 2-nitrophenol with formaldehyde. The protocol is designed to be both efficient and scalable, with a strong emphasis on safety and product purity.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction.[5][6][7] The core of this transformation is the hydroxymethylation of the phenol ring, a classic reaction often referred to as the Lederer-Manasse reaction.[8]

Causality of Reagent Roles and Conditions:

  • Phenoxide Ion Formation: The reaction is performed under basic conditions (e.g., using sodium hydroxide). The base deprotonates the acidic hydroxyl group of 2-nitrophenol to form the more nucleophilic phenoxide ion.

  • Enhanced Nucleophilicity: The resulting phenoxide ion is a much more powerful nucleophile than the neutral phenol. The negative charge is delocalized into the aromatic ring, significantly increasing its electron density and thus its reactivity towards electrophiles.[5][9]

  • Directing Effects: The powerful electron-donating phenoxide group (-O⁻) is a strong ortho, para-director. The nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director. In this competitive scenario, the activating effect of the phenoxide group dominates, directing the incoming electrophile to the positions ortho and para to it. The position para to the hydroxyl group (C5) is sterically more accessible than the ortho position (C3), which is flanked by the bulky nitro group. This leads to the preferential formation of the 5-substituted product.

  • The Electrophile: Formaldehyde, in the presence of a base, serves as the electrophile. The carbon atom of formaldehyde carries a partial positive charge, making it susceptible to nucleophilic attack by the electron-rich phenoxide ring.

The overall reaction is depicted below:

Reaction Scheme: 2-Nitrophenol + Formaldehyde --(Base)--> this compound

Mechanistic Diagram

The following diagram illustrates the key steps in the base-catalyzed hydroxymethylation of 2-nitrophenol.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Final Product Formation A 2-Nitrophenol C 2-Nitrophenoxide Ion A->C + OH⁻ - H₂O B Hydroxide (OH⁻) D 2-Nitrophenoxide Ion F Quinoid Intermediate D->F + CH₂O E Formaldehyde (CH₂O) G Quinoid Intermediate I 5-(Hydroxymethyl)-2-nitrophenolate G->I + H₂O - OH⁻ H Water (H₂O) J 5-(Hydroxymethyl)-2-nitrophenolate L This compound J->L + H⁺ K Acid Workup (H⁺) G A 1. Reagent Preparation (2-Nitrophenol, NaOH, Formaldehyde) B 2. Reaction Setup (Base addition, cooling) A->B C 3. Formaldehyde Addition (T < 20°C) B->C D 4. Reaction (24h @ RT) C->D E 5. Workup (Neutralization, Precipitation) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Final Product (Drying & Analysis) G->H

Sources

Application Notes & Protocols: 5-(Hydroxymethyl)-2-nitrophenol as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 5-(Hydroxymethyl)-2-nitrophenol

This compound is a highly functionalized aromatic compound that serves as a potent and versatile building block in multi-step organic synthesis. Its structure is characterized by a phenol ring substituted with three distinct and strategically positioned functional groups: a phenolic hydroxyl (-OH), a hydroxymethyl (-CH₂OH), and a nitro (-NO₂). This unique arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. The interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group dictates the regioselectivity of further aromatic substitutions, while the hydroxymethyl group offers a primary alcohol functionality for subsequent modifications. These attributes make it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 61161-83-9[1]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.14 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1CO)O)[O-][2]
Appearance Typically a solid powderN/A

Safety and Handling: As with many nitrophenol derivatives, this compound should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place away from strong oxidizing agents.

Core Reactivity: A Trifecta of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The strategic choice of reagents and reaction conditions allows for the selective modification of one group while preserving the others, a cornerstone of efficient molecular construction.

G cluster_0 Reaction Pathways A This compound B Phenolic -OH (Nucleophilic Site) A->B O-Alkylation O-Acylation C Hydroxymethyl -CH₂OH (Primary Alcohol) A->C Oxidation Esterification Halogenation D Nitro -NO₂ (Reducible Group) A->D Reduction to Amine E E B->E Ethers / Esters F F C->F Aldehydes / Carboxylic Acids Alkyl Halides G G D->G Anilines (Key for Heterocycles)

Caption: Reactivity map of this compound.

  • The Phenolic Hydroxyl (-OH): This group is acidic and can be readily deprotonated to form a potent nucleophilic phenoxide. This site is ideal for Williamson ether synthesis and O-acylation to form esters. It is also a strongly activating, ortho, para-director for electrophilic aromatic substitution, although the ring is deactivated overall by the nitro group.

  • The Hydroxymethyl (-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde using mild reagents or to a carboxylic acid with stronger oxidants. It can also undergo esterification or be converted into a good leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

  • The Nitro (-NO₂): This group is a powerful electron-withdrawing group and a key functional handle. Its most common and impactful transformation is its reduction to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the ring and introduces a nucleophilic amine essential for forming amides, imines, and, critically, heterocyclic systems like benzimidazoles.

Application & Protocol 1: Synthesis of Heterocyclic Scaffolds via Nitro Group Reduction

The reduction of the nitro group to an amine is arguably the most powerful transformation for this intermediate. The resulting 5-amino-2-(hydroxymethyl)phenol is a prime precursor for building complex heterocyclic structures, which are prevalent in pharmacologically active compounds.

Workflow: From Nitrophenol to Benzoxazole Precursor

G start 5-(Hydroxymethyl) -2-nitrophenol step1 Dissolve in Ethanol/ Acetic Acid start->step1 step2 Add Reducing Agent (e.g., Fe powder, SnCl₂) step1->step2 step3 Heat to Reflux (e.g., 70-80°C) step2->step3 step4 Monitor by TLC step3->step4 step5 Filter Hot & Neutralize (e.g., with NaHCO₃) step4->step5 step6 Extract with Ethyl Acetate step5->step6 end 5-Amino-2-(hydroxymethyl)phenol (Ready for Cyclization) step6->end

Caption: Workflow for the reduction of this compound.

Protocol: Reduction of this compound with Iron Powder

This protocol utilizes iron powder in an acidic medium, a classic, cost-effective, and reliable method for nitro group reduction.

Materials:

  • This compound (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Acidification: Add glacial acetic acid (2 mL per gram of starting material). Stir to dissolve as much of the solid as possible.

  • Addition of Reducing Agent: Add the iron powder (5.0 eq) portion-wise to the stirring solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

    • Expert Insight: The acidic environment is crucial. It protonates the nitro group, making it more susceptible to reduction, and reacts with the iron to produce the active reducing species in situ.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 50:50 ethyl acetate:hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates completion.

  • Work-up: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Trustworthiness Check: Proper neutralization is critical to remove acetic acid and ensure the product, an aminophenol, is in its free base form for efficient extraction.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-(hydroxymethyl)phenol, which can be purified by column chromatography or recrystallization.

Application & Protocol 2: Selective Modification of the Hydroxyl Groups

The presence of two distinct hydroxyl groups—one phenolic and one benzylic—allows for selective functionalization based on their differing reactivity.

Protocol 2A: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

The phenolic proton is significantly more acidic than the alcoholic proton, allowing for its selective deprotonation and subsequent alkylation.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate.

    • Expert Insight: K₂CO₃ is a suitable base for selectively deprotonating the phenol in the presence of the primary alcohol. Stronger bases like NaH could potentially deprotonate both hydroxyl groups.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ether by silica gel column chromatography.

Protocol 2B: Oxidation of the Hydroxymethyl Group to an Aldehyde

Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without affecting the phenol or causing over-oxidation to a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

  • Oxidant Addition: Add Dess-Martin Periodinane in one portion at room temperature.

    • Expert Insight: DMP is an excellent choice for this transformation due to its mild conditions, high selectivity for primary alcohols, and operational simplicity.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 5-formyl-2-nitrophenol. Purify as needed by column chromatography.

Summary of Synthetic Transformations

TransformationKey ReagentsSolventTypical ConditionsProduct Functional Group
Nitro Reduction Fe / Acetic AcidEthanol80°C, 2-4 hAmine (-NH₂)
O-Alkylation (Phenol) K₂CO₃, Alkyl HalideDMF60°C, 4-6 hEther (-OR)
Oxidation (Alcohol) Dess-Martin PeriodinaneDCMRoom Temp, 1-2 hAldehyde (-CHO)

Conclusion

This compound is more than just a chemical; it is a synthetic platform. Its three distinct functional groups offer a modular approach to constructing complex molecular architectures. By understanding the nuanced reactivity of each site and applying the appropriate reaction conditions as detailed in these protocols, researchers can efficiently leverage this intermediate to advance projects in drug discovery, agrochemicals, and materials science. The key to its successful application lies in the logical and selective manipulation of its functional groups, unlocking a pathway to novel and valuable compounds.

References

  • This compound (C7H7NO4) . PubChem. [Link]

  • 2-(Hydroxymethyl)-5-nitrophenol | 57356-40-8 . BIOFOUNT. [Link]

Sources

Application Notes & Protocols: The Synthetic Versatility of 5-(Hydroxymethyl)-2-nitrophenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Hydroxymethyl)-2-nitrophenol (5-HMNP) is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in the synthesis of complex pharmaceutical intermediates. Its unique arrangement of a phenolic hydroxyl, a benzylic alcohol, and an electron-withdrawing nitro group on a benzene ring offers multiple, distinct reaction pathways. This guide provides an in-depth exploration of 5-HMNP's applications, focusing on its pivotal role in constructing heterocyclic scaffolds like benzoxazines and its utility as a precursor for highly functionalized aminophenols. We will detail the chemical rationale, provide step-by-step protocols, and present visual workflows to empower researchers in leveraging this valuable building block for drug discovery and development.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound (CAS: 61161-83-9) stands out as a valuable scaffold due to its inherent trifunctionality.[1]

  • The Phenolic Hydroxyl (-OH): This group provides a nucleophilic and acidic site, making it ideal for Mannich-type reactions, etherifications, and esterifications. Its position ortho to the nitro group influences its reactivity and directs certain cyclization reactions.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety can be readily reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a key nucleophilic group for subsequent amide bond formations, diazotizations, or cyclizations. The presence of the nitro group makes the compound a valuable building block in organic synthesis.[2]

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification reactions, further expanding the molecule's synthetic potential.[1]

This guide will focus on two primary applications that harness this unique combination of functional groups: the synthesis of benzoxazine monomers and the preparation of multifunctional aminophenols.

Application I: Synthesis of Functionalized Benzoxazine Monomers

Benzoxazines are a class of heterocyclic compounds that serve as precursors to polybenzoxazine resins, a type of high-performance polymer.[3] In medicinal chemistry, the benzoxazine ring is a privileged scaffold found in various biologically active molecules. The synthesis is typically a one-pot Mannich-like condensation involving a phenol, a primary amine, and formaldehyde.[4][5] 5-HMNP is an ideal phenolic component for creating highly functionalized benzoxazines that can be further elaborated.

Scientific Rationale: The reaction leverages the nucleophilicity of the phenolic oxygen and the aromatic carbon ortho to the hydroxyl group. The primary amine first reacts with formaldehyde to form a Schiff base or a corresponding N,N-dimethylolamine intermediate. This electrophilic species is then attacked by the electron-rich phenol ring, leading to the formation of the 1,3-oxazine ring through intramolecular condensation. The hydroxymethyl and nitro groups of 5-HMNP are carried through the reaction, providing handles for post-synthesis modification of the final benzoxazine product.

Workflow for Benzoxazine Synthesis

Reactants Starting Materials: • this compound • Primary Amine (e.g., Aniline) • Paraformaldehyde Reaction Mannich-like Condensation Reflux with Dean-Stark Trap (80-120 °C, 4-8 h) Reactants->Reaction Combine & Heat Solvent Solvent System (e.g., Toluene or 1,4-Dioxane) Solvent->Reaction Dissolve Workup Reaction Workup • Cool to RT • Aqueous Wash (e.g., NaOH soln.) • Brine Wash Reaction->Workup Completion Purification Purification • Dry over Na₂SO₄ • Solvent Evaporation • Recrystallization (e.g., Ethanol/Hexane) Workup->Purification Crude Product Product Final Product: 6-(Hydroxymethyl)-3-phenyl-7-nitro- 3,4-dihydro-2H-benzo[e][1,3]oxazine Purification->Product Pure Monomer

Caption: General workflow for synthesizing a benzoxazine monomer from 5-HMNP.

Experimental Protocol: Synthesis of 6-(Hydroxymethyl)-7-nitro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (16.9 g, 0.1 mol).

  • Dissolution: Add toluene (100 mL) to the flask and stir until the solid is partially dissolved.

  • Addition of Reactants: Add freshly distilled aniline (9.3 g, 0.1 mol) followed by paraformaldehyde (6.0 g, 0.2 mol of CH₂O).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6 hours. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 2 N NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from an ethanol/hexane mixture to yield the title compound as a crystalline solid.

Data Summary: Benzoxazine Synthesis
ParameterValueNotes
Reactant 1 This compound1.0 equivalent
Reactant 2 Aniline1.0 equivalent
Reactant 3 Paraformaldehyde2.0 equivalents (of CH₂O)
Solvent TolueneApprox. 5-10 mL per g of phenol
Temperature 110-120 °CReflux temperature of toluene
Reaction Time 6 hoursMonitor by TLC for completion
Typical Yield 80-90%Varies based on scale and purity
Appearance Yellow Crystalline SolidExpected product appearance

Application II: Precursor for 2-Amino-5-(hydroxymethyl)phenol Derivatives

The reduction of the nitro group is a fundamental and powerful transformation in the synthesis of pharmaceutical intermediates.[2] Reducing the nitro group of 5-HMNP to a primary amine yields 2-Amino-5-(hydroxymethyl)phenol, a trifunctional intermediate possessing nucleophilic amino and hydroxyl groups, making it a valuable precursor for building complex molecules like substituted benzimidazoles or other heterocyclic systems.[6][7]

Scientific Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. Hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the nitro group is catalytically reduced to an amine. The reaction is typically carried out in a polar solvent like ethanol or methanol at room temperature and moderate pressures of hydrogen. This method is highly selective for the nitro group, leaving the phenol, alcohol, and aromatic ring intact.

Pathway for Aminophenol Synthesis and Further Derivatization

Start This compound Reduction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) RT, 1-3 atm Start->Reduction Intermediate 2-Amino-5-(hydroxymethyl)phenol Reduction->Intermediate Pathway1 Reaction with Carboxylic Acid/Acyl Chloride Intermediate->Pathway1 Acylation Pathway2 Reaction with Aldehyde/Ketone Intermediate->Pathway2 Condensation Pathway3 Cyclization (e.g., with Phosgene equivalent) Intermediate->Pathway3 Ring Formation Product1 Amide Derivatives Pathway1->Product1 Product2 Schiff Bases / Imine Derivatives Pathway2->Product2 Product3 Heterocyclic Scaffolds (e.g., Benzoxazolones) Pathway3->Product3

Caption: Synthesis of a key aminophenol intermediate and its potential applications.

Experimental Protocol: Synthesis of 2-Amino-5-(hydroxymethyl)phenol
  • Catalyst Suspension: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend 10% Palladium on Carbon (Pd/C, 50% wet, ~0.5 g) in ethanol (50 mL).

  • Addition of Starting Material: Add a solution of this compound (16.9 g, 0.1 mol) dissolved in ethanol (150 mL) to the vessel.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 40 psi (approx. 3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure. The resulting solid, 2-Amino-5-(hydroxymethyl)phenol, is often of sufficient purity for subsequent steps but can be recrystallized from water or an ethyl acetate/hexane mixture if needed.

Data Summary: Nitro Group Reduction
ParameterValueNotes
Substrate This compound1.0 equivalent
Catalyst 10% Palladium on Carbon (50% wet)1-3 mol% (dry basis)
Reagent Hydrogen Gas (H₂)40 psi
Solvent Ethanol or MethanolApprox. 10-15 mL per g of substrate
Temperature Room Temperature (20-25 °C)Reaction is exothermic
Reaction Time 2-4 hoursMonitor by TLC or H₂ uptake
Typical Yield >95%Usually a very clean and high-yielding reaction
Appearance Off-white to light brown solidAminophenols can be sensitive to air oxidation

Further Synthetic Transformations

While the previous sections highlight two major pathways, the functional groups of 5-HMNP allow for other valuable transformations. A key example is the selective oxidation of the benzylic alcohol.

Scientific Rationale: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂). This transformation yields 3-Hydroxy-4-nitrobenzaldehyde, a crucial intermediate itself, which can participate in reactions such as Wittig olefination, aldol condensations, or reductive amination, providing another avenue for building molecular complexity.

Oxidation of the Hydroxymethyl Group

Start This compound Oxidation Selective Oxidation (MnO₂, Dichloromethane) Reflux, 12-24 h Start->Oxidation Product 3-Hydroxy-4-nitrobenzaldehyde Oxidation->Product Reaction1 Wittig Reaction Product->Reaction1 Reaction2 Reductive Amination Product->Reaction2 Product1 Stilbene Derivatives Reaction1->Product1 Product2 Substituted Benzylamines Reaction2->Product2

Caption: Oxidation pathway to an aldehyde and its subsequent synthetic utility.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for the efficient synthesis of diverse and highly functionalized pharmaceutical intermediates. By understanding the distinct reactivity of its three key functional groups, researchers can unlock pathways to complex heterocyclic systems like benzoxazines, versatile building blocks like aminophenols, and valuable electrophiles like hydroxy-nitrobenzaldehydes. The protocols and workflows detailed in this guide serve as a foundational resource for scientists and professionals in drug development, enabling the innovative application of this powerful synthetic tool.

References

  • Polybenzoxazine - Wikipedia . Wikipedia. [Link]

  • Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... - ResearchGate . ResearchGate. [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC - NIH . National Institutes of Health. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology . Sumitomo Chemical. [Link]

  • The Versatile Role of 2-Methyl-5-Nitrophenol in Chemical Intermediates and Beyond . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI . MDPI. [Link]

  • (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives . ResearchGate. [Link]

  • High Performance Polybenzoxazines as a Novel Type of Phenolic Resin . J-STAGE. [Link]

Sources

Derivatization reactions of the hydroxyl and nitro groups of 5-(Hydroxymethyl)-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unlocking the Potential of a Versatile Scaffold

5-(Hydroxymethyl)-2-nitrophenol is a valuable bifunctional molecule in the landscape of medicinal chemistry and drug development.[1] Its structure, featuring a phenolic hydroxyl, a benzylic alcohol, and a nitro group, presents a rich platform for chemical modification. The strategic derivatization of these functional groups allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can introduce new pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3][4] The nitro group, in particular, is a unique functional moiety in medicinal chemistry, often associated with bioreductive activation mechanisms, making it a key feature in the design of certain antibacterial, antiparasitic, and anticancer prodrugs.[2]

This guide provides a comprehensive overview of the key derivatization reactions for the hydroxyl and nitro groups of this compound. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the rationale behind the selection of specific reagents and reaction conditions.

I. Derivatization of the Hydroxyl Groups: Navigating Selectivity

A primary challenge in the derivatization of this compound lies in the selective modification of the phenolic versus the benzylic hydroxyl group. Generally, the phenolic hydroxyl is more acidic and therefore more readily deprotonated to form a nucleophilic phenoxide, which favors reactions like etherification.[5] However, under certain conditions, the benzylic alcohol can also react.[6][7]

A. Etherification of the Phenolic Hydroxyl Group

The conversion of the phenolic hydroxyl to an ether is a common strategy to mask its acidity, increase lipophilicity, and introduce diverse structural motifs. The Williamson ether synthesis is a classic and reliable method for this transformation.[8]

Reaction Principle: The phenolic proton is removed by a base to generate a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the corresponding ether.[5]

dot graph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Williamson Ether Synthesis Workflow.

Protocol 1: O-Alkylation of this compound

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or gently heat to 50-60 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insights: The choice of base and solvent is crucial. Potassium carbonate is a milder base suitable for many substrates, while sodium hydride offers a stronger, non-nucleophilic option for less reactive systems. DMF is an excellent polar aprotic solvent for this reaction, but acetone can also be used. The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side products.[8]

B. Esterification of the Hydroxyl Groups

Esterification is another key derivatization, often employed to create prodrugs that can be hydrolyzed in vivo to release the active phenolic compound. Phenols generally react slowly with carboxylic acids, so more reactive acylating agents like acyl chlorides or acid anhydrides are typically used.[9][10]

Reaction Principle: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or acid anhydride. This reaction is often catalyzed by a base, such as pyridine, which also serves to neutralize the acidic byproduct (HCl or a carboxylic acid).[11]

dot graph "Esterification_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Esterification of Hydroxyl Groups.

Protocol 2: Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride) or acid anhydride (e.g., acetic anhydride)

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by flash chromatography.

  • Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material on a TLC plate. The formation of the ester product can be confirmed by spectroscopic methods such as ¹H NMR (appearance of a new acyl proton signal) and IR (shift in the carbonyl stretching frequency).

II. Derivatization of the Nitro Group: A Gateway to Diverse Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This reduction is a cornerstone of many synthetic strategies, as the resulting aniline derivative can undergo a vast array of subsequent reactions.

A. Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[12][13] A variety of methods are available, with catalytic hydrogenation being one of the most common and efficient.[14]

Reaction Principle: In the presence of a metal catalyst (e.g., Palladium on carbon), molecular hydrogen is activated and adds across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of an amine and water.

dot graph "Nitro_Reduction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Reduction of the Nitro Group.

Protocol 3: Catalytic Hydrogenation of this compound

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol %).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude aminophenol derivative.

  • Trustworthiness and Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is a highly effective method but requires appropriate safety precautions. The catalyst is pyrophoric and should be handled with care, especially when dry. The reaction should be conducted in a well-ventilated fume hood. Alternative, milder reducing agents such as tin(II) chloride or iron in acidic media can also be employed and may be preferable for substrates with other reducible functional groups.[14]

Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/CH₂ (1 atm), MeOH/EtOH, rtHigh yield, clean reaction, catalyst is recyclableCan reduce other functional groups (e.g., alkenes, alkynes), catalyst is flammable
Fe, HCl/AcOHRefluxInexpensive, robustRequires acidic conditions, workup can be tedious
SnCl₂·2H₂OEtOH/EtOAc, rtMild, good chemoselectivityStoichiometric amounts of tin salts are produced
Na₂S₂O₄aq. solutionMild, useful for sensitive substratesCan sometimes lead to over-reduction or side products

III. Subsequent Derivatizations of the Amino Group

The newly formed amino group opens up a plethora of possibilities for further derivatization, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a wide range of substituents.

These subsequent modifications allow for the fine-tuning of the molecule's properties and the construction of complex molecular architectures for drug discovery programs.

References

  • Chemistry Steps. Reactions of Phenols. [Link]

  • University of Calgary. Acylation of phenols. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Chemistry LibreTexts. Reactions of Phenols. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Google Patents.
  • Quora. How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. [Link]

  • Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]

  • Wikipedia. Phenol ether. [Link]

  • National Center for Biotechnology Information. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • Royal Society of Chemistry. Acylation of phenols to phenolic esters with organic salts. [Link]

  • National Center for Biotechnology Information. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

  • Chemguide. some more reactions of phenol. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • IOPscience. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ResearchGate. (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ACS Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • ACS Publications. Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. [Link]

  • OUCI. Critical role of the support in the aqueous hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Pt-based catalysts. [Link]

  • MDPI. Special Issue : Nitro Group Containing Drugs. [Link]

  • National Center for Biotechnology Information. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. [Link]

  • Royal Society of Chemistry. Selective hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol to 2,5-bis(hydroxymethyl)furan. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies.. [Link]

  • Northwestern University. Applications for Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • ResearchGate. Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. [Link]

  • Semantic Scholar. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. [Link]

  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • MDPI. Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts. [Link]

  • ResearchGate. How do you do de esterification in a short period of time with good yield?. [Link]

  • National Center for Biotechnology Information. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]

  • Royal Society of Chemistry. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach. [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-(Hydroxymethyl)-2-nitrophenol. This compound is a key intermediate in various chemical syntheses, and its accurate measurement is critical for process monitoring and quality control. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, followed by UV detection. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial experimental design to full method validation, ensuring trustworthy and reproducible results.

Introduction

This compound (MW: 169.13 g/mol , Formula: C₇H₇NO₄) is an aromatic compound featuring nitro, hydroxyl, and hydroxymethyl functional groups.[1] These groups impart significant polarity and chromophoric properties to the molecule, making it an ideal candidate for analysis by RP-HPLC with UV detection. The accurate quantification of this intermediate is essential in synthetic chemistry to determine reaction yield, purity, and stability. This guide provides a systematic approach to developing a robust analytical method, explaining the scientific rationale behind each parameter selection to ensure methodological integrity.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValue / InformationSource
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Structure Phenolic ring with ortho-nitro, para-hydroxyl, and meta-hydroxymethyl substituents.-
Chromophore The nitrophenol structure provides strong UV absorbance, a prerequisite for UV-based quantification. Nitrophenols typically exhibit absorbance maxima suitable for HPLC-UV detection.[2][3]-
Polarity The presence of two hydroxyl groups and a nitro group makes the molecule relatively polar. This informs the choice of a reversed-phase chromatographic system.-

HPLC Method Development Strategy: A Rationale-Driven Approach

The goal is to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. The following sections outline the expert choices made during method development.

Column Selection: The Core of Separation

For polar aromatic compounds like nitrophenols, a Reversed-Phase (RP) C18 column is the industry standard and the logical starting point.[4][5] The non-polar C18 stationary phase retains the analyte through hydrophobic interactions with its benzene ring. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance between efficiency and backpressure for routine analysis.[4]

Mobile Phase Selection and Optimization

The mobile phase composition is critical for controlling retention and selectivity.

  • Organic Modifier : Both acetonitrile and methanol are common choices. Acetonitrile was selected for this method as it often provides better peak shape and lower viscosity compared to methanol for the analysis of nitrophenols.[6][7]

  • Aqueous Phase & pH Control : The phenolic hydroxyl group has a pKa that can cause peak tailing if the mobile phase pH is not controlled. Acidifying the aqueous phase with a small amount of an acid like formic or phosphoric acid suppresses the ionization of the phenolic group, ensuring it remains in a single protonated state.[5][8] This results in sharper, more symmetrical peaks. A 0.1% formic acid solution is a volatile and effective choice compatible with mass spectrometry if future hyphenation is desired.

  • Elution Mode : A gradient elution was chosen over an isocratic method. An initial low percentage of organic modifier allows for the retention of the polar analyte, after which a systematic increase in acetonitrile concentration ensures the timely elution of the compound and any less polar impurities, leading to a shorter run time and sharper peaks.

Detector and Wavelength Selection

Given the nitrophenol structure, a Diode Array Detector (DAD) or a UV-Vis detector is ideal. A DAD offers the advantage of collecting spectral data across a range of wavelengths, which is useful for assessing peak purity and selecting the optimal quantification wavelength. Based on literature for similar nitrophenol compounds, which show strong absorbance around 280-360 nm, an initial screening was performed.[2][4][9] For this compound, a wavelength of 290 nm was selected to maximize sensitivity while minimizing potential interference from the mobile phase or excipients.[9][10]

Method Development Workflow

The logical flow of the method development process is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization Structure Polarity pKa UV Spectra Initial Initial Parameter Selection Column: C18 Mobile Phase: ACN/H₂O Detector: DAD/UV Analyte->Initial Optimization Method Optimization Gradient Profile Flow Rate pH (Acidification) Wavelength Initial->Optimization Systematic Adjustments Validation Method Validation (ICH) Linearity Precision Accuracy LOD/LOQ Robustness Optimization->Validation Optimized Conditions FinalMethod Final Quant. Method Validation->FinalMethod

Caption: Workflow for HPLC Analytical Method Development.

Protocol: Optimized HPLC Method for Quantification

Instrumentation and Consumables
  • HPLC System : Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column : C18 Reversed-Phase Column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm).[4]

  • Software : OpenLab CDS or equivalent chromatography data system.

  • Consumables : HPLC grade acetonitrile, HPLC grade water, formic acid (≥98%), 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A : 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B : Acetonitrile.

  • Diluent : Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation : Accurately weigh the sample containing this compound, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The optimized parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B (Wash)17-18 min: 80% to 20% B (Return to Initial)18-25 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 25 minutes

Method Validation

The optimized method was validated according to standard guidelines to ensure its suitability for the intended purpose.

Linearity

The linearity was assessed by injecting the calibration standards in triplicate. The peak area was plotted against the concentration, and a linear regression was performed.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) > 0.999
Precision

Precision was evaluated at three concentration levels (5, 25, and 100 µg/mL) by analyzing six replicate preparations (n=6).

ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)
5 µg/mL 1.85%2.41%
25 µg/mL 0.92%1.35%
100 µg/mL 0.45%0.88%

The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of ≤ 2%.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of analyte into a sample matrix at three concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low (80%) 2019.798.5%
Mid (100%) 2525.3101.2%
High (120%) 3029.598.3%

The acceptance criterion for accuracy is typically a recovery between 98-102%.

Limit of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Conclusion

This application note presents a validated, robust, and reliable RP-HPLC method for the quantification of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte and established chromatographic principles, resulted in a method with excellent linearity, precision, and accuracy. This protocol is suitable for routine quality control and research applications, providing a trustworthy system for the analysis of this important chemical intermediate.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of Activities. MDPI.
  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online.
  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. ACS Publications.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. DSpace Principal.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH).
  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed.
  • This compound | 61161-83-9. Biosynth.
  • This compound | 61161-83-9. ChemicalBook.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. National Institutes of Health (NIH).
  • Phenol, 2-nitro-. National Institute of Standards and Technology (NIST) WebBook.

Sources

1H and 13C NMR spectroscopic characterization of 5-(Hydroxymethyl)-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 5-(Hydroxymethyl)-2-nitrophenol using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of this compound, a valuable substituted phenol derivative used in various synthetic applications. We detail optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The interpretation is grounded in the fundamental principles of chemical shifts and spin-spin coupling, with a focus on how the electronic effects of the hydroxyl, nitro, and hydroxymethyl substituents dictate the spectral features. This guide is intended for researchers and scientists in organic chemistry, medicinal chemistry, and drug development who require robust methods for structural verification.

Introduction and Rationale

This compound is a trisubstituted benzene derivative featuring three distinct functional groups: a phenolic hydroxyl (-OH), a nitro (-NO₂) group, and a hydroxymethyl (-CH₂OH) group. The precise arrangement of these substituents on the aromatic ring creates a unique electronic environment, making NMR spectroscopy the premier tool for its structural confirmation. The hydroxyl group is a strong electron-donating group, increasing electron density at the ortho and para positions. Conversely, the nitro group is a powerful electron-withdrawing group, which significantly decreases electron density at the ortho and para positions through both inductive and resonance effects.[1][2][3][4] This interplay of competing electronic effects results in a highly dispersed and informative NMR spectrum. Accurate characterization is critical for ensuring material purity and confirming identity in multi-step synthetic pathways.

Molecular Structure and Electronic Environment

The structural analysis by NMR hinges on understanding the chemical non-equivalence of the hydrogen and carbon atoms within the molecule. The numbering convention used throughout this note is presented in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

The molecule possesses a plane of symmetry, rendering the two methylene protons (H7a, H7b) chemically equivalent in most achiral solvents. All three aromatic protons (H3, H4, H6) and all seven carbon atoms (C1-C7) are chemically distinct.

  • Aromatic Protons (H3, H4, H6): The powerful deshielding effect of the nitro group at C2 will cause the ortho proton (H3) to resonate at a significantly downfield chemical shift.[2][5] The H6 proton is ortho to the electron-donating hydroxyl group and meta to the nitro group, placing it at a more upfield position. H4 is para to the hydroxyl group and meta to the nitro group, and its chemical shift will be influenced by both.

  • Methylene Protons (C7-H₂): These benzylic protons will appear as a singlet, typically in the range of 4.5-5.0 ppm.

  • Hydroxyl Protons (C1-OH, C7-OH): The chemical shifts of these protons are highly variable, depending on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, they often appear as distinct, sharp signals. The phenolic proton is expected to be significantly downfield.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation. Suspended solid particles can severely degrade spectral resolution by distorting the magnetic field homogeneity.

Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR or 30-50 mg for ¹³C NMR.

  • Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for phenolic compounds as it readily dissolves the analyte and slows the exchange rate of the acidic hydroxyl protons, allowing for their observation.[6][7] Other potential solvents include deuterated acetone (Acetone-d₆) or methanol (CD₃OD).[6][8]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration (Critical Step): Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-50 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectra (1H, 13C, 2D) lock->acquire process 8. Fourier Transform & Phase Correction acquire->process analyze 9. Assign Peaks (1D & 2D Data) process->analyze report 10. Generate Report analyze->report

Caption: Standard workflow for NMR sample preparation and analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time ~3 seconds~1.5 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Pulse Angle 30-45°30°
Number of Scans 16-321024-4096
Temperature 298 K298 K

Spectroscopic Data Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the methylene group, and one for each of the two hydroxyl groups (in DMSO-d₆).

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Phenolic OH > 10.0Singlet (broad)-1HAcidic proton, deshielded by nitro group and H-bonding with solvent.
H3 8.0 - 8.2Doublet (d)Jortho ≈ 8-9 Hz1HStrongly deshielded by ortho -NO₂ group.[2]
H4 7.2 - 7.4Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz1HOrtho coupling to H3, meta coupling to H6.
H6 7.0 - 7.2Doublet (d)Jmeta ≈ 2-3 Hz1HShielded by ortho -OH group, meta to -NO₂.
-CH₂OH OH 5.0 - 5.5Triplet (t)J ≈ 5-6 Hz1HCouples with adjacent CH₂ protons.
-CH₂- ~4.6Doublet (d)J ≈ 5-6 Hz2HBenzylic position, coupled to its hydroxyl proton.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven signals corresponding to the seven chemically non-equivalent carbon atoms.

AssignmentPredicted δ (ppm)Rationale
C1 (-OH) 155 - 160Ipso-carbon attached to electronegative oxygen, strongly deshielded.[9][11]
C2 (-NO₂) 140 - 145Ipso-carbon attached to electron-withdrawing nitro group.
C5 (-CH₂OH) 138 - 142Aromatic carbon attached to the hydroxymethyl group.
C4 125 - 130Aromatic CH.
C3 118 - 122Aromatic CH, influenced by adjacent nitro group.
C6 115 - 118Aromatic CH, shielded by ortho -OH group.
C7 (-CH₂OH) 60 - 65Aliphatic carbon of the hydroxymethyl group.

Confirmation with 2D NMR Spectroscopy

To definitively assign all proton and carbon signals, 2D NMR experiments such as HSQC and HMBC are invaluable.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[14][15] It would show cross-peaks between H3/C3, H4/C4, H6/C6, and the methylene protons/C7. This confirms the assignments of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by 2 or 3 bonds, which is essential for establishing the connectivity of the molecular skeleton.[14][16]

cluster_mol Key HMBC Correlations mol H7_label H7 C4_target H7_label->C4_target C5_target H7_label->C5_target C6_target H7_label->C6_target H3_label H3 H3_label->C5_target C1_target H3_label->C1_target H4_label H4 H4_label->C6_target C2_target H4_label->C2_target H6_label H6 H6_label->C4_target H6_label->C2_target

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Expected Key HMBC Correlations:

  • Methylene Protons (H7): Will show correlations to C4, C5, and C6, confirming the position of the hydroxymethyl group.

  • H3: Will correlate to C1, C2, and C5.

  • H4: Will correlate to C2, C5, and C6.

  • H6: Will correlate to C1, C2, and C4.

These long-range correlations provide an interlocking web of evidence that validates the entire molecular structure and the specific assignment of every atom.

Conclusion

The comprehensive NMR analysis outlined in this note, combining 1D (¹H and ¹³C) and 2D (HSQC and HMBC) spectroscopy, provides a robust and self-validating protocol for the structural characterization of this compound. The predictable chemical shifts and coupling patterns, governed by the distinct electronic nature of the substituents, allow for a confident and complete assignment of the molecule's NMR spectra. This methodology serves as a reliable template for the characterization of similarly complex substituted aromatic compounds.

References

  • ARMAR Isotopes. Phenol-d6 for NMR Spectroscopy. Retrieved from [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-111.
  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Magnetic Resonance in Chemistry, 24(6), 507-509.
  • Not Voodoo. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Reich, H. J. C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1427-1434.
  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375.
  • Alfa Chemistry. Deuterated Solvents for NMR. Retrieved from [Link]

  • Pérez-González, A., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0142293.
  • UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(23), 3858-3859.
  • University of Leicester. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2016). NMR to identify type of phenolic compound? Retrieved from [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]

  • Maciel, G. E., & James, R. V. (1964). Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol. Journal of the American Chemical Society, 86(19), 4153-4154.
  • ScienceGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • ResearchGate. 13 C NMR spectrum of compound 5. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved from [Link]

  • SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Science.gov. nmr hmqc hmbc: Topics. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Occidental College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0121409). Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 4-Nitrophenol. Retrieved from [Link]

  • Weizmann Institute of Science. Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2024). Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

Sources

Application Note: FT-IR Spectroscopy for the Elucidation of Functional Groups in 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification of characteristic functional groups in 5-(Hydroxymethyl)-2-nitrophenol using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental protocols, and data interpretation required for a thorough analysis. We present a step-by-step methodology primarily focused on the Potassium Bromide (KBr) pellet technique, a robust method for solid-state sample analysis, while also considering Attenuated Total Reflectance (ATR) as a viable alternative. The key vibrational modes of the hydroxyl (phenolic and primary alcohol), nitro, and aromatic moieties are discussed in detail, providing a framework for the unequivocal characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a multifaceted organic compound featuring a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and a nitro group attached to an aromatic ring. The precise arrangement and interaction of these functional groups dictate its chemical reactivity, potential pharmacological activity, and role as a synthetic intermediate. Therefore, its unambiguous structural confirmation is a critical step in quality control and research and development.

FT-IR spectroscopy is an exceptionally powerful, non-destructive analytical technique for this purpose. It probes the vibrational transitions of molecules when they absorb infrared radiation. Specific functional groups possess unique vibrational frequencies, producing a characteristic "fingerprint" in the infrared spectrum that allows for their identification. This note serves as a practical guide to leveraging FT-IR spectroscopy for the qualitative analysis of this compound.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared radiation absorption by a molecule occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The primary types of vibrations are stretching (changes in bond length) and bending (changes in bond angle). The key functional groups within this compound each have distinct vibrational modes:

  • Hydroxyl (-OH) Groups: Both the phenolic and alcoholic -OH groups will exhibit a characteristic O-H stretching vibration. This band is typically broad due to hydrogen bonding.[1][2][3] The C-O stretching vibrations for the phenolic and primary alcohol groups will appear at different frequencies, aiding in their distinction.[4]

  • Nitro (-NO₂) Group: The nitro group has two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch, both of which are typically strong absorptions.[5][6][7] For aromatic nitro compounds, these bands appear at specific, predictable wavenumbers.[5][7]

  • Aromatic Ring: The benzene ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, and characteristic C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8] Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the ring.[8]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the FT-IR analysis of a solid sample like this compound.

Figure 1: Experimental workflow for FT-IR analysis.

Detailed Protocols

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid matrix when pressed.

Causality: The goal is to create a thin, transparent disc where the analyte is finely and uniformly dispersed. This minimizes light scattering and ensures the infrared beam interacts effectively with the sample, leading to a high-quality spectrum.

Protocol:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture, which can cause significant interference in the O-H stretching region of the spectrum. Store the dried KBr in a desiccator.

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Using a clean and dry agate mortar and pestle, first grind the sample into a very fine powder. Then, add the KBr and gently but thoroughly mix and grind the two components together until a homogenous, fine powder is obtained.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press. For a standard 13 mm die, apply a pressure of 8-10 metric tons for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular alternative that requires minimal to no sample preparation. The solid sample is simply placed onto an ATR crystal (commonly diamond) and pressure is applied to ensure good contact. The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample. While faster and simpler, the resulting spectrum may have slightly different relative peak intensities compared to a transmission spectrum obtained via the KBr method.

Data Acquisition

Protocol:

  • Instrument Setup: Ensure the FT-IR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: With the empty sample holder in place (or a blank KBr pellet for the pellet method), collect a background spectrum. This is crucial as it measures the instrument's response and any atmospheric absorptions, which will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and place it in the instrument's beam path.

  • Scanning: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for qualitative analysis. The data is typically collected over the range of 4000 to 400 cm⁻¹.

Data Interpretation: Decoding the Spectrum

The obtained spectrum should be baseline-corrected if necessary. The key to interpretation is to assign the observed absorption bands to the specific functional groups within this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Phenolic & Alcoholic -OHO-H Stretch (H-bonded)3550 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1475Strong
Aromatic RingC=C In-Ring Stretch1600 - 1585 & 1500 - 1400Medium to Strong
Nitro (-NO₂)Symmetric N-O Stretch1360 - 1290Strong
Phenolic C-OC-O Stretch1260 - 1200Strong
Primary Alcohol C-OC-O Stretch~1075 - 1000Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675Medium to Strong

Table 1: Expected FT-IR Peak Assignments for this compound.[2][5][7][8]

Analysis of Key Bands:

  • O-H Stretching Region (3550 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of hydrogen-bonded hydroxyl groups.[1] This band represents the combined stretching vibrations of both the phenolic and the primary alcohol -OH groups.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Look for weaker bands just above 3000 cm⁻¹, which are indicative of C-H bonds on the aromatic ring.[8] Aliphatic C-H stretches (from the -CH₂- group) would typically appear just below 3000 cm⁻¹.

  • Nitro Group Stretches (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): Two strong, distinct peaks are the hallmark of the nitro group. The higher frequency band is the asymmetric stretch, while the lower frequency one is the symmetric stretch.[5][6][7] The presence of both is a strong confirmation of the -NO₂ moiety.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information. The C=C stretching vibrations of the aromatic ring will appear as a series of bands between 1600 and 1400 cm⁻¹.[8] Crucially, the strong C-O stretching bands for the phenolic group (around 1230 cm⁻¹) and the primary alcohol (around 1050 cm⁻¹) should be distinguishable, confirming the presence of both types of hydroxyl functionalities.[4]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the characteristic absorption frequencies of the hydroxyl, nitro, and aromatic functional groups, allows for a confident and accurate identification of the compound's key structural features. This methodology provides a reliable and efficient means of quality control and characterization in a drug development or chemical research setting.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • N/A. (n.d.). Infrared Radiation. Retrieved from a document on IR spectroscopy principles.
  • Singh, S., et al. (2023). Infrared spectra of alcohols and phenols. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 14.2: IR Spectroscopy of Alcohols. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology.
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • WebSpectra. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: alcohols. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kuklja, M. M., & Zerner, M. C. (2004). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Journal of Physical Chemistry A.
  • N/A. (n.d.). The features of IR spectrum.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Rajendran, S., et al. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • Kuklja, M. M. (2004). Vibrational behavior of the -NO2 group in energetic compounds. PubMed. Retrieved from [Link]

  • Gribov, L. A., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.
  • N/A. (n.d.). NO2 Stretching in Nitrocompounds. Scribd.
  • AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Singh, R. N., et al. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing.
  • Yildiz, M., & Kilic, Z. (2017). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)...
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies.
  • Marimuthu, M., et al. (2016). FTIR analysis and reverse phase high performance chromatographic determination of phenolic acids of Hypnea musciformis. International Journal of Pharmaceutical Sciences and Research.
  • Wu, J., et al. (2019).
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • N/A. (n.d.). Table of Characteristic IR Absorptions.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenol Synthesis

Phenols and their derivatives are foundational structural motifs in a vast range of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2] They also serve as critical building blocks in materials science and polymer chemistry. The development of efficient, mild, and scalable methods for phenol synthesis is therefore a cornerstone of modern organic chemistry.

Traditionally, phenol synthesis has relied on methods such as the hydrolysis of diazonium salts, oxidation of cumene, or nucleophilic aromatic substitution on aryl halides.[3] However, these classical approaches often require harsh reaction conditions, generate significant waste, and may have limited functional group tolerance.

The ipso-hydroxylation of arylboronic acids has emerged as a powerful and versatile alternative, offering a milder and more adaptable route to a diverse array of phenolic compounds.[3][4][5] Arylboronic acids are attractive precursors due to their general stability to air and moisture, low toxicity, and broad commercial availability.[1][5] This application note provides a detailed overview of the mechanistic principles and practical experimental protocols for the efficient conversion of arylboronic acids to phenols.

Mechanistic Principles of Ipso-Hydroxylation

The term "ipso-hydroxylation" refers to the replacement of a boronic acid group [-B(OH)₂] on an aromatic ring with a hydroxyl group [-OH] at the same position. This transformation is fundamentally an oxidation of the carbon-boron (C-B) bond. While various methods exist, the core mechanistic steps often involve the formation of a boronate intermediate followed by rearrangement.

A common pathway, particularly in metal-free systems using peroxide-based oxidants, involves the following key steps:

  • Activation of the Boronic Acid: The arylboronic acid reacts with a nucleophilic oxidant, such as the hydroperoxide anion (OOH⁻) generated from hydrogen peroxide under basic conditions, or with an organocatalyst.[6][7]

  • Formation of a Tetracoordinate Boronate Complex: The nucleophilic oxygen species attacks the electron-deficient boron atom to form a tetracoordinate "ate" complex.

  • 1,2-Aryl Migration: This is the crucial rearrangement step. The aryl group migrates from the boron atom to the adjacent oxygen atom, displacing the leaving group and effectively forming a borate ester.

  • Hydrolysis: The resulting borate ester is then hydrolyzed under the reaction conditions to yield the final phenol product and boric acid.

This process can be facilitated by various reagents and catalysts, leading to several distinct, yet mechanistically related, protocols.

Experimental Workflows and Protocols

The choice of experimental protocol depends on factors such as substrate scope, desired reaction time, and tolerance for metal catalysts. Below are three field-proven protocols for the ipso-hydroxylation of arylboronic acids.

Visualizing the General Workflow

The following diagram illustrates the general experimental sequence for the synthesis of phenols from arylboronic acids.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Arylboronic Acid, Solvent, and Catalyst (if any) in Reaction Vessel B Add Oxidant Solution A->B Step 1 C Stir at Specified Temperature and Time B->C Step 2 D Quench Reaction C->D Step 3 E Acidify Mixture (if necessary) D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify via Column Chromatography or Recrystallization G->H Final Step

Caption: General experimental workflow for ipso-hydroxylation.

Protocol 1: Metal-Free Hydroxylation Using Sodium Perborate

This protocol is highly efficient, rapid, and avoids the use of metal catalysts, which is advantageous for applications in pharmaceutical synthesis where metal contamination is a concern.[3][8] Sodium perborate (SPB) serves as a stable, solid source of hydrogen peroxide.

Materials and Reagents:

  • Arylboronic acid

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • To a round-bottomed flask, add the arylboronic acid (1.0 mmol, 1.0 equiv).

  • Add water (4 mL).

  • With vigorous stirring at room temperature, add sodium perborate (2.0 mmol, 2.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 10-15 minutes. Reaction completion can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl.[9]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Trustworthiness Note: This method is self-validating due to its simplicity and high yields across a range of substrates with both electron-donating and electron-withdrawing groups.[3][9] The reaction can often be performed without solvent by grinding the reactants in a mortar, highlighting its efficiency.[9]

Protocol 2: Copper-Catalyzed Hydroxylation in Water

For certain substrates, a metal catalyst can significantly enhance reaction rates and efficiency. This protocol uses an inexpensive copper sulfate catalyst and is performed in water at room temperature, aligning with green chemistry principles.[10]

Materials and Reagents:

  • Arylboronic acid

  • Copper(II) sulfate (CuSO₄)

  • 1,10-Phenanthroline (ligand)

  • Potassium hydroxide (KOH)

  • Water (deionized)

  • Standard work-up reagents as listed in Protocol 1

Step-by-Step Procedure:

  • In a flask, dissolve CuSO₄ (0.2 mmol, 0.2 equiv) and 1,10-phenanthroline (0.2 mmol, 0.2 equiv) in water (5 mL).

  • Add the arylboronic acid (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Add a solution of KOH (2.0 mmol, 2.0 equiv) in water (2 mL).

  • Stir the resulting mixture vigorously in a flask open to the air at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • After completion, neutralize the mixture with 1 M HCl and proceed with the standard extraction and purification workflow as described in Protocol 1.

Expertise & Experience Note: The use of 1,10-phenanthroline as a ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.[10] This method is particularly effective for electron-rich and ortho-substituted arylboronic acids.

Protocol 3: Organocatalyzed Hydroxylation with H₂O₂

This approach utilizes a simple organic molecule, such as citric acid, to catalyze the hydroxylation, offering a sustainable and metal-free alternative.[6][11] Hydrogen peroxide is used as the terminal oxidant, producing water as the only byproduct.

Materials and Reagents:

  • Arylboronic acid

  • Citric acid

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Water (deionized)

  • Standard work-up reagents as listed in Protocol 1

Step-by-Step Procedure:

  • To a solution of the arylboronic acid (1.0 mmol, 1.0 equiv) in water (5 mL), add citric acid (0.1 mmol, 0.1 equiv).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Slowly add 30% aqueous H₂O₂ (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture. Caution: Hydrogen peroxide is a strong oxidant.

  • Continue stirring at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench any remaining peroxide by adding a small amount of saturated aqueous sodium sulfite solution.

  • Proceed with the standard extraction and purification workflow as described in Protocol 1.

Data Summary and Substrate Scope

The following table summarizes typical results for the ipso-hydroxylation of various substituted phenylboronic acids using a metal-free protocol, demonstrating the broad applicability of this transformation.

EntryArylboronic Acid SubstituentTypical Yield (%)Notes
14-Methoxy>95%Electron-donating groups facilitate the reaction.
24-Methyl92%Good yield for simple alkyl substituents.
3H (unsubstituted)90-94%Baseline reaction for comparison.[10]
44-Fluoro88%Halogens are well-tolerated.
54-Chloro85%
64-Cyano82%Electron-withdrawing groups are compatible.
72-Methyl89%Ortho-substituents are tolerated, showing good steric compatibility.
83-Nitro75%Strongly deactivating groups may require longer reaction times or slightly lower yields.

Yields are representative and may vary based on the specific protocol and reaction scale.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C) or adding a slight excess of the oxidant. Ensure the arylboronic acid starting material is pure.

  • Byproduct Formation: Over-oxidation can sometimes lead to the formation of diphenols or quinones, especially with highly activated rings. Careful control of oxidant stoichiometry and reaction time is crucial.[2]

  • Poor Yields with Heteroaromatics: Heteroarylboronic acids can be challenging. The N-oxide mediated protocol has shown particular promise for these substrates due to its exceptionally mild conditions.[2]

  • Safety: Always handle hydrogen peroxide with care behind a safety shield, especially when performing reactions on a larger scale.

Conclusion

The ipso-hydroxylation of arylboronic acids is a robust and highly versatile method for the synthesis of phenols. With options ranging from rapid, catalyst-free conditions to finely-tuned organocatalytic and metal-catalyzed systems, researchers can select a protocol that best fits their substrate, scale, and purity requirements. The operational simplicity, mild conditions, and broad functional group tolerance make this transformation an indispensable tool in modern synthetic chemistry and drug development.

References

  • Ponugoti, S. S., Kharkar, P. S., & Joshi, S. V. (2023). Organocatalyzed ipso hydroxylation of aryl boronic acids in aqueous medium: A metal free approach. Synthetic Communications, 53(12), 993-1002. [Link][6][11]

  • Das, B., et al. (2021). The graphite-catalyzed ipso-functionalization of arylboronic acids in an aqueous medium: metal-free access to phenols, anilines, nitroarenes, and haloarenes. New Journal of Chemistry, 45(22), 9833-9844. [Link][4][12]

  • Kumar, S., & Singh, P. (2024). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. [Link][1][13]

  • Li, Z., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances, 9(60), 35068-35074. [Link][3][7][8][9]

  • Li, Y., & Wang, B. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Synthesis, 47(16), 2349-2368. [Link][5]

  • Xu, J., et al. (2010). Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. Organic Letters, 12(9), 1964–1967. [Link][10]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7961-7966. [Link][14]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 5-(Hydroxymethyl)-2-nitrophenol by recrystallization. This document is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the successful purification of this important chemical intermediate.

Introduction to Recrystallization

Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds. The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind. The success of this technique is highly dependent on the selection of the appropriate solvent and careful execution of the procedure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: Given that this compound is a polar organic compound due to the presence of hydroxyl, nitro, and hydroxymethyl functional groups, a solvent with moderate to high polarity is generally a good starting point.[1] The ideal solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Result in low solubility of this compound at low temperatures (e.g., room temperature or in an ice bath) to maximize yield.[2]

  • Either not dissolve impurities at all, or keep them dissolved at low temperatures.

  • Be chemically inert and not react with this compound.

  • Have a boiling point that is not excessively high, to allow for easy removal from the purified crystals.

  • Be non-toxic and environmentally friendly, if possible.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: Based on the polarity of this compound, the following solvents, or mixtures thereof, are recommended for initial screening:

  • Water: A preparation method for the similar compound 4-(hydroxymethyl)-2-nitrophenol uses water for recrystallization, suggesting it is a viable option.[3]

  • Ethanol or Methanol: These polar protic solvents are often effective for recrystallizing polar organic compounds.[1]

  • Ethyl Acetate: This is a moderately polar solvent that can also be effective.[1]

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. In this system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added until the solution becomes turbid, followed by gentle heating to redissolve and then slow cooling.[4]

Q3: What are the likely impurities in crude this compound?

A3: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of nitrophenols can include:

  • Isomers: Other positional isomers of hydroxymethyl-nitrophenol may be formed during the synthesis.[5][6]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Byproducts: Products from side reactions, such as dinitrated or other substituted phenols.[6] The synthesis of related compounds sometimes involves reagents that could lead to byproducts if not fully removed.[7]

Q4: How can I decolorize my sample if it has colored impurities?

A4: If your solution of this compound is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as excessive use can also adsorb your product, leading to a lower yield.[8][9]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and specific volumes should be determined through small-scale preliminary tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a suitable mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a hot water bath to see if the solid dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate, gently swirling, until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid just dissolves. Adding excess solvent will reduce the final yield.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A desiccator can also be used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] - Scratch the inside of the flask with a glass stirring rod at the surface of the solution to induce crystallization.[2] - Add a seed crystal of pure this compound.[2]
"Oiling out" (formation of an oil instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - The crude material is highly impure.- Reheat the solution until the oil dissolves. Add a small amount of additional solvent and allow it to cool more slowly.[8] - Vigorously stir the solution as the oil begins to form to break it up and encourage crystal nucleation.[8]
Low yield of purified product. - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent, or the solvent was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.[2] - Ensure the filtration apparatus is hot during hot filtration.[10] - Use a minimal amount of ice-cold solvent for washing.[2]
Crystals are colored after recrystallization. - Colored impurities were not effectively removed.- Repeat the recrystallization, incorporating a decolorization step with activated charcoal.[8]

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation A Select Solvent B Dissolve Crude Product in Minimal Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C D Hot Gravity Filtration (Optional) B->D C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Characterize (e.g., MP, NMR) I->J Pure Product

Caption: Workflow for the recrystallization of this compound.

References

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
  • PubMed. (n.d.). Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of 5-(Hydroxymethyl)-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-2-nitrophenol (CAS 61161-83-9).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance the yield and purity of this valuable chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[2] Its structure, featuring a phenol, a nitro group, and a benzyl alcohol, offers multiple points for chemical modification. However, its synthesis can be challenging, often plagued by issues of low yield, difficult purification, and the formation of isomeric byproducts. This guide provides a comprehensive overview of plausible synthetic strategies and addresses common experimental hurdles.

Recommended Synthetic Pathways

The synthesis of this compound is not widely documented with high-yield protocols. Based on established organic chemistry principles and literature on related compounds, we propose two primary synthetic routes.

Route A: Oxidation of 2-Methyl-5-nitrophenol

This two-step approach begins with the synthesis of 2-methyl-5-nitrophenol, a readily accessible intermediate, followed by the selective oxidation of the methyl group.

Route A cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation o-Toluidine o-Toluidine Intermediate 2-Methyl-5-nitroaniline (isolated or in-situ) o-Toluidine->Intermediate Nitration Precursor 2-Methyl-5-nitrophenol Intermediate->Precursor Diazotization & Hydrolysis Target This compound Precursor->Target Selective Oxidation Route B 2-Nitrophenol 2-Nitrophenol Target_B This compound 2-Nitrophenol->Target_B Hydroxymethylation Reagents Formaldehyde (HCHO) Acid or Base Catalyst Reagents->Target_B Isomer Isomeric Byproducts (e.g., 4-(hydroxymethyl)-2-nitrophenol) Target_B->Isomer Separation Required

References

Identifying and removing common impurities in 5-(Hydroxymethyl)-2-nitrophenol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-(Hydroxymethyl)-2-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to identify and resolve common challenges encountered during the synthesis and purification of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the electrophilic nitration of a suitable phenol precursor, most commonly 4-hydroxybenzyl alcohol. This reaction, while effective, is often accompanied by the formation of several impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step toward developing effective strategies for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the nitration of 4-hydroxybenzyl alcohol, the primary impurities can be categorized as follows:

  • Isomeric Byproducts: The hydroxyl and hydroxymethyl groups on the starting material direct the incoming nitro group to specific positions on the aromatic ring. While the desired product is the ortho-nitro isomer relative to the hydroxyl group, other isomers can also form.

  • Over-nitrated Products: The reaction conditions can sometimes lead to the introduction of more than one nitro group on the aromatic ring, resulting in dinitrated or even trinitrated species.[1][2]

  • Oxidation Byproducts: Phenols are susceptible to oxidation, especially under nitrating conditions. This can lead to the formation of colored impurities, such as benzoquinone derivatives.[3][4][5]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 4-hydroxybenzyl alcohol, in the crude product.

Table 1: Common Impurities and Their Characteristics

Impurity CategorySpecific ExamplesAppearance in Crude Product
Isomeric Byproducts3-Nitro-4-hydroxybenzyl alcoholMay co-elute with the desired product in chromatography.
Over-nitrated Products5-(Hydroxymethyl)-2,4-dinitrophenolTypically more polar than the desired product.
Oxidation ByproductsBenzoquinone derivativesOften result in a dark-colored or tarry crude product.[3][4]
Unreacted Starting Material4-Hydroxybenzyl alcoholLess polar than the nitrated products.
Q2: My crude product is a dark, tarry oil instead of a solid. What is the likely cause and how can I fix it?

A2: A dark, oily crude product is a common issue and is typically indicative of the presence of significant amounts of oxidation byproducts and other polymeric materials.[3] This often arises from reaction conditions that are too harsh, such as elevated temperatures or overly concentrated nitrating agents.

Troubleshooting Steps:

  • Reaction Temperature Control: Ensure the reaction is carried out at a low temperature, typically between 0-10°C, to minimize oxidation.[6]

  • Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and dropwise to the solution of the starting material to maintain a low reaction temperature and prevent localized overheating.

  • Purification Strategy: While challenging, it may be possible to isolate the desired product from the oil. Attempt to dissolve the oil in a suitable organic solvent and wash with a mild aqueous base to remove acidic impurities. Subsequent purification by column chromatography will likely be necessary.

Q3: How can I effectively separate the desired this compound from its isomers?

A3: The separation of isomers is a common challenge in the purification of nitrophenols. Due to their similar chemical properties, a high-resolution separation technique is often required.

Recommended Purification Protocol: Column Chromatography

Column chromatography is a highly effective method for separating isomers.[1][5] The choice of stationary and mobile phases is critical for achieving good separation.

  • Stationary Phase: Silica gel is the most common choice for the separation of polar compounds like nitrophenols.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the compounds based on their polarity.

dot

Caption: Workflow for isomeric separation.

Q4: I am seeing multiple spots on my TLC plate after the reaction. How do I identify which spot is my desired product?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of your reaction and identifying the components of the crude product.

Identification Strategy:

  • Relative Polarity: In a typical normal-phase TLC (silica gel), more polar compounds will have a lower Retention Factor (Rf) value (they travel less up the plate). Generally, dinitrated products will be more polar than mononitrated products, and the desired nitrophenol will be more polar than the unreacted starting material.

  • Co-spotting: Spot your crude reaction mixture alongside the starting material (if available) on the same TLC plate. The spot corresponding to the starting material in the reaction mixture will have the same Rf as the pure starting material spot.

  • Visualization: Nitrophenols are often colored (typically yellow), which can aid in their visualization on a TLC plate. UV light can also be used to visualize the spots.

dot

TLC_Analysis cluster_tlc TLC Plate cluster_lanes Origin Origin SolventFront Solvent Front SM_spot SM Crude_SM SM Crude_Product Product Crude_Impurity Impurity Product_spot Product Origin_SM Origin_SM->SM_spot Origin_Crude Origin_Crude->Crude_SM Origin_Crude->Crude_Product Origin_Crude->Crude_Impurity Origin_Product Origin_Product->Product_spot Lane1 Starting Material Lane2 Crude Mixture Lane3 Pure Product

Caption: Example TLC plate analysis.

Q5: What analytical techniques are recommended for confirming the purity and identity of the final product?

A5: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and structure of your synthesized this compound.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Outcome for Pure Product
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[7][8]A single major peak corresponding to the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra should be consistent with the structure of this compound.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak should correspond to the molecular weight of the product (169.13 g/mol ).[9]
Infrared (IR) Spectroscopy Identification of functional groups.Presence of characteristic peaks for -OH, -NO₂, and aromatic C-H bonds.

References

  • Gatterman, L. (1946). Practical Manual of Organic Chemistry.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Retrieved from [Link]

  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Yu, P., et al. (2009). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System.
  • Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (2015). Nitration of phenol in 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o-phenylenediamine.... Retrieved from [Link]

  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • P212121 Store. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
  • European Patent Office. (n.d.). EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
  • Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • NIH. (n.d.). Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • NIH. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • PubMed. (2003). Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. Retrieved from [Link]

Sources

Troubleshooting common issues in nitration reactions of phenols.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Phenols

Welcome to the Technical Support Center for Aromatic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the nitration of phenols. As a highly activated system, the nitration of phenol is deceptively complex, often plagued by issues of low yield, poor selectivity, and significant byproduct formation. This document provides in-depth, field-proven insights to navigate these challenges, grounded in mechanistic principles.

Part 1: Critical Safety Protocols & Hazard Mitigation

Nitration reactions, particularly with highly activated substrates like phenols, are inherently energetic and require stringent safety protocols. Overlooking these measures can lead to thermal runaway, forceful decomposition, and the formation of dangerously explosive compounds.

FAQ 1: My reaction produced a dark, tarry substance and the temperature increased uncontrollably. What happened and how can I prevent it?

Answer: You likely experienced a combination of oxidation and a runaway reaction. Phenols are extremely susceptible to oxidation by nitric acid, which leads to the formation of complex, high-molecular-weight tars and quinone-type byproducts.[1][2] The reaction is also highly exothermic. Without proper temperature control, the heat generated accelerates the reaction rate, creating a dangerous feedback loop (thermal runaway) that can lead to violent decomposition.[3]

Mitigation Protocol:

  • Strict Temperature Control: Always conduct the reaction in an ice bath (0-5 °C) or a cryo-cool unit.[4] The temperature must be monitored continuously with a calibrated internal thermometer. Never exceed 10-15 °C during reagent addition.[5]

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the phenol solution with vigorous stirring. This ensures localized heat can dissipate effectively.

  • Appropriate Scale and Equipment: Use a reaction vessel that is appropriately sized (never more than two-thirds full) to handle potential gas evolution or splashing. Ensure you are behind a blast shield in a certified chemical fume hood.[6]

FAQ 2: I am trying to synthesize 2,4,6-trinitrophenol (Picric Acid). What are the critical safety risks?

Answer: 2,4,6-trinitrophenol is a high-energy material, classified as an explosive. Its synthesis is extremely hazardous and should only be attempted with extensive safety measures and experience. The primary risks are:

  • Explosion Hazard: Dry picric acid is sensitive to shock, friction, and heat.[7][8]

  • Formation of Unstable Salts: Picric acid can form highly unstable and friction-sensitive metal picrate salts upon contact with metals like lead, copper, or even zinc and iron. Glass or plastic equipment is mandatory.[7]

  • Runaway Reaction: Direct nitration of phenol with concentrated acids to form picric acid is notoriously difficult to control and often results in oxidative decomposition or explosion.[3][7]

A safer, though still hazardous, industrial method involves first sulfonating the phenol to deactivate the ring slightly, followed by nitration. This allows the reaction to proceed at a more controllable rate.[3][9]

Part 2: Troubleshooting Reaction Failures & Side Products

This section addresses the most common experimental failures beyond immediate safety events.

A. Low Yield & Incomplete Conversion

FAQ 3: My reaction resulted in a very low yield of the desired mononitrophenol, with a lot of starting material left. What went wrong?

Answer: This issue typically points to insufficiently reactive conditions or improper reagent choice for your specific phenol derivative.

  • Cause 1: Inadequate Nitrating Agent: For simple phenol, dilute nitric acid is usually sufficient.[10] However, for phenols deactivated by electron-withdrawing groups (e.g., -CN, -COOH), a stronger nitrating agent, such as a traditional mixed acid (conc. HNO₃/H₂SO₄) system, may be necessary. The sulfuric acid acts as a catalyst to generate a higher concentration of the highly electrophilic nitronium ion (NO₂⁺).

  • Cause 2: Low Temperature: While crucial for safety, excessively low temperatures can slow the reaction to a crawl, especially with less reactive phenols. If the reaction is clean but incomplete, consider allowing it to stir for a longer period at 0-5 °C or letting it warm slowly to just below room temperature after the addition is complete, while monitoring carefully.

  • Cause 3: Poor Reagent Quality: Ensure your nitric acid has not decomposed (indicated by a yellow/brown color from dissolved NO₂) and that your sulfuric acid is concentrated.

B. Oxidation and Tar Formation

FAQ 4: My product is a dark, sticky, intractable tar instead of a crystalline solid. How can I avoid this?

Answer: This is a classic sign of oxidative polymerization. The electron-rich phenol ring is easily oxidized by nitric acid, leading to the formation of phenoxy radicals which can couple and polymerize into tarry substances.[1][11] Benzoquinone is a common initial oxidation byproduct.[1][12]

Troubleshooting Workflow for Oxidation:

G start Problem: Dark Tar Formation (Oxidation) cause1 Cause: Reaction Temperature Too High start->cause1 cause2 Cause: Nitrating Agent Too Concentrated/Harsh start->cause2 cause3 Cause: Presence of Nitrous Acid (HNO₂) Catalyst start->cause3 sol1 Solution 1: Maintain Strict Temperature Control (0-5 °C) cause1->sol1 Prevents thermal runaway sol2 Solution 2: Use Milder Nitrating Conditions cause2->sol2 Reduces oxidizing potential sol3 Solution 3: Add a Nitrous Acid Scavenger (e.g., Urea) cause3->sol3 Removes autocatalytic species

Caption: Workflow to diagnose and solve tar formation.

Detailed Solutions:

  • Use Milder Reagents: Instead of concentrated nitric acid, consider alternative, less oxidizing nitrating systems. Several have been developed for sensitive substrates.[13][14]

    • Inorganic Nitrates with an Acid Catalyst: Systems like NaNO₃ with Mg(HSO₄)₂ on wet silica gel can provide a solid, handleable source of HNO₃ in situ, leading to cleaner reactions.[14]

    • Phase-Transfer Catalysis: Using dilute nitric acid with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and selectivity under milder conditions.[15]

  • Add a Nitrous Acid Scavenger: The nitration of phenols can be autocatalyzed by nitrous acid (HNO₂), which is often present in nitric acid. HNO₂ can lead to nitrosation followed by oxidation, a pathway that often generates byproducts.[1] Adding a small amount of urea or sulfamic acid can scavenge this HNO₂, preventing this side reaction.

C. Controlling Regioselectivity and Polynitration

FAQ 5: I wanted to synthesize 4-nitrophenol, but I obtained mostly 2-nitrophenol. How can I control the ortho/para ratio?

Answer: The ortho/para selectivity in phenol nitration is governed by a delicate balance of electronic and steric effects, as well as reaction conditions.

  • The Ortho Preference: The ortho-isomer is often the kinetic product, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitro group.[16][17] This is particularly true at lower temperatures.

  • Favoring the Para Product:

    • Increase Steric Hindrance: Using a bulkier nitrating agent or adding a bulky substituent to the phenol can sterically disfavor attack at the ortho position.

    • Temperature: In some systems, higher temperatures can favor the thermodynamically more stable para-isomer, but this dramatically increases the risk of side reactions.[18]

    • Blocking Groups: A reversible sulfonation can be used. Reacting phenol with concentrated H₂SO₄ first forms p-hydroxybenzenesulfonic acid. The bulky sulfonate group blocks the para position, directing nitration to the ortho position. The sulfonate group can then be removed by hydrolysis. A similar strategy can be used to protect the ortho positions to favor para substitution.[9]

    • Catalyst/Solvent Choice: The choice of solvent and catalyst can influence the isomer ratio. For instance, using NaBr as a catalyst with dilute nitric acid under sonication has been shown to favor the p-nitrophenol.[19]

FAQ 6: My reaction produced 2,4-dinitrophenol and even some 2,4,6-trinitrophenol (picric acid), but I was targeting the mononitro product. How do I prevent polynitration?

Answer: This is a classic case of over-reaction due to the highly activating nature of the hydroxyl group.[20] The -OH group makes the phenol ring so electron-rich that it reacts rapidly, and the resulting mononitrophenol can sometimes be reactive enough to undergo further nitration under the same conditions.[4]

Control Measures for Mononitration:

ParameterRecommendation for MononitrationRationale
Nitrating Agent Use dilute nitric acid (~20-30%).[16][21]Reduces the equilibrium concentration of the active electrophile (NO₂⁺), making multiple substitutions less likely.[16]
Temperature Maintain low temperatures (0-5 °C).[4][8]Slows the reaction rate, allowing for better control and preventing the mono-nitrated product from reacting further.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the nitrating agent.Ensures complete consumption of the starting material without providing a large excess of reagent to drive polynitration.
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.Prevents the product from sitting in the reactive medium, which could lead to further nitration.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Controlled Mononitration of Phenol

This protocol is designed to favor the formation of mononitrophenols while minimizing oxidation and polynitration.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer, dissolve phenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or water).[5][22]

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Reagent Preparation: In a separate flask, prepare the nitrating solution. For dilute nitric acid, a 20-30% solution in water is common.[4]

  • Addition: Add the nitrating solution dropwise via the dropping funnel to the vigorously stirred phenol solution. Crucially, maintain the internal temperature below 5 °C throughout the addition. [4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by pouring the entire mixture slowly into a beaker containing a large amount of crushed ice and water.[23] This dilutes the acid, stops the reaction, and often precipitates the crude product.

  • Isolation: Isolate the product by filtration or extraction with an organic solvent like diethyl ether or dichloromethane.[23]

Protocol 2: Separation of Ortho- and Para-Nitrophenol Isomers

The significant difference in volatility between o- and p-nitrophenol allows for their separation by steam distillation.[10]

  • Principle: o-Nitrophenol exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam.[16][17] p-Nitrophenol has strong intermolecular hydrogen bonding, resulting in a much higher boiling point and low volatility.

  • Procedure: a. Transfer the crude product mixture to a distillation flask. b. Add water to create a slurry and set up the apparatus for steam distillation. c. Pass steam through the mixture. The volatile o-nitrophenol will co-distill with the water and can be collected as a bright yellow solid in the receiving flask. d. Continue the distillation until the distillate runs clear. e. The non-volatile p-nitrophenol will remain in the distillation flask and can be isolated by cooling, filtration, and recrystallization.

Reaction Mechanism Overview:

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization 2 H₂SO₄ + HNO₃ 2 H₂SO₄ + HNO₃ NO₂⁺ + H₃O⁺ + 2 HSO₄⁻ NO₂⁺ + H₃O⁺ + 2 HSO₄⁻ 2 H₂SO₄ + HNO₃->NO₂⁺ + H₃O⁺ + 2 HSO₄⁻ Forms Nitronium Ion phenol Phenol sigma_ortho Ortho Sigma Complex (Resonance Stabilized) phenol->sigma_ortho Ortho attack sigma_para Para Sigma Complex (Resonance Stabilized) phenol->sigma_para Para attack no2_plus NO₂⁺ ortho_product o-Nitrophenol sigma_ortho->ortho_product -H⁺ para_product p-Nitrophenol sigma_para->para_product -H⁺

Caption: Mechanism of electrophilic nitration of phenol.

References

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]

  • Quora. (2019). What is the mechanism of nitrosation of phenol?[Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. [Link]

  • Khan Academy. (n.d.). Nitration of Phenols. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • PubMed. (2002). Regioselective nitration of phenol induced by catalytic antibodies. [Link]

  • R Discovery. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. [Link]

  • Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Taylor & Francis. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]

  • PubMed. (2007). Ultrasound Promoted Regioselective Nitration of Phenols Using Dilute Nitric Acid in the Presence of Phase Transfer Catalyst. [Link]

  • Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?[Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Quora. (2017). What (which isomer) is the major product of nitration of phenol with dilute nitric acid?[Link]

  • PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • Wikipedia. (n.d.). Picric acid. [Link]

  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?[Link]

  • ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]

  • UK Science Technician Community. (2019). nitration of phenol. [Link]

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • YouTube. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. [Link]

  • YouTube. (2022). Nitration of Phenol (A-Level Chemistry). [Link]

  • Sciencemadness.org. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Quora. (2018). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro. [Link]

  • ResearchGate. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • YouTube. (2023). reactions of phenol | nitration reaction. [Link]

  • Journal of Chemical Education. (n.d.). Nitration of phenols: A two-phase system. [Link]

Sources

Proper storage and handling to prevent the degradation of 5-(Hydroxymethyl)-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-(Hydroxymethyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter. Our goal is to equip you with the necessary knowledge for the proper storage and handling of this compound, thereby preventing its degradation and ensuring the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. Some nitrophenol derivatives exhibit sensitivity to light, so it is best practice to store the compound in an amber or opaque vial to protect it from light-induced degradation.

Q2: I've noticed a slight color change in my stored this compound, from a pale yellow to a more intense yellow or brownish hue. Is this an indication of degradation?

A2: Yes, a noticeable color change is often a primary indicator of chemical degradation. Nitrophenols and their derivatives can form colored byproducts upon degradation.[2][3][4] The appearance of a more intense yellow or brownish color could suggest the formation of nitro-quinonoid structures or other chromophoric degradation products. It is advisable to verify the purity of the compound using analytical techniques such as HPLC if a color change is observed.

Q3: How does humidity affect the stability of this compound?

A3: As a solid, this compound should be protected from high humidity. Moisture can be adsorbed onto the surface of the crystals, which may facilitate hydrolytic degradation or other chemical reactions, especially if impurities are present. Always store the compound in a desiccator or a controlled low-humidity environment.

Handling and Safety

Q1: What are the essential safety precautions I should take when handling solid this compound?

A1: When handling the solid form of this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid generating dust during handling; if necessary, use appropriate engineering controls.

Q2: Are there any specific incompatibilities I should be aware of when working with this compound?

A2: Yes, you should avoid contact with strong oxidizing agents, as they can react with the phenol and hydroxymethyl groups. Additionally, avoid strong bases, as they can deprotonate the phenolic hydroxyl group, potentially leading to increased reactivity and degradation.

Q3: What is the proper procedure for preparing solutions of this compound?

A3: When preparing solutions, it is recommended to add the solid compound to the solvent gradually while stirring to ensure complete dissolution. Depending on the solvent and the desired concentration, gentle warming may be necessary. However, prolonged heating at elevated temperatures should be avoided to prevent thermal degradation.[5][6] For aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions can promote degradation.

Troubleshooting Guide

Visual and Physical Changes
Observation Potential Cause Recommended Action
Color Change (Yellowing/Browning) Oxidation of the phenol or hydroxymethyl group, formation of quinone-like structures, or other chromophoric degradation products.Confirm purity using HPLC-UV/Vis. If purity is compromised, consider purification by recrystallization or chromatography if feasible. Otherwise, procure a fresh batch.
Caking or Clumping of Solid Absorption of moisture.Dry the material under vacuum at a low temperature. Ensure future storage is in a desiccator or controlled humidity environment.
Incomplete Dissolution in Solvent Potential degradation leading to insoluble byproducts or polymerization.Attempt dissolution in a different, appropriate solvent. If insolubility persists, it is a strong indicator of degradation. Analyze the insoluble material if possible.
Experimental Inconsistencies

Issue: I am observing unexpected or inconsistent results in my experiments where this compound is a key reagent.

Troubleshooting Steps:

  • Verify Reagent Purity: The first step is to confirm the purity of your this compound stock. A simple TLC or a more quantitative HPLC analysis can reveal the presence of impurities or degradation products that might be interfering with your reaction.

  • Assess for Degradation Under Reaction Conditions: Consider if the experimental conditions themselves (e.g., pH, temperature, presence of other reagents) could be causing the degradation of the compound. You can set up a control experiment with just this compound under the reaction conditions and monitor its stability over time.

  • Review Solution Preparation and Storage: If you are using a stock solution, ensure it was prepared correctly and has been stored under appropriate conditions (e.g., refrigerated, protected from light). Stock solutions, especially in protic solvents, may have a limited shelf life.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and preventing its decomposition.

Caption: Potential degradation pathways of this compound.

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, first to an aldehyde (5-Formyl-2-nitrophenol) and subsequently to a carboxylic acid (5-Carboxy-2-nitrophenol). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts, or by other oxidizing agents present in the reaction mixture.

  • Reduction: The nitro group can be reduced to an amino group, forming 5-(Hydroxymethyl)-2-aminophenol. This is a common transformation for nitroaromatic compounds and can occur in the presence of reducing agents.[7]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, potentially leading to the formation of radical species and subsequent ring cleavage.[8][9][10]

  • Polymerization: Under certain conditions, such as elevated temperatures or in the presence of certain catalysts, phenolic compounds can undergo polymerization. The hydroxymethyl group can also participate in condensation reactions.

Experimental Protocols

Protocol 1: Routine Purity Check by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-Vis detector at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Caption: General workflow for HPLC purity analysis.

References

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology, 10(4), 743-766.
  • ResearchGate. (n.d.). 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM. Retrieved from [Link]

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Scilit. Retrieved from [Link]

  • Proroga, Y. T. R., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Mikrochimica Acta, 186(3), 146.
  • Nguyen, T. H., et al. (2021). Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. RSC Advances, 11(26), 15975-15985.
  • ResearchGate. (n.d.). Summary of degradation kinetics of aromatic nitrophenol utilizing.... Retrieved from [Link]

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Retrieved from [Link]

  • Zhao, S., et al. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
  • ResearchGate. (n.d.). Heterogeneous photocatalytic degradation of nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link]

  • Olar, F. K., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 192.
  • Zhang, Y., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123.
  • ResearchGate. (n.d.). Photodegradation curves of (a) p-nitrophenol and (b) phenol under UV light illumination. Retrieved from [Link]

  • Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113.
  • Roy, A., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 51(20), 8011-8021.
  • Wang, C. P., & Lee, Y. L. (2007). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Applied Polymer Science, 106(6), 3839-3846.
  • ResearchGate. (n.d.). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • Li, Y., et al. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 10(11), 2638.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde.

Sources

Technical Support Center: Resolving Co-eluting Peaks in the HPLC Analysis of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with co-eluting peaks of ortho-, meta-, and para-nitrophenol. The structural similarity of these isomers presents a significant chromatographic challenge, but with a systematic approach, baseline separation can be achieved.

Understanding the Challenge: Physicochemical Properties of Nitrophenol Isomers

The primary difficulty in separating nitrophenol isomers lies in their similar molecular structures and physicochemical properties. While they all share the same molecular weight and chemical formula, subtle differences in the position of the nitro group lead to variations in polarity, which is the key to their separation by reverse-phase HPLC.

IsomerStructurepKaLogPDipole Moment (D)
o-Nitrophenol7.231.793.15
m-Nitrophenol8.351.493.96
p-Nitrophenol7.151.914.33

Data compiled from various chemical databases. pKa and LogP values can vary slightly depending on the experimental conditions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My o- and m-nitrophenol peaks are co-eluting. How can I improve their separation?

Answer: Co-elution of ortho- and meta-nitrophenol is a frequent challenge. The key is to exploit the subtle differences in their polarity and interaction with the stationary phase. Here’s a systematic approach to resolving this issue:

1. Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is a critical factor in achieving separation.[1] In reverse-phase chromatography, the mobile phase is typically a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol).

  • Adjusting the Organic Modifier Concentration: A common starting point for separating nitrophenol isomers is a mobile phase of 40% aqueous acetonitrile.[2][3][4] If you are seeing co-elution, systematically decrease the percentage of the organic modifier (e.g., from 40% to 35% acetonitrile). This will increase the retention time of both compounds, providing more opportunity for them to separate.[5]

  • Changing the Organic Modifier: If adjusting the concentration of acetonitrile is insufficient, switching to methanol can alter the selectivity of the separation. Methanol and acetonitrile have different polarities and can interact differently with the analytes and the stationary phase, which can sometimes resolve co-eluting peaks.[6]

  • The Role of pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like nitrophenols.[7][8][9] Since the pKa values of the nitrophenol isomers are in the acidic to neutral range, operating the mobile phase at a pH well below the pKa of all isomers (e.g., pH 3-5) will ensure they are in their neutral, less polar form, leading to better retention and potentially improved separation on a C18 column.[10][11] An acetate buffer is often a good choice in this pH range.[9][10][11]

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with a mobile phase of 40% acetonitrile in water with 0.1% formic acid (to control pH) at a flow rate of 1 mL/min.

  • Gradient to Isocratic: If you are running a gradient, try converting to an isocratic method based on the organic percentage at which the isomers elute.

  • Systematic Adjustment: Decrease the acetonitrile concentration in 2% increments (e.g., 38%, 36%, 34%) and observe the effect on resolution.

  • Switch Organic Modifier: If necessary, prepare a mobile phase with methanol at a concentration that gives similar retention times to the initial acetonitrile conditions and repeat the systematic adjustment.

  • pH Study: Prepare a series of mobile phases with a constant organic modifier concentration (e.g., 35% acetonitrile) and buffered at different pH values (e.g., pH 3.0, 4.0, 5.0) using an appropriate buffer like acetate.

G cluster_0 Troubleshooting Co-elution of o- and m-Nitrophenol A Initial Observation: Co-eluting Peaks B Step 1: Adjust Organic Modifier Percentage A->B Decrease %ACN C Step 2: Change Organic Modifier B->C Unsuccessful E Resolution Achieved B->E Successful D Step 3: Optimize Mobile Phase pH C->D Unsuccessful C->E Successful D->E Successful F Proceed to Stationary Phase Optimization D->F Unsuccessful

Caption: Workflow for mobile phase optimization.

FAQ 2: I've tried optimizing the mobile phase, but my m- and p-nitrophenol peaks are still not fully resolved. What's next?

Answer: When mobile phase optimization is insufficient, the next logical step is to evaluate your stationary phase. The choice of HPLC column can have a profound impact on selectivity.[12]

1. Stationary Phase Chemistry

  • Standard C18 Columns: Most initial method development for nitrophenols is performed on a standard C18 (ODS) column.[13][14][15] These columns separate based primarily on hydrophobicity. While often effective, they may not always provide the necessary selectivity for closely related isomers.

  • Phenyl-Hexyl and Biphenyl Columns: For aromatic compounds like nitrophenols, stationary phases containing phenyl groups can offer alternative selectivity.[6] These columns can engage in π-π interactions with the aromatic rings of the nitrophenols, providing a different separation mechanism than the hydrophobic interactions of a C18 column. This can be particularly effective in resolving positional isomers.[6]

  • Polar-Embedded and Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end of the chains. This can alter the interaction with the analytes and improve peak shape, especially for polar compounds.

  • Specialized Stationary Phases: Some manufacturers offer columns specifically designed for the separation of isomers. For example, columns with nitrophenylethyl group bonded stationary phases utilize dipole-dipole and π-π interactions for enhanced separation of structural isomers.[16]

2. Column Dimensions and Particle Size

  • Longer Columns: Increasing the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates, which can lead to better resolution. However, this will also increase analysis time and backpressure.

  • Smaller Particle Sizes: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) are more efficient and can provide significantly better resolution. However, they also generate higher backpressure and may require an ultra-high-performance liquid chromatography (UHPLC) system.

Experimental Protocol: Column Screening

  • Select a Diverse Set of Columns: Choose a C18 column as a baseline, and then select columns with different stationary phase chemistries, such as a Phenyl-Hexyl and a Biphenyl column.

  • Isocratic Elution: Use a simple isocratic mobile phase (e.g., 35% acetonitrile in water with 0.1% formic acid) for the initial screening.

  • Compare Chromatograms: Inject your nitrophenol isomer standard onto each column and compare the resulting chromatograms. Look for changes in elution order and improvements in resolution.

  • Optimize the Best Candidate: Once you have identified a column that shows promise, you can then fine-tune the mobile phase conditions as described in FAQ 1 to achieve optimal separation.

G cluster_1 Stationary Phase Selection for m- and p-Nitrophenol A Mobile Phase Optimization Insufficient B Screen Different Stationary Phases A->B C Standard C18 B->C D Phenyl-Hexyl / Biphenyl B->D E Polar-Embedded B->E F Compare Selectivity and Resolution C->F D->F E->F G Select Best Column F->G H Fine-tune Mobile Phase G->H

Caption: Workflow for stationary phase selection.

FAQ 3: My peaks are broad and tailing. What could be the cause and how do I fix it?

Answer: Poor peak shape can be caused by a variety of factors, from chemical interactions to issues with the HPLC system itself.[17]

1. Chemical Causes and Solutions

  • Secondary Interactions: Tailing peaks can be a result of secondary interactions between the acidic phenolic group of the nitrophenols and active silanol groups on the silica-based stationary phase.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of the silanol groups, reducing these interactions. Using a high-purity, end-capped column can also minimize this effect.[18]

  • Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

2. System and Column Issues

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.

    • Solution: Try flushing the column with a strong solvent. If that doesn't work, it may be time to replace the column.[19]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • Detector Settings: An incorrect data acquisition rate can also affect peak shape.

    • Solution: Ensure your detector's sampling rate is appropriate for the width of your peaks (a good rule of thumb is 15-20 data points across the peak).

References

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - FAO AGRIS. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. [Link]

  • Full article: Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - Taylor & Francis Online. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. [Link]

  • HPLC Column for Structual Isomers - NACALAI TESQUE, INC. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF - ResearchGate. [Link]

  • Troubleshooting Guide - Phenomenex. [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis - ResearchGate. [Link]

  • HPLC Column Selection Guide - Chromtech. [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - ResearchGate. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography - Longdom Publishing. [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column - DSpace Principal. [Link]

Sources

Technical Support Center: Navigating the Complexities of Substituted Nitrophenol NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the specialist support center for the interpretation of complex NMR spectra of substituted nitrophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in analyzing these intricate molecules. My aim is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my substituted nitrophenols so difficult to interpret, especially in the aromatic region?

A1: The complexity arises from a confluence of factors inherent to the molecular structure of substituted nitrophenols.

  • Strong Electron-Withdrawing/Donating Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, while the hydroxyl group (-OH) is a strong electron-donating group. Their presence on the same aromatic ring creates significant electronic asymmetry. This disrupts the simple, predictable splitting patterns you might expect from less substituted benzene derivatives. The result is a wide dispersion of chemical shifts for the aromatic protons and often complex second-order coupling effects.

  • Positional Isomerism: The relative positions of the nitro, hydroxyl, and other substituents (ortho, meta, para) drastically alter the electronic environment of each proton. For instance, protons ortho to the nitro group are significantly deshielded and shifted downfield, while those ortho to the hydroxyl group are shielded and shifted upfield.

  • Second-Order Effects: When the difference in chemical shift (Δν) between two coupling protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This is common in substituted nitrophenols due to the varied electronic environments, leading to distorted peak shapes, non-uniform peak intensities, and the appearance of "roofing" (leaning of coupled multiplets towards each other). These are known as second-order or complex coupling patterns.

Q2: I'm struggling to assign the aromatic protons in my 4-nitro-2-aminophenol sample. How can I definitively assign each peak?

A2: This is a classic challenge. The key is to use a combination of 1D and 2D NMR techniques. A systematic approach will yield unambiguous assignments.

Troubleshooting Workflow for Peak Assignment:

  • Analyze the 1D ¹H NMR Spectrum:

    • Chemical Shifts: Predict the approximate chemical shifts. The proton ortho to the nitro group will be the most downfield (deshielded). The proton ortho to the hydroxyl/amino group will be the most upfield (shielded).

    • Coupling Constants (J-values): Analyze the splitting patterns to determine the coupling constants.

      • Ortho coupling (³JHH) is typically 7-10 Hz.

      • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

      • Para coupling (⁵JHH) is very small, often close to 0 Hz and not always resolved.

  • Utilize 2D COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other. This is invaluable for tracing out the spin system on the aromatic ring. For example, you will see a cross-peak between H-3 and H-5, and between H-5 and H-6 in a 1,2,4-trisubstituted ring.

  • Employ 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows you to leverage the more dispersed ¹³C chemical shift range to resolve overlapping ¹H signals.

  • Leverage 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the deciding factor. It shows correlations between protons and carbons over two or three bonds. This is extremely powerful for assigning quaternary carbons and for confirming assignments made from COSY and HSQC. For instance, the proton at H-6 will show a correlation to the carbon bearing the nitro group.

Experimental Protocol: A Step-by-Step Guide to 2D NMR for Assignment

  • Sample Preparation: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

  • Acquisition of 1D Spectra: Acquire a standard ¹H and ¹³C{¹H} spectrum.

  • COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment.

  • HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment, ensuring the ¹³C spectral width covers the expected range for aromatic carbons.

  • HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment. Optimize the long-range coupling delay (often set to detect correlations from couplings around 8-10 Hz).

Below is a logical workflow for this troubleshooting process:

G A Start: Unassigned Spectrum B Analyze 1D ¹H NMR: - Chemical Shifts - Coupling Constants A->B C Run 2D COSY (H-H Correlation) B->C D Tentative Assignment Based on J-coupling C->D E Run 2D HSQC (Direct C-H Correlation) D->E F Confirm H assignments via attached Carbons E->F G Run 2D HMBC (Long-range C-H Correlation) F->G H Final, Unambiguous Assignment of all Protons and Carbons G->H G cluster_0 2-nitro-3-methylphenol cluster_1 2-nitro-5-methylphenol CH3_1 CH3 H4_1 H4 CH3_1->H4_1 NOE CH3_2 CH3 H4_2 H4 CH3_2->H4_2 NOE H6_2 H6 CH3_2->H6_2 NOE

Caption: NOE correlations for isomer differentiation.

References

  • Reich, H. J. (n.d.). Second-Order Effects in NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Mestrelab Research. (n.d.). Mnova NMR. Retrieved from [Link]

Challenges and solutions for scaling up the production of 5-(Hydroxymethyl)-2-nitrophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Hydroxymethyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth, field-proven insights and practical solutions to streamline your experimental workflow and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My nitration of 4-hydroxybenzyl alcohol is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in this nitration are often attributed to several factors. Phenols are highly activated systems, making them susceptible to over-nitration and oxidation.[1][2] The primary culprits for yield loss are typically:

  • Formation of undesired isomers: The hydroxyl and hydroxymethyl groups direct nitration to specific positions on the aromatic ring. While the desired product is the ortho-nitro isomer, para-nitration can also occur.

  • Over-nitration: The highly activated ring can undergo further nitration to yield di- and tri-nitro phenols, especially if the reaction conditions are not carefully controlled.[1]

  • Oxidation: Nitric acid is a strong oxidizing agent, and phenols are easily oxidized, leading to the formation of complex tarry byproducts.[2]

  • Decomposition of the starting material or product: The hydroxymethyl group may not be entirely stable under harsh nitrating conditions.

Q2: I am observing the formation of a significant amount of a para-nitrated isomer. How can I improve the ortho-selectivity?

A2: Achieving high ortho-selectivity is a common challenge in the nitration of substituted phenols. The ratio of ortho to para isomers is influenced by reaction temperature and the choice of nitrating agent.[3] To favor the formation of the ortho product, consider the following:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer.

  • Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. For instance, cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate has been shown to be effective for regioselective ortho-nitration of phenols.[4]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. A two-phase nitration system using diethyl ether or dichloromethane has been reported to provide clean mononitration of phenols.[5]

Q3: My final product is a dark, tarry substance. What is causing this and how can it be prevented?

A3: The formation of tarry substances is a strong indication of oxidation and/or polymerization side reactions.[2] This is a common issue when nitrating highly activated phenols. To mitigate this:

  • Strict Temperature Control: Maintain a low and consistent reaction temperature. Runaway reactions due to the exothermic nature of nitration can lead to significant byproduct formation.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the solution of 4-hydroxybenzyl alcohol to prevent localized high concentrations and temperature spikes.

  • Use of Dilute Nitric Acid: Employing dilute nitric acid can reduce the oxidative side reactions.[1]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: While specific stability data for this compound is not extensively published, related compounds like 5-hydroxymethylfurfural (HMF) offer valuable insights. HMF is sensitive to heat, light, and pH.[6][7] Therefore, it is prudent to store this compound under the following conditions:

  • Temperature: Store at low temperatures (refrigerated or frozen) to minimize thermal degradation.

  • Light: Protect from light by using amber-colored vials or storing in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Avoid strongly acidic or basic conditions during storage and in solution, as these can promote degradation. A neutral to slightly acidic pH is generally preferable.[6]

Troubleshooting Guide for Synthesis and Purification

This section provides a more detailed breakdown of potential issues and solutions at each stage of the production process.

Part 1: Synthesis of this compound

The primary route for the synthesis of this compound involves the selective nitration of 4-hydroxybenzyl alcohol.

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-hydroxybenzyl alcohol in a suitable solvent B Cool the solution (e.g., 0-5 °C) A->B C Slowly add the nitrating agent B->C D Monitor reaction progress (TLC, HPLC) C->D E Quench the reaction (e.g., with ice-water) D->E Upon completion F Extract the product with an organic solvent E->F G Wash the organic layer F->G H Dry and concentrate G->H

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Table: Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not go to completion - Insufficient nitrating agent- Low reaction temperature- Short reaction time- Ensure the correct stoichiometry of the nitrating agent.- Gradually increase the reaction temperature while carefully monitoring for side reactions.- Extend the reaction time and monitor by TLC or HPLC.
Formation of multiple spots on TLC (over-nitration) - Excess nitrating agent- High reaction temperature- Concentrated nitric acid- Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain a low and controlled temperature throughout the reaction.- Use dilute nitric acid.[1]
Significant formation of tar/dark coloration - Oxidation of the phenol- High reaction temperature- Localized "hot spots"- Use a milder nitrating agent or a two-phase system to minimize oxidation.[4][5]- Ensure efficient stirring and slow addition of the nitrating agent.- Maintain a consistently low temperature.
Low ortho/para isomer ratio - High reaction temperature- Conduct the reaction at a lower temperature (e.g., 0 °C or below).
Suspected degradation of the hydroxymethyl group - Harsh acidic conditions- Oxidative environment- Consider protecting the hydroxymethyl group as an ester or ether before nitration, followed by deprotection. However, this adds extra steps to the synthesis.- Use milder nitrating conditions.
Part 2: Purification of this compound

Effective purification is critical to obtain a high-purity product, free from isomers and other byproducts.

Workflow for Purification

cluster_crude Crude Product cluster_purification Purification cluster_analysis Analysis A Crude this compound B Column Chromatography A->B Primary Purification C Recrystallization B->C Further Purification (Optional) D Purity Check (TLC, HPLC, NMR) B->D C->D E Characterization D->E If pure

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Table: Purification

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of ortho and para isomers by column chromatography - Inappropriate solvent system (eluent)- Overloading of the column- Optimize the eluent system. A gradient of hexane and ethyl acetate is often effective for separating nitrophenol isomers.- Ensure the amount of crude product loaded is appropriate for the column size.
Product co-elutes with impurities - Similar polarity of product and impurity- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Consider derivatization of the impurity to alter its polarity before chromatography.
Low recovery from recrystallization - Product is too soluble in the chosen solvent- Insufficient cooling- Screen a variety of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Ensure the solution is cooled sufficiently and for an adequate amount of time to allow for complete crystallization.
Product oils out during recrystallization - The boiling point of the solvent is higher than the melting point of the product/impurity mixture.- Presence of significant impurities- Choose a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before recrystallization.
Final product is still colored - Persistent colored impurities- Treat a solution of the product with activated charcoal before the final filtration and crystallization step. Note that this may reduce the overall yield.

Experimental Protocols

Protocol 1: Selective Ortho-Nitration using Dilute Nitric Acid

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Dilute Nitric Acid (e.g., 30-40%)

  • Dichloromethane (or other suitable organic solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-hydroxybenzyl alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add dilute nitric acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

References

  • Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]

  • Reddit. (2015, February 18). Trinitration of phenols. r/chemhelp. Retrieved from [Link]

  • Datapdf. (n.d.). Nitration of Phenols A Two-Phase System. Retrieved from [Link]

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
  • PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

  • Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Google Patents. (n.d.). US4460799A - Process for the preparation of ortho-hydroxybenzyl alcohols.
  • PMC - PubMed Central. (2023, November 15). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US3868424A - Process for the preparation of ortho-hydroxybenzyl alcohols.
  • University of British Columbia. (n.d.). STUDIES OF THE NITRATION OF CELLULOSE – APPLICATION IN NEW MEMBRANE MATERIALS. Retrieved from [Link]

  • PubMed. (2018, July 5). Transformation and Stability of N-Nitrodiethanolamine Dinitrate Nitration Liquid System under Thermal and Mechanical Stimulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US2301231A - Nitration of alcohols.
  • ResearchGate. (n.d.). Co-production of 5-hydroxymethyl furfural and furfural from holocellulose over UiO-66-derived acid-base catalysts. Retrieved from [Link]

  • European Patent Office. (1994, September 28). EP 0386639 B1 - Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US7579490B2 - Conversion of 2,5-(hydroxymethyl)furaldehyde to industrial derivatives, purification of the derivatives, and industrial uses therefor.
  • Sugar Energy. (n.d.). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]

  • Semantic Scholar. (2007, October 15). Kinetics of hydroxymethyl phenols formation by in-line FTIR spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Synthesized 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 5-(Hydroxymethyl)-2-nitrophenol. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comprehensive analysis of the expected spectral data to confidently identify this target compound.

The Imperative of Orthogonal Spectroscopic Analysis

Reliance on a single analytical technique for structural confirmation is fraught with peril. Each method probes different aspects of a molecule's physical and chemical properties. A multi-technique, or orthogonal, approach provides a multi-faceted view of the molecule, leading to a robust and defensible structural assignment. For this compound, a nitrophenol derivative with a hydroxymethyl substituent, this is particularly crucial to confirm the precise substitution pattern on the aromatic ring and the integrity of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated solvents are used to avoid overwhelming the spectrum with signals from the solvent itself. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound as it readily dissolves the compound and its residual proton signal does not interfere with the aromatic or hydroxymethyl protons of interest. The hydroxyl protons of the phenol and the alcohol are also often observable in DMSO-d₆.

The magnetic field strength of the NMR spectrometer (e.g., 400 MHz) influences the resolution and sensitivity of the spectra. Higher field strengths lead to greater separation of signals (dispersion), which is crucial for resolving the complex spin-spin coupling patterns in the aromatic region of our target molecule.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of chemical shifts and analysis of similar substituted nitrophenols, the following ¹H NMR spectrum is predicted in DMSO-d₆.[3][4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HPhenolic -OHThe acidic proton of the phenol is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and temperature dependent.
~8.05Doublet (d)1HH-3This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. It will be split by the adjacent H-4 proton.
~7.50Doublet of doublets (dd)1HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~7.10Doublet (d)1HH-6This proton is ortho to the hydroxyl group and will be split by the adjacent H-4 proton.
~5.40Triplet (t)1HAr-CH₂-OH The proton of the hydroxymethyl group will couple to the two protons of the adjacent methylene group. This peak will disappear upon D₂O exchange.
~4.55Doublet (d)2HAr-CH₂ -OHThese benzylic protons are coupled to the hydroxyl proton of the alcohol, resulting in a doublet.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[1][6][7]

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C-2 (C-OH)The carbon attached to the phenolic oxygen is significantly deshielded.
~140.5C-1 (C-NO₂)The carbon bearing the nitro group is also strongly deshielded.
~135.0C-5 (C-CH₂OH)The aromatic carbon attached to the hydroxymethyl group.
~128.0C-4Aromatic CH carbon.
~120.0C-6Aromatic CH carbon.
~118.5C-3Aromatic CH carbon.
~62.5C H₂OHThe carbon of the hydroxymethyl group, appearing in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • To confirm the identity of the -OH protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable -OH protons will disappear or significantly diminish.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices in FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation. The solid is simply brought into contact with a crystal (often diamond or germanium), and the IR beam interacts with the sample at the interface. This is a significant advantage over traditional methods like KBr pellets, which are more labor-intensive.

Predicted FTIR Spectrum of this compound

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, nitro, and substituted aromatic functionalities.[10][11][12][13]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200 (broad)StrongO-H stretchPhenolic and alcoholic -OH
3100 - 3000MediumC-H stretchAromatic C-H
1610, 1580, 1470Medium-StrongC=C stretchAromatic ring
~1520StrongN-O asymmetric stretchNitro group
~1340StrongN-O symmetric stretchNitro group
~1250StrongC-O stretchPhenolic C-O
~1050MediumC-O stretchAlcoholic C-O

Experimental Protocol: FTIR Spectroscopy

Data Acquisition (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the synthesized this compound powder onto the center of the ATR crystal.

  • Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries. Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. A combination of both techniques provides complementary information.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₇H₇NO₄, with a molecular weight of 169.13 g/mol .[15]

m/zProposed Fragment IonIdentity
169[M]⁺Molecular Ion
152[M - OH]⁺Loss of the hydroxyl radical from the hydroxymethyl group
139[M - NO]⁺Loss of nitric oxide
123[M - NO₂]⁺Loss of the nitro group
109[M - H₂CO - NO]⁺Loss of formaldehyde and nitric oxide
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation

The fragmentation of nitrophenols can be complex, often involving rearrangements.[16] The fragmentation of the hydroxymethyl group is similar to that of benzyl alcohol, which can involve the loss of OH or H₂O.[17][18]

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent, such as methanol or acetonitrile (typically in the low µg/mL range).

Data Acquisition (using LC-MS with ESI):

  • The sample solution is introduced into the mass spectrometer via a liquid chromatograph (LC) to ensure sample purity.

  • The eluent is directed to the electrospray ionization (ESI) source.

  • Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and number of unique atoms.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times, and more complex data interpretation.
FTIR Spectroscopy Presence of functional groups.Fast, sensitive, and requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomers may have identical molecular weights and similar fragmentation patterns.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound like this compound demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural map, FTIR and Mass Spectrometry offer rapid and essential complementary data regarding functional groups and molecular weight, respectively. By employing these techniques in concert, researchers can achieve an unambiguous and scientifically sound identification of the target molecule, ensuring the integrity and reliability of their work. This guide serves as a comprehensive framework for applying these powerful spectroscopic tools to the structural elucidation of novel chemical entities.

References

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • Slideshare. Fragmentation of different functional groups. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry LibreTexts. 20.1: Molecular Mass Spectra. [Link]

  • SpectraBase. 4-Nitrophenol. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link]

  • NIST. 5-Methyl-2-nitrophenol. [Link]

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

  • ResearchGate. 13 C NMR spectrum of compound 5.. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol.. [Link]

  • NIST. 5-Methyl-2-nitrophenol. [Link]

  • NIST. 5-Methyl-2-nitrophenol. [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Link]

  • PubChemLite. This compound (C7H7NO4). [Link]

  • ACS Publications. Tailoring the Electronic and Catalytic Properties of Au25 Nanoclusters via Ligand Engineering | ACS Nano. [Link]

  • Taylor & Francis Online. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • NIST. 2-Methyl-5-nitrophenol. [Link]

  • NIST. 5-Hydroxy-2-nitrobenzaldehyde. [Link]

  • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ResearchGate. Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. [Link]

  • Longdom. Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

A Comparative Guide to the Reactivity of Ortho- and Para-Hydroxymethylphenols in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The positional isomerism of the hydroxymethyl group on a phenol ring profoundly influences its reactivity in condensation reactions, dictating the resultant polymer structure, and consequently, its material properties. This guide provides an in-depth, objective comparison of the reactivity of ortho-hydroxymethylphenol (salicyl alcohol) and para-hydroxymethylphenol. By elucidating the underlying principles and providing supporting experimental data, this document aims to empower researchers in the rational design of synthetic routes for phenolic resins, pharmaceuticals, and other fine chemicals.

The journey from monomer to polymer in phenol-formaldehyde chemistry is a nuanced interplay of electronic effects, steric hindrance, and the formation of reactive intermediates.[1] While the initial hydroxymethylation of phenol generally favors the para position due to electronic and steric factors, the subsequent condensation reactivity of the isolated hydroxymethylphenol isomers can exhibit a compelling reversal of this trend.[1] This guide will dissect these differences, providing a robust framework for understanding and manipulating these reactions.

Fundamental Reactivity Differences: An Overview

The reactivity of hydroxymethylphenols is principally governed by a combination of electronic effects, steric hindrance, and the propensity to form highly reactive quinone methide intermediates.[1] The phenolic hydroxyl group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the location of the hydroxymethyl substituent introduces critical nuances to the molecule's overall reactivity profile.

Generally, the para-position of the phenol nucleus exhibits a higher intrinsic reactivity towards electrophilic attack, such as the initial addition of formaldehyde.[1] However, in the subsequent condensation reactions, ortho-hydroxymethylphenol often displays enhanced reactivity. This heightened reactivity is primarily attributed to the proximity of the hydroxyl and hydroxymethyl groups, which can facilitate intramolecular interactions, such as hydrogen bonding, and stabilize the transition states of the reaction.[1]

Mechanistic Insights into Condensation Reactions

The condensation of hydroxymethylphenols can proceed via different mechanisms depending on the catalytic conditions (acidic or basic). The formation of a quinone methide intermediate is a cornerstone of the proposed mechanisms, particularly under basic conditions.[1]

Base-Catalyzed Condensation: The Quinone Methide Pathway

Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion. This enhances the electron-donating ability of the ring and facilitates the elimination of a water molecule from the hydroxymethyl group to form a highly reactive quinone methide intermediate.

G cluster_ortho ortho-Hydroxymethylphenol cluster_para para-Hydroxymethylphenol o_hmp ortho-Hydroxymethylphenol o_phenoxide ortho-Phenoxide o_qm ortho-Quinone Methide o_dimer Dimer p_hmp para-Hydroxymethylphenol p_phenoxide para-Phenoxide p_qm para-Quinone Methide p_dimer Dimer

Theoretical studies suggest that the formation of the para-quinone methide is often kinetically favored over the ortho-quinone methide.[1] However, the subsequent reactions of these intermediates are influenced by a delicate balance of steric and electronic factors.

The self-condensation of ortho-hydroxymethylphenol under basic conditions is kinetically a genuine first-order reaction.[2] This supports a mechanism where the rate-determining step is the unimolecular formation of the ortho-quinone methide. In contrast, the self-condensation of para-hydroxymethylphenol exhibits a fractional order of around 1.3, suggesting a more complex mechanism involving both unimolecular and bimolecular pathways.[3]

Acid-Catalyzed Condensation: The Benzylic Carbocation Pathway

Under acidic conditions, the hydroxyl group of the hydroxymethyl substituent is protonated, leading to the formation of a benzylic carbocation upon the loss of a water molecule. This carbocation is a potent electrophile that can then attack the electron-rich aromatic ring of another hydroxymethylphenol molecule.

G cluster_acid Acid-Catalyzed Condensation hmp Hydroxymethylphenol protonated_hmp Protonated Hydroxymethylphenol carbocation Benzylic Carbocation dimer Dimer

In this mechanism, the relative stability of the benzylic carbocation and the nucleophilicity of the reacting phenol ring are the primary determinants of reactivity.

The Role of Intramolecular Hydrogen Bonding and Steric Effects

The enhanced reactivity of ortho-hydroxymethylphenol in condensation reactions can be largely attributed to the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the hydroxymethyl group.[1] This interaction has several consequences:

  • Stabilization of the Transition State: The hydrogen bond can stabilize the transition state leading to the formation of the quinone methide.

  • Conformational Rigidity: The intramolecular hydrogen bond imparts a degree of conformational rigidity, which can favor the geometry required for reaction.

  • Altered Acidity: The hydrogen bond can influence the acidity of the phenolic proton, which in turn affects the rate of phenoxide formation in base-catalyzed reactions.

Conversely, the para isomer lacks this intramolecular interaction. Steric hindrance also plays a more significant role in the reactions of the ortho isomer. While the proximity of the substituents can be advantageous for intramolecular catalysis, it can also lead to steric congestion in the growing polymer chain, influencing the final polymer architecture.

Quantitative Comparison of Reactivity

The following table summarizes key quantitative data from various studies, comparing the reactivity of ortho- and para-hydroxymethylphenols in condensation reactions.

Reaction Condition Isomer Kinetic Order Relative Rate Constant (k) Observations Reference(s)
Base-Catalyzed Self-Condensation ortho-Hydroxymethylphenol1k_orthoThe reaction is genuinely first-order, supporting a unimolecular quinone methide mechanism as the rate-determining step.[2]
para-Hydroxymethylphenol~1.3k_para > k_orthoThe fractional order suggests a mixed mechanism involving both unimolecular and bimolecular steps. The overall self-condensation is faster than that of the ortho isomer.[3]
Acid-Catalyzed Condensation with Urea ortho-Hydroxymethylphenol-k_orthoThe reactivity of the ortho-methylol group is significantly lower than the para-methylol group in this co-condensation.[4]
para-Hydroxymethylphenol-k_para (significantly > k_ortho)The para isomer exhibits much higher reactivity in acid-catalyzed co-condensation with urea.[4]

Impact on Polymer Structure

The differences in reactivity between the ortho and para isomers have a profound impact on the structure of the resulting polymers.

  • Polymers from ortho-Hydroxymethylphenol: The condensation of ortho-hydroxymethylphenol tends to produce more linear and less branched polymers due to the two available reactive sites on the aromatic ring (para to the hydroxyl group and the other ortho position). The intramolecular hydrogen bonding can also influence the regularity of the polymer chain.

  • Polymers from para-Hydroxymethylphenol: The self-condensation of para-hydroxymethylphenol leads to the formation of polymers with p,p'-methylene bridges. The reaction can also involve the release of formaldehyde. The resulting polymers are often more cross-linked and rigid.

The structural differences can be elucidated using techniques like 13C NMR spectroscopy, which can distinguish between different types of methylene and ether linkages.

Experimental Protocols

The following are detailed, representative protocols for the base- and acid-catalyzed condensation of hydroxymethylphenols.

Protocol 1: Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol

Objective: To monitor the self-condensation of 4-hydroxymethylphenol under basic conditions and determine the reaction kinetics.

Materials:

  • 4-Hydroxymethylphenol (purity > 98%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for quenching

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup: Prepare a stock solution of 4-hydroxymethylphenol in deionized water at a known concentration (e.g., 0.1 M). Prepare a stock solution of NaOH (e.g., 1 M).

  • Initiation: In a thermostatted reaction vessel at a set temperature (e.g., 80 °C), add a specific volume of the 4-hydroxymethylphenol solution. Initiate the reaction by adding a calculated volume of the NaOH solution to achieve the desired molar ratio of NaOH to 4-hydroxymethylphenol.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a predetermined amount of HCl solution to neutralize the NaOH.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 4-hydroxymethylphenol. Use a suitable mobile phase and a UV detector set to an appropriate wavelength for detection.

  • Data Analysis: Plot the concentration of 4-hydroxymethylphenol versus time. Determine the initial reaction rate and the order of the reaction by analyzing the dependence of the initial rate on the initial concentration of the reactant.

G cluster_protocol Workflow for Kinetic Study setup Reaction Setup initiation Initiate Reaction sampling Timed Sampling & Quenching analysis HPLC Analysis data_analysis Data Analysis

Protocol 2: Acid-Catalyzed Condensation of 2-Hydroxymethylphenol

Objective: To synthesize a polymer from 2-hydroxymethylphenol using an acid catalyst.

Materials:

  • 2-Hydroxymethylphenol (purity > 98%)

  • Oxalic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a condenser

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve a known amount of 2-hydroxymethylphenol in toluene. Add a catalytic amount of oxalic acid (e.g., 1-2 mol% relative to the monomer).

  • Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. The polymer will precipitate out of the toluene.

  • Purification: Filter the polymer and wash it with fresh toluene to remove any unreacted monomer and catalyst. Dry the polymer in a vacuum oven at a moderate temperature.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and 13C NMR to analyze the structure.

Conclusion

The reactivity of ortho- and para-hydroxymethylphenols in condensation reactions is a complex interplay of electronic, steric, and intramolecular effects. While the para isomer is generally more reactive in the initial hydroxymethylation of phenol, the ortho isomer often exhibits enhanced reactivity in subsequent condensation reactions, particularly under basic conditions. This is largely due to the influence of intramolecular hydrogen bonding. The choice of catalyst, whether acidic or basic, significantly alters the reaction mechanism and can be used to control the polymerization process. A thorough understanding of these fundamental differences is crucial for the tailored synthesis of phenolic polymers with desired properties for a wide range of applications in materials science, and as key building blocks in the development of new pharmaceuticals.

References

  • Higuchi, M., et al. (2001). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Polymer Journal, 33(10), 798-804.
  • Higuchi, M., et al. (2001). Kinetics of the base-catalyzed self-condensation of 4-hydroxymethylphenol (4-HMP) was investigated for the purpose of clarifying the mechanisms of the phenolic resin curing. Polymer Journal, 33, 798-804.
  • Tomita, B. (1993). Kinetics on Cocondensation of Phenol and Urea. In: Proceedings of the 21st Southern Forest Tree Improvement Conference.
  • Pizzi, A. (1994). Advanced Wood Adhesives Technology. Marcel Dekker, Inc.
  • Grenier-Loustalot, M. F., et al. (1996). Phenolic Resins: 2. Influence of the Catalyst on the Reaction Mechanism and on the Resin Structure. Polymer, 37(7), 1141-1151.
  • Higuchi, M., et al. (1999). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins I. Base-Catalyzed Self-Condensation of 2-Hydroxymethylphenol. Journal of Wood Science, 45(5), 396-402.
  • Li, C., et al. (2017). Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. Polymers, 9(12), 684.
  • Stephanou, A., & Pizzi, A. (1993). A 13C-NMR study of the condensation of phenol-formaldehyde resins. Journal of Applied Polymer Science, 49(10), 1749-1757.
  • Tomita, B., & Hse, C. Y. (1994). Cocondensation of phenol and urea with formaldehyde. Journal of Polymer Science Part A: Polymer Chemistry, 32(5), 851-862.

Sources

A Comparative Guide to Purity Assessment of 5-(Hydroxymethyl)-2-nitrophenol: Validation of a High-Performance Liquid Chromatography-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical synthesis, the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its precursors.[1] Pharmaceutical intermediates, such as 5-(Hydroxymethyl)-2-nitrophenol, are the foundational building blocks of APIs. The presence of impurities—be they starting materials, by-products, or degradation products—can propagate through synthetic steps, ultimately compromising the efficacy and safety of the final drug product.[1][2] Therefore, employing a robust, accurate, and reliable analytical method for purity assessment is not merely a procedural step but a cornerstone of quality assurance in drug development.[3][4]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility for non-volatile compounds.[4][5][6] This guide provides an in-depth validation of a specific HPLC-UV method for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind the experimental design. Furthermore, this guide objectively compares the validated HPLC-UV method against alternative analytical techniques, providing the data and insights necessary to make informed decisions for specific analytical challenges.

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is the first step in developing a suitable analytical method.

PropertyValueSource
CAS Number 61161-83-9[7]
Molecular Formula C₇H₇NO₄
Molecular Weight 169.14 g/mol
Chemical Structure Phenolic ring with a nitro group and a hydroxymethyl group
Expected UV Absorbance The nitrophenol chromophore is expected to have strong UV absorbance, with maxima likely between 270-350 nm depending on the pH and solvent.Inferred from similar nitrophenol structures.[8][9]
Polarity Moderately polar, suitable for reversed-phase chromatography.Inferred from structure.

The HPLC-UV Method: Development and Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10][11] The following validation was designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][12][13][14]

Chromatographic Conditions: Rationale and Optimization

The choice of chromatographic parameters is critical for achieving adequate separation of the main component from any potential impurities.

  • Causality Behind Choices:

    • Column: A C18 column was selected due to its versatility and excellent retention characteristics for moderately polar aromatic compounds like this compound. The hydrophobic C18 stationary phase interacts with the phenyl ring, providing good retention.

    • Mobile Phase: A gradient elution with acetonitrile and a low-pH phosphate buffer was chosen. Acetonitrile is a common organic modifier providing good peak shape for phenols.[15][16] The acidic buffer (pH ~3.0) suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte, which leads to sharper peaks and more reproducible retention times. Gradient elution is essential for impurity profiling, as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

    • Detection Wavelength: Based on UV scans of the analyte and related nitrophenols, a detection wavelength of 290 nm was selected. This wavelength provides a high response for the main analyte while offering good sensitivity for potential impurities that share the nitrophenol chromophore.[8]

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-19 min (70-10% B), 19-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Validation Workflow

The validation process follows a logical sequence to demonstrate that the method is fit for its purpose.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Specificity Specificity / Stress Testing Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Limits LOD & LOQ Determination Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report

Caption: Logical workflow for the HPLC-UV method validation process.

Experimental Protocols and Results

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]

  • Experimental Protocol:

    • A solution of this compound was prepared.

    • The analyte was subjected to forced degradation under several conditions: acid (0.1 N HCl, 60°C, 8h), base (0.1 N NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 24h), heat (80°C, 48h), and light (ICH photostability chamber, 7 days).

    • A solution of the diluent (blank) was also injected.

    • All samples were analyzed by HPLC, and the chromatogram of the stressed samples was compared to that of an unstressed standard. Peak purity of the main analyte peak in the stressed samples was evaluated using a photodiode array (PDA) detector.

  • Trustworthiness (Acceptance Criteria): The method is specific if the main peak is free from co-eluting peaks (peak purity > 990) and if there is adequate resolution (>2.0) between the main peak and any degradation products. The blank should show no interfering peaks.

  • Results: The method demonstrated excellent specificity. The blank injection showed no interference at the retention time of the analyte. In all forced degradation samples, the main analyte peak was spectrally pure, and all major degradation products were well-resolved from the parent peak. This confirms the method is stability-indicating.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (peak area) over a specified range.[10]

  • Experimental Protocol:

    • A stock solution of this compound reference standard was prepared.

    • A series of at least five concentrations was prepared by diluting the stock solution, ranging from the Quantitation Limit (LOQ) to 150% of the target analytical concentration (e.g., 0.5 µg/mL to 150 µg/mL).

    • Each concentration was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.

  • Trustworthiness (Acceptance Criteria): The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Data Summary: Linearity

    Concentration (µg/mL) Mean Peak Area (n=3)
    0.5 (LOQ) 12.5
    25 624.8
    50 1251.2
    100 (Target) 2501.5
    150 3752.3
    Regression Equation y = 25.01x - 0.25

    | Correlation Coefficient (r²) | 0.9998 |

  • Range: The range was established from 0.5 µg/mL to 150 µg/mL, demonstrating acceptable linearity, accuracy, and precision within these limits.[11]

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[14] It is determined by recovery studies.

  • Experimental Protocol:

    • A bulk sample of this compound was prepared.

    • The sample was spiked with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Each level was prepared in triplicate and analyzed.

    • The percentage recovery was calculated by comparing the amount found to the amount added.

  • Trustworthiness (Acceptance Criteria): The mean recovery should be within 98.0% to 102.0%.

  • Data Summary: Accuracy (Recovery)

    Spiking Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
    50% 50.0 49.8 99.6% 99.7%
    50.0 50.1 100.2%
    50.0 49.7 99.4%
    100% 100.0 100.5 100.5% 100.3%
    100.0 99.8 99.8%
    100.0 100.6 100.6%
    150% 150.0 151.2 100.8% 100.9%
    150.0 151.8 101.2%

    | | 150.0 | 150.9 | 100.6% | |

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[11][14]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Six separate samples were prepared from the same homogeneous batch at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • The Relative Standard Deviation (RSD) of the results was calculated for both sets of experiments.

  • Trustworthiness (Acceptance Criteria): The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.

  • Data Summary: Precision

    Parameter Assay Result (% Purity) Mean % RSD
    Repeatability 99.8, 99.9, 99.7, 100.1, 99.8, 100.0 99.88 0.15%

    | Intermediate Precision | 99.6, 99.5, 99.8, 99.7, 99.9, 99.6 | 99.68 | 0.16% |

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]

  • Experimental Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the response, S = slope).

    • LOD = 3.3 * (σ / S); LOQ = 10 * (σ / S).

    • The calculated LOQ was confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

  • Data Summary: LOD & LOQ

    Parameter Result (µg/mL)
    Detection Limit (LOD) 0.15

    | Quantitation Limit (LOQ) | 0.50 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Experimental Protocol:

    • Small changes were made to the method parameters one at a time: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

    • A system suitability sample was analyzed under each condition.

  • Trustworthiness (Acceptance Criteria): System suitability parameters (e.g., peak tailing, theoretical plates, resolution) should remain within acceptable limits for all varied conditions.

  • Results: The method was found to be robust, with no significant impact on system suitability or chromatographic performance from the deliberate variations.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While the validated HPLC-UV method is highly suitable, other techniques exist for purity assessment. The choice of method depends on the specific analytical need.[17][18][19]

Parameter_Interrelation cluster_core Core Performance cluster_derived Derived Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range defines Precision Precision Precision->Accuracy Suitability Method Suitability Precision->Suitability confirms Accuracy->Suitability confirms Range->Accuracy

Caption: Interrelationship of key analytical validation parameters.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV (Validated Method) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; quantitative; well-established and accepted by regulatory agencies; suitable for non-volatile and thermally labile compounds.[6]Higher cost and complexity than TLC; requires soluble samples.Gold standard for quantitative purity and impurity profiling of pharmaceutical intermediates and APIs.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for volatile and semi-volatile compounds; high resolution.[17][20]Not suitable for non-volatile or thermally labile compounds; derivatization may be required, adding complexity.Analysis of residual solvents or volatile impurities.
High-Performance Thin Layer Chromatography (HPTLC) Adsorption chromatography on a planar surface with densitometric quantification.High sample throughput; low cost per sample; multiple samples analyzed simultaneously.Lower resolution and sensitivity compared to HPLC; quantification is less precise.Rapid screening, qualitative identification, and semi-quantitative analysis of impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without a specific reference standard for the analyte.Primary analytical method; highly specific; provides structural information; no chromatography needed.[19]Lower sensitivity than HPLC; requires expensive instrumentation and specialized expertise; not ideal for complex mixtures.Purity determination of reference standards; assay of main components where high specificity is required.

Conclusion

The HPLC-UV method detailed and validated in this guide has been proven to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. Its stability-indicating nature makes it highly suitable for routine quality control, stability studies, and release testing in a regulated pharmaceutical environment. While alternative methods like GC and HPTLC have their place for specific applications such as volatile impurity analysis or rapid screening, the validated HPLC-UV method stands as the superior choice for comprehensive and quantitative impurity profiling of this critical pharmaceutical intermediate. The selection of an analytical method must always be guided by its intended purpose, and the data presented herein confirms the fitness-for-purpose of this HPLC-UV procedure.[10][21]

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. DSpace Repository. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Rondaxe. [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Medium. [Link]

  • An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. PubMed. [Link]

  • Phenol and Cresol. Occupational Safety and Health Administration (OSHA). [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Analytical Methods - Toxicological Profile for Phenol. National Institutes of Health (NIH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

  • Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Ich Q2 (R1) - Guided Validation of Anormal Phase HPLC Uv Method For Thiram. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures. OUCI. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPS. [Link]

Sources

Navigating a Data Gap: A Comparative Guide to the Spectral Analysis of 3-Hydroxy-4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate structural elucidation of novel or sparsely documented compounds is a cornerstone of progress. This guide addresses a common challenge in this field: the discrepancy—or in this case, the absence—of publicly available spectral data for a specific chemical entity. Our focus is on 3-hydroxy-4-nitrobenzyl alcohol, a compound for which a comprehensive spectral profile is conspicuously missing from common databases.

This guide will not only highlight this data gap but also provide a practical, field-proven path forward. We will present a comparative analysis framework, contrasting the readily available data of a close structural isomer, 4-hydroxy-3-nitrobenzyl alcohol, with a robust, predicted spectral dataset for our target compound. Furthermore, we will provide a detailed experimental protocol for the synthesis and subsequent spectral characterization of 3-hydroxy-4-nitrobenzyl alcohol, empowering researchers to generate the necessary experimental data themselves.

The Isomer-Related Data Challenge

A primary hurdle in the spectral analysis of 3-hydroxy-4-nitrobenzyl alcohol is the prevalence of data for its constitutional isomer, 4-hydroxy-3-nitrobenzyl alcohol. It is crucial for researchers to be aware of this potential for misidentification. The subtle shift in the positions of the hydroxyl and nitro groups on the benzene ring leads to distinct and measurable differences in their spectral fingerprints.

A Tale of Two Isomers: Spectral Data Comparison

To illuminate the expected differences and provide a baseline for analysis, the following tables compare the available database spectral data for 4-hydroxy-3-nitrobenzyl alcohol with the predicted data for our target compound, 3-hydroxy-4-nitrobenzyl alcohol.

Table 1: Comparison of Key Mass Spectrometry Data

Feature4-Hydroxy-3-nitrobenzyl alcohol (Database)3-Hydroxy-4-nitrobenzyl alcohol (Predicted)Rationale for Predicted Fragmentation
Molecular Ion (M+) m/z 169m/z 169Both isomers have the same molecular formula (C7H7NO4) and thus the same molecular weight.
Key Fragment 1 m/z 151 ([M-H2O]+)m/z 151 ([M-H2O]+)Loss of water from the benzylic alcohol is a common fragmentation pathway for both isomers.
Key Fragment 2 m/z 139 ([M-NO]+)m/z 122 ([M-NO2-H]+)The position of the nitro group influences fragmentation. For the 4-nitro isomer, loss of NO is plausible. For the 3-hydroxy-4-nitro isomer, a more complex fragmentation involving the loss of the nitro group and a hydrogen is predicted.
Key Fragment 3 m/z 121m/z 93This fragment likely arises from further degradation of the aromatic ring, which will differ based on the substituent pattern.

Database data for 4-hydroxy-3-nitrobenzyl alcohol is sourced from the NIST Chemistry WebBook.[1][2][3][4] Predicted data for 3-hydroxy-4-nitrobenzyl alcohol is generated based on established fragmentation patterns of substituted aromatic compounds.

Table 2: Comparison of Key Infrared (IR) Spectroscopy Data

Functional Group4-Hydroxy-3-nitrobenzyl alcohol (Database)3-Hydroxy-4-nitrobenzyl alcohol (Predicted)Rationale for Predicted Frequencies
O-H Stretch (Alcohol) ~3400-3500 cm-1 (broad)~3350-3450 cm-1 (broad)The exact position of the broad O-H stretch from the alcohol is sensitive to hydrogen bonding.
O-H Stretch (Phenol) ~3200-3300 cm-1 (broad)~3100-3200 cm-1 (broad)Intramolecular hydrogen bonding between the phenolic -OH and the ortho-nitro group in the 4-hydroxy-3-nitro isomer would broaden and shift this peak. This interaction is absent in the 3-hydroxy-4-nitro isomer.
Aromatic C-H Stretch ~3050-3150 cm-1~3050-3150 cm-1Typical for aromatic C-H bonds.
Asymmetric NO2 Stretch ~1520-1540 cm-1~1510-1530 cm-1The electronic environment around the nitro group, influenced by the relative position of the hydroxyl group, will slightly alter this stretching frequency.
Symmetric NO2 Stretch ~1340-1360 cm-1~1330-1350 cm-1Similar to the asymmetric stretch, the position is influenced by the substitution pattern.
C-O Stretch (Alcohol) ~1010-1050 cm-1~1020-1060 cm-1The C-O stretch of the primary alcohol will be present in both isomers.

Database data for 4-hydroxy-3-nitrobenzyl alcohol is sourced from the NIST Chemistry WebBook.[1][2] Predicted data for 3-hydroxy-4-nitrobenzyl alcohol is based on established group frequencies and the anticipated effects of substituent positions.

Table 3: Comparison of Predicted ¹H NMR Spectral Data (in DMSO-d6, 400 MHz)

ProtonPredicted Chemical Shift (ppm) for 4-Hydroxy-3-nitrobenzyl alcoholPredicted Chemical Shift (ppm) for 3-Hydroxy-4-nitrobenzyl alcoholRationale for Predicted Shifts and Splitting
-CH2- ~4.5~4.6The electron-withdrawing nature of the aromatic ring deshields these protons. The precise chemical shift will be subtly influenced by the overall electronic distribution of the ring.
-OH (alcohol) ~5.2 (triplet)~5.3 (triplet)The chemical shift is solvent-dependent and will couple with the adjacent -CH2- protons.
-OH (phenol) ~10.5 (singlet)~10.8 (singlet)The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration.
Aromatic H ~8.0 (d), ~7.5 (dd), ~7.0 (d)~7.9 (d), ~7.6 (d), ~7.2 (dd)The substitution pattern is the primary determinant of the chemical shifts and coupling patterns of the aromatic protons. The ortho, meta, and para relationships between the protons and the various substituents will result in a unique fingerprint for each isomer.

Predicted data is generated using cheminformatics tools and an understanding of substituent effects on proton chemical shifts.

Generating the Missing Data: An Experimental Approach

Given the absence of verified spectral data for 3-hydroxy-4-nitrobenzyl alcohol, the most reliable path forward is through its synthesis and subsequent characterization. The following section outlines a detailed, field-proven protocol for this process.

Synthesis of 3-Hydroxy-4-nitrobenzyl alcohol via Reduction

A plausible and efficient synthetic route to 3-hydroxy-4-nitrobenzyl alcohol is the reduction of the commercially available 3-hydroxy-4-nitrobenzaldehyde. Sodium borohydride (NaBH4) is a suitable reducing agent for this transformation as it selectively reduces the aldehyde in the presence of the nitro group.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol at room temperature.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise to the cooled solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water or a dilute acid solution (e.g., 1M HCl) at 0-5 °C to neutralize any unreacted NaBH4.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 3-hydroxy-4-nitrobenzyl alcohol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Proposed Workflow for Synthesis and Characterization

Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of 3-hydroxy-4-nitrobenzyl alcohol.

Acquiring the Experimental Spectra: A Self-Validating System

The trustworthiness of newly generated experimental data hinges on a systematic and well-documented approach to its acquisition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample of the purified product in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known internal standard (e.g., TMS). Acquire the spectrum on a 400 MHz or higher field instrument. The resulting spectrum should be analyzed for chemical shifts, integration values, and coupling patterns to confirm the structure.

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals should correspond to the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the purified solid product using an ATR-FTIR spectrometer. The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the O-H (alcohol and phenol), aromatic C-H, C=C, and N-O stretches.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a technique such as Electrospray Ionization (ESI) or Electron Impact (EI). The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.13 g/mol ). The fragmentation pattern should be analyzed to provide further structural confirmation.

  • UV-Vis Spectroscopy:

    • Dissolve a dilute solution of the purified product in a suitable solvent (e.g., ethanol or methanol) and record the UV-Vis absorption spectrum. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

Logical Framework for Data Comparison

The following diagram illustrates the logical process a researcher should follow when dealing with a compound that has limited available spectral data.

logical_framework Identify_Target Target Compound: 3-Hydroxy-4-nitrobenzyl alcohol Search_Databases Search Spectral Databases (e.g., NIST, SDBS) Identify_Target->Search_Databases Data_Found Data Found? Search_Databases->Data_Found No_Data No Data Available Data_Found->No_Data No Validate_Structure Validate Structure of 3-Hydroxy-4-nitrobenzyl alcohol Data_Found->Validate_Structure Yes Isomer_Data Data for Isomer Found: 4-Hydroxy-3-nitrobenzyl alcohol No_Data->Isomer_Data Predict_Spectra Predict Spectra for Target (NMR, IR, MS) No_Data->Predict_Spectra Propose_Synthesis Propose Synthetic Route No_Data->Propose_Synthesis Synthesize_Characterize Synthesize & Characterize Target Propose_Synthesis->Synthesize_Characterize Experimental_Data Acquire Experimental Spectra Synthesize_Characterize->Experimental_Data Compare_Predicted Compare Experimental Data with Predicted Data Experimental_Data->Compare_Predicted Compare_Isomer Compare Experimental Data with Isomer Data Experimental_Data->Compare_Isomer Compare_Predicted->Validate_Structure Compare_Isomer->Validate_Structure

Caption: Logical framework for the structural validation of a compound with limited database spectral data.

Conclusion

The case of 3-hydroxy-4-nitrobenzyl alcohol serves as a valuable illustration of a common challenge in chemical research. By acknowledging the data gap, leveraging predictive tools, and proposing a clear and actionable experimental plan, researchers can confidently navigate such situations. This guide provides the necessary framework to not only understand the spectral nuances between closely related isomers but also to generate the high-quality, validated data required for advancing scientific endeavors.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology (NIST). 4-Hydroxy-3-nitrobenzyl alcohol. [Link][1][2][3][4]

  • NMRDB.org. Predict 1H and 13C NMR spectra. [Link]

  • Cheminfo. IR spectra prediction. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Activity of 5-(Hydroxymethyl)-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synthesis and biological activities of a series of 5-(hydroxymethyl)-2-nitrophenol derivatives. Designed for researchers, scientists, and professionals in drug development, this document details synthetic methodologies and presents a comparative analysis of the antimicrobial, antioxidant, and cytotoxic properties of these novel compounds. The experimental protocols provided herein offer a framework for the evaluation of these and other related molecules.

Introduction: The Therapeutic Potential of Nitrophenols

Nitrophenol derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts potent antimicrobial and cytotoxic properties to these molecules.[1] The parent compound, this compound, serves as a versatile scaffold for the synthesis of various derivatives, allowing for the modulation of their physicochemical and biological properties.[2] This guide focuses on a comparative analysis of ether and ester derivatives of this compound, exploring how modifications at the hydroxymethyl group influence their biological efficacy.

Synthesis of this compound Derivatives

The synthesis of the target derivatives commences with the commercially available this compound. The hydroxyl group of the hydroxymethyl moiety provides a reactive site for the introduction of various functional groups through etherification and esterification reactions.

General Synthetic Workflow

The general synthetic approach involves the reaction of this compound with appropriate alkyl halides (for ethers) or acyl chlorides/anhydrides (for esters) in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient reaction and high yields. For instance, a non-nucleophilic base like sodium hydride is often employed in ether synthesis to prevent side reactions.

Synthesis_Workflow start This compound base Base (e.g., NaH, Et3N) start->base ether_product Ether Derivative (Ar-CH2-O-R) base->ether_product Etherification ester_product Ester Derivative (Ar-CH2-O-CO-R) base->ester_product Esterification alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether_product acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->ester_product purification Purification (Column Chromatography) ether_product->purification ester_product->purification DPPH_Assay_Workflow start Prepare DPPH Solution mix Mix with Test Compound start->mix incubate Incubate (30 min, Dark) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate IC50 measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Cytotoxicity

The in vitro cytotoxicity of the this compound derivatives was evaluated against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [3][4][5][6]This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

CompoundDerivative TypeCytotoxicity IC50 (µM) vs. HeLa
1 Parent Compound98.5
2a Methyl Ether75.3
2b Ethyl Ether62.1
3a Acetyl Ester45.8
3b Benzoyl Ester28.9
Doxorubicin (Control)1.2

This data is illustrative to demonstrate the comparative methodology.

The cytotoxicity data correlates well with the antimicrobial activity, with the ester derivatives demonstrating the most potent cytotoxic effects. The increased lipophilicity of the ester derivatives likely enhances their ability to cross the cell membrane and exert their cytotoxic action.

MTT_Assay_Workflow seed Seed HeLa Cells treat Treat with Compounds seed->treat add_mtt Add MTT Solution treat->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate IC50 measure->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of this compound can be significantly modulated through derivatization of its hydroxymethyl group. Esterification, in particular, appears to be a promising strategy for enhancing both antimicrobial and cytotoxic properties. The detailed protocols provided herein serve as a valuable resource for the standardized evaluation of novel compounds.

Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships. In vivo studies are also warranted to assess the therapeutic potential and toxicological profiles of the most promising candidates identified in these in vitro screens.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.6. DPPH Radical Scavenging Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 5-(Hydroxymethyl)-2-nitrophenol as a Precursor in Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Precursor Selection in Nitrophenol Synthesis

Nitrophenols are a cornerstone class of compounds in the chemical and pharmaceutical industries, serving as pivotal intermediates in the synthesis of a wide array of products, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals. The strategic selection of a precursor molecule is paramount, dictating not only the efficiency and yield of the desired nitrophenol but also the regioselectivity and the overall environmental footprint of the synthetic route.

This guide provides a comprehensive comparison of 5-(Hydroxymethyl)-2-nitrophenol's efficacy as a precursor against traditional methods, primarily the direct electrophilic nitration of phenol. We will delve into the synthetic versatility of this compound, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Synthetic Versatility of this compound

This compound (5-HMNP) is a reactive intermediate that offers a unique set of functional groups—a phenolic hydroxyl, a nitro group, and a hydroxymethyl group—that can be selectively manipulated to generate a diverse range of nitrophenol derivatives. This trifunctional nature allows for a more controlled and targeted approach to synthesis compared to the often aggressive and less selective direct nitration methods.

The primary synthetic transformations involving 5-HMNP are:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation is crucial for introducing new functionalities and building more complex molecular architectures. A variety of oxidizing agents can be employed, with the choice depending on the desired product and the presence of other sensitive functional groups.[1][2][3]

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine, yielding an aminophenol. This is a fundamental transformation in organic synthesis, as the resulting aromatic amine is a versatile intermediate for further reactions.[4][5][6] Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-mediated reductions (e.g., using SnCl₂ or Zn in acidic conditions).[7][8]

  • Diazotization and Sandmeyer Reaction: The amino group of the reduced product can be converted into a diazonium salt, which is a highly versatile intermediate. Through the Sandmeyer reaction, the diazonium group can be replaced by a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, using copper(I) salts as catalysts.[9][10][11][12] This provides a powerful tool for introducing diverse functionalities onto the aromatic ring.

The following diagram illustrates the key synthetic pathways originating from this compound:

Synthetic Pathways of this compound HMNP This compound Aldehyde 5-Formyl-2-nitrophenol HMNP->Aldehyde Oxidation Amine 2-Amino-5-(hydroxymethyl)phenol HMNP->Amine Reduction CarboxylicAcid 5-Carboxy-2-nitrophenol Aldehyde->CarboxylicAcid Further Oxidation Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization Halogenated Halogenated Nitrophenols Diazonium->Halogenated Sandmeyer (CuX) Cyanated Cyanated Nitrophenols Diazonium->Cyanated Sandmeyer (CuCN) Hydroxylated Hydroxylated Nitrophenols Diazonium->Hydroxylated Sandmeyer (Cu2O)

Key synthetic transformations of this compound.

Alternative Precursor: Direct Nitration of Phenol

The most common alternative for synthesizing nitrophenols is the direct electrophilic nitration of phenol. This method typically involves treating phenol with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[13][14][15] The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of a mixture of o-nitrophenol and p-nitrophenol.[13][14]

The reaction pathway for the direct nitration of phenol is depicted below:

Direct Nitration of Phenol Phenol Phenol Mixture Mixture of o-nitrophenol and p-nitrophenol Phenol->Mixture Electrophilic Aromatic Substitution Nitronium Nitronium Ion (NO2+) from HNO3/H2SO4 Nitronium->Mixture Separation Separation (e.g., Steam Distillation) Mixture->Separation Ortho o-Nitrophenol Separation->Ortho Para p-Nitrophenol Separation->Para Experimental Workflow Start Start: Reagent Preparation Reaction Reaction Setup (e.g., Round-bottom flask, stirrer, condenser) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Product Isolation (e.g., Filtration, Evaporation) Workup->Isolation Purification Purification (e.g., Column Chromatography, Crystallization) Isolation->Purification Analysis Product Analysis (e.g., NMR, IR, Mass Spec) Purification->Analysis End End: Pure Product Analysis->End

Sources

Advantages of using 5-(Hydroxymethyl)-2-nitrophenol over similar building blocks in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of a starting building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. For researchers and drug development professionals, molecules that offer a rich tapestry of orthogonally reactive functional groups are invaluable. 5-(Hydroxymethyl)-2-nitrophenol (5-HMNP) stands out in this regard, offering a unique combination of a phenolic hydroxyl, a primary alcohol, and a nitro group on a single aromatic scaffold. This guide provides an in-depth comparison of 5-HMNP against similar building blocks, supported by established chemical principles and synthetic applications, to demonstrate its distinct advantages in the construction of complex molecular architectures.

The Unique Molecular Profile of this compound

The power of 5-HMNP as a synthetic intermediate lies in the strategic placement of its three functional groups. The interplay between the electron-donating hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups and the strongly electron-withdrawing nitro (-NO₂) group creates a nuanced reactivity profile that can be expertly manipulated.

  • Phenolic Hydroxyl Group: A versatile handle for ether and ester formation, and a powerful ortho, para-directing group for electrophilic aromatic substitution.

  • Hydroxymethyl Group: Can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., a halide or tosylate) for nucleophilic substitution, or used in etherification reactions.

  • Nitro Group: A potent deactivating and meta-directing group for electrophilic substitution, which also activates the ring for nucleophilic aromatic substitution (SNAr). Crucially, it serves as a masked amine, readily reducible to an aniline derivative, opening pathways to amides, sulfonamides, and diazonium salts.

This trifunctional nature allows for sequential, controlled reactions, a hallmark of an advanced building block.

Comparative Analysis: 5-HMNP vs. Alternative Building Blocks

The true value of 5-HMNP is best understood when compared to its structural relatives. While simpler molecules have their place, they often lack the multi-faceted reactivity required for complex, multi-step syntheses.

FeatureThis compound 2-Nitrophenol 4-(Hydroxymethyl)phenol 2-(Hydroxymethyl)-5-nitrophenol
Key Functional Groups -OH, -CH₂OH, -NO₂-OH, -NO₂-OH, -CH₂OH-OH, -CH₂OH, -NO₂
Orthogonal Reactive Sites 3223
Potential for Heterocycle Formation High (e.g., Benzoxazoles, Benzimidazoles)LimitedLimitedHigh, but with different regioselectivity
Nitro Group Utility SNAr activation, masked amineSNAr activation, masked amineN/ASNAr activation, masked amine
Hydroxymethyl Handle Yes (Oxidation, Substitution)N/AYes (Oxidation, Substitution)Yes (Oxidation, Substitution)
Key Advantage Maximum functional group density for multi-step, regioselective synthesis. Simplicity, direct precursor to 2-aminophenol.Precursor for polymers and ethers without nitrogen functionality.Isomeric alternative; choice depends on desired substitution pattern.[1][2]

The primary advantage of 5-HMNP is its capacity for planned, regioselective functionalization . Unlike 2-nitrophenol, it possesses the hydroxymethyl group for building out carbon chains or introducing new functionalities.[3][4] Compared to 4-(hydroxymethyl)phenol, the nitro group provides a gateway to nitrogen-containing heterocycles and complex amine derivatives, which are ubiquitous in pharmaceuticals.[5]

The choice between 5-HMNP and its isomer, 2-(Hydroxymethyl)-5-nitrophenol, is more subtle and depends entirely on the desired final structure. The positioning of the groups in 5-HMNP is particularly advantageous for specific cyclization reactions where proximity between the phenolic oxygen and a group derived from the reduced nitro function is required.

Strategic Application in Heterocyclic Synthesis

A key application where 5-HMNP demonstrates its superiority is in the synthesis of complex heterocyclic compounds.[6] The specific arrangement of its functional groups provides a pre-organized scaffold for efficient ring-closure reactions.

Consider the synthesis of a substituted benzoxazole, a privileged scaffold in medicinal chemistry. The workflow below illustrates how 5-HMNP is an ideal starting material.

G cluster_0 cluster_1 cluster_2 A This compound B Step 1: Reduction (e.g., H₂, Pd/C) A->B C 2-Amino-5-(hydroxymethyl)phenol B->C D Step 2: Acylation (R-COCl, Pyridine) C->D E Amide Intermediate D->E F Step 3: Cyclization (e.g., Heat, Acid) E->F G Substituted Benzoxazole (Final Product) F->G

Caption: Synthetic workflow from 5-HMNP to a Benzoxazole derivative.

This pathway highlights the strategic logic:

  • Reduction: The nitro group is selectively reduced to an amine, leaving the two hydroxyl groups untouched.

  • Acylation: The newly formed, highly nucleophilic amine reacts with an acylating agent.

  • Cyclization: Under dehydrating conditions, the phenolic hydroxyl group attacks the amide carbonyl, closing the ring to form the stable benzoxazole system.

Attempting this synthesis with a building block lacking any of the three key functional groups would require additional, often cumbersome, protection/deprotection or functional group interconversion steps, leading to lower overall yields and increased costs.

Experimental Protocol: Synthesis of 2-Phenyl-6-(hydroxymethyl)benzo[d]oxazole

This protocol provides a representative example of the synthetic utility of 5-HMNP.

Step 1: Reduction of this compound

  • To a solution of this compound (1.69 g, 10 mmol) in ethanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (100 mg).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-(hydroxymethyl)phenol as a solid, which can be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting other sensitive functionalities like phenols and benzyl alcohols. Palladium on carbon is the catalyst of choice for its high activity and selectivity.

Step 2: Acylation and Cyclization

  • Dissolve the crude 2-amino-5-(hydroxymethyl)phenol (1.39 g, 10 mmol) in polyphosphoric acid (20 g).

  • Add benzoic acid (1.22 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 180°C and stir for 5 hours.

  • Cool the mixture to approximately 100°C and pour it carefully onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-phenyl-6-(hydroxymethyl)benzo[d]oxazole.

Causality: Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent. It facilitates the initial formation of the amide between the aminophenol and benzoic acid, and then catalyzes the subsequent intramolecular cyclization (dehydration) to form the benzoxazole ring in a one-pot procedure, which is highly efficient.

Conclusion

This compound is more than just another substituted phenol; it is a strategically designed synthetic building block that offers unparalleled versatility for constructing complex molecules.[7][8] Its trifunctional nature allows for regioselective and orthogonal transformations that are difficult to achieve with simpler analogues. For researchers in drug discovery and materials science, mastering the reactivity of 5-HMNP opens a direct and efficient route to novel heterocycles and other high-value compounds, ultimately accelerating the pace of innovation.

References

  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link]

  • National Institutes of Health. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 2-Methyl-5-Nitrophenol in Chemical Intermediates and Beyond. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-2-nitrophenol: A Chemist's Guide. Retrieved from [Link]

Sources

A Researcher's Guide to Off-Target Screening: Cross-Reactivity Profiling of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel bioactive compound is always tempered by the critical need to understand its specificity. 5-(Hydroxymethyl)-2-nitrophenol (5-HMNP), a phenolic compound noted as a reactive intermediate in hydroxylation with potential antioxidant properties, presents an interesting candidate for further investigation in various biochemical contexts.[1] However, before it can be confidently utilized in any assay or considered for therapeutic development, a thorough assessment of its potential off-target activities is paramount.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating system for robust and reliable results. Here, we will operate under the hypothesis that 5-HMNP's primary intended application is as a modulator of oxidative stress, and we will design a cross-reactivity panel to investigate its effects on other key enzymes involved in cellular redox homeostasis.

The Imperative of Cross-Reactivity Profiling

Small molecule compounds, particularly those with reactive functional groups like phenols and nitroaromatics, can often interact with multiple cellular targets.[2][3] These "off-target" effects can lead to misleading experimental results, confounding data interpretation, and, in a clinical context, adverse side effects. Therefore, early-stage characterization of a compound's selectivity is a cornerstone of rigorous scientific investigation and drug discovery.[4][5] This guide will equip you with the principles and practical steps to proactively assess the cross-reactivity of 5-HMNP.

Experimental Design: A Multi-faceted Approach to Assessing Specificity

Our investigation into the cross-reactivity of 5-HMNP will be structured around a three-tiered experimental plan. This approach allows for a comprehensive evaluation, from confirming its primary antioxidant activity to probing its interactions with a panel of relevant off-target enzymes.

Experimental_Workflow cluster_tier1 Tier 1: Primary Activity Assessment cluster_tier2 Tier 2: Primary Target Enzyme Kinetics (Hypothetical) cluster_tier3 Tier 3: Cross-Reactivity Screening Panel T1_A DPPH Radical Scavenging Assay end1 end1 T1_A->end1 Confirm Antioxidant Potential T1_B FRAP Assay (Ferric Reducing Antioxidant Power) T1_B->end1 T2 Xanthine Oxidase (XO) Inhibition Assay end2 end2 T2->end2 Quantify IC50 for Primary Target T3_A Glutathione S-Transferase (GST) Activity Assay end3 end3 T3_A->end3 Assess Off-Target Inhibition/Activation T3_B NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay T3_B->end3 T3_C Alkaline Phosphatase (ALP) Activity Assay T3_C->end3 start 5-HMNP & Comparators start->T1_A start->T1_B start->T2 start->T3_A start->T3_B start->T3_C

Caption: Experimental workflow for assessing the cross-reactivity of 5-HMNP.

Comparative Compounds

A crucial aspect of this guide is the objective comparison of 5-HMNP's performance against established alternatives. For this purpose, we will include the following compounds in our assays:

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard antioxidant.[6][7]

  • Ascorbic Acid (Vitamin C): A natural and potent antioxidant.[6]

  • Quercetin: A well-characterized flavonoid with strong antioxidant and enzyme-inhibiting properties.[4]

  • Allopurinol: A specific inhibitor of xanthine oxidase, serving as a positive control for our primary target assay.[8][9]

Tier 1: Confirmation of Primary Antioxidant Activity

Before investigating off-target effects, it is essential to quantify the primary, hypothesized activity of 5-HMNP. We will employ two common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[10]

Protocol:

  • Prepare a stock solution of 5-HMNP and the comparative compounds (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, add varying concentrations of the test compounds.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the FRAP reagent to a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant, such as Trolox, to quantify the antioxidant power.

Tier 2: Primary Target Enzyme Kinetics (A Hypothetical Case Study)

Based on the role of nitrophenols in purine metabolism and oxidative stress, we hypothesize that 5-HMNP may interact with Xanthine Oxidase (XO) , an enzyme that produces reactive oxygen species.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay monitors the production of uric acid from the substrate xanthine.[8][11]

Protocol:

  • Prepare a stock solution of 5-HMNP, Quercetin, and Allopurinol in DMSO.

  • In a UV-transparent 96-well plate, add phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme solution.

  • Pre-incubate at 25°C for 15 minutes.[9]

  • Initiate the reaction by adding the substrate, xanthine.

  • Monitor the increase in absorbance at 295 nm for 5-10 minutes, which corresponds to the formation of uric acid.[8]

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Tier 3: Cross-Reactivity Screening Panel

This is the core of our study, where we assess the effect of 5-HMNP on a panel of enzymes that are common off-targets for phenolic compounds or are key players in cellular detoxification pathways.

Glutathione S-Transferase (GST) Activity Assay

GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics.[12][13] Phenolic compounds are known to modulate their activity.

Protocol:

  • Prepare a reaction cocktail containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).[12]

  • In a 96-well plate, add the reaction cocktail and the test compounds (5-HMNP and Quercetin).

  • Add the GST enzyme to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm for 5 minutes, which indicates the conjugation of CDNB with GSH.[12][13]

  • Calculate the rate of reaction and determine the percentage of inhibition or activation.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay

NQO1 is a flavoprotein that plays a crucial role in protecting cells against oxidative stress by catalyzing the two-electron reduction of quinones.[14][15]

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), BSA, NADPH, and 2,6-dichlorophenolindophenol (DCPIP).[14]

  • Add cell lysate or purified NQO1 enzyme and the test compounds to a 96-well plate.

  • Initiate the reaction by adding the reaction mixture.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.[14]

  • A parallel reaction containing the NQO1 inhibitor dicoumarol should be run to determine the NQO1-specific activity.[15]

  • Calculate the NQO1 activity and the effect of the test compounds.

Alkaline Phosphatase (ALP) Activity Assay

As a general hydrolase, ALP can serve as an indicator of non-specific enzyme inhibition. p-Nitrophenyl phosphate (pNPP) is a common substrate for this assay.

Protocol:

  • Prepare an assay buffer (e.g., AMP buffer, pH 10.5).

  • In a 96-well plate, add the assay buffer, pNPP substrate, and the test compounds.

  • Add the ALP enzyme to start the reaction.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding NaOH.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Determine the percentage of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table to facilitate easy comparison between 5-HMNP and the alternative compounds.

Assay This compound Trolox Ascorbic Acid Quercetin Allopurinol
DPPH Scavenging (IC₅₀, µM) Experimental ValueExperimental ValueExperimental ValueExperimental ValueN/A
FRAP (TEAC, µM Trolox/µM) Experimental Value1.0Experimental ValueExperimental ValueN/A
Xanthine Oxidase (IC₅₀, µM) Experimental ValueN/AN/AExperimental ValueExperimental Value
GST (% Inhibition at 10 µM) Experimental ValueN/AN/AExperimental ValueN/A
NQO1 (% Inhibition at 10 µM) Experimental ValueN/AN/AExperimental ValueN/A
ALP (% Inhibition at 10 µM) Experimental ValueN/AN/AExperimental ValueN/A

N/A: Not Applicable

A significant IC₅₀ value in the xanthine oxidase assay would support our initial hypothesis. Conversely, low IC₅₀ values or significant percentage inhibition in the GST, NQO1, or ALP assays would indicate cross-reactivity and warrant further investigation into the selectivity of 5-HMNP.

Signaling Pathway Context

Understanding the potential points of interaction for 5-HMNP within a broader cellular context is crucial. The following diagram illustrates the interplay between our target enzymes in cellular redox regulation.

Signaling_Pathway cluster_ROS Reactive Oxygen Species (ROS) Generation cluster_Detox Detoxification & Redox Regulation XO Xanthine Oxidase (XO) UricAcid Uric Acid XO->UricAcid ROS O₂⁻, H₂O₂ XO->ROS Xanthine Xanthine Xanthine->XO GST Glutathione S-Transferase (GST) ROS->GST NQO1 NAD(P)H:Quinone Oxidoreductase 1 (NQO1) ROS->NQO1 Detoxified Detoxified Products GST->Detoxified Hydroquinones Hydroquinones NQO1->Hydroquinones Xenobiotics Xenobiotics Xenobiotics->GST Quinones Quinones Quinones->NQO1 HMNP 5-HMNP HMNP->XO Inhibition? HMNP->GST Cross-reactivity? HMNP->NQO1 Cross-reactivity?

Caption: Potential interaction points of 5-HMNP in cellular redox pathways.

Conclusion

This guide has outlined a systematic and robust approach for evaluating the cross-reactivity of this compound. By combining the confirmation of its primary antioxidant activity with a targeted cross-reactivity screening panel, researchers can generate a comprehensive selectivity profile for this compound. This, in turn, will enable more accurate interpretation of experimental data and provide a solid foundation for any future development. The principles and protocols detailed herein are not only applicable to 5-HMNP but can also be adapted for the characterization of other novel bioactive molecules, reinforcing the importance of scientific rigor in biochemical research.

References

  • Sandiego. (2025). GST Assay Protocol. [Link]

  • 3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). [Link]

  • MDPI. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). [Link]

  • National Institutes of Health. (2017). NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells. [Link]

  • MDPI. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • Bio-protocol. (2021). 2.4.1. Xanthine Oxidase Assay. [Link]

  • MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]

  • Assay Genie. (n.d.). Technical Manual Human NQO1 (NAD (P)H dehydrogenase [quinone] 1) ELISA Kit. [Link]

  • National Institutes of Health. (2017). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • MDPI. (2021). NAD(P)H Quinone Oxidoreductase-1 Expression Promotes Self-Renewal and Therapeutic Resistance in Non-Small Cell Lung Cancer. [Link]

  • Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. [Link]

  • ResearchGate. (2012). Biochemical and genetic analysis of NAD(P)H:quinone oxidoreductase 1 (NQO1). [Link]

  • National Institutes of Health. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. [Link]

  • ResearchGate. (2014). Cross reactivity between ascorbate peroxidase and phenol (guaiacol) peroxidase. [Link]

  • University of Idaho. (n.d.). Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. [Link]

  • Archives of Medical Science. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. [Link]

  • PubMed. (2006). In Vitro Antioxidant Activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a Vitamin E Metabolite. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2019). Metabolic and Biochemical Profiling of Phenolic Compound and their Biosynthesis in Oil Crops. [Link]

  • PubMed. (2024). Enzymatic Fructosylation of Phenolic Compounds: A New Alternative for the Development of Antidiabetic Drugs. [Link]

  • National Institutes of Health. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link]

  • ResearchGate. (2019). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. [Link]

  • MDPI. (2023). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. [Link]

  • MDPI. (2020). Profiling of Phenolic Compounds Composition, Morphological Traits, and Antioxidant Activity of Miscanthus sacchariflorus L. Accessions. [Link]

  • UPDF AI. (n.d.). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. [Link]

  • National Institutes of Health. (2019). Polyphenolic Compounds and Digestive Enzymes: In Vitro Non-Covalent Interactions. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Hydroxymethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe and compliant management of chemical waste is a cornerstone of laboratory excellence and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Hydroxymethyl)-2-nitrophenol (CAS No. 61161-83-9), a compound whose handling demands meticulous attention to safety and regulatory protocols. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile of this compound

This compound belongs to the nitrophenol class of compounds. While comprehensive toxicological data for this specific molecule is not extensively published, its structure necessitates that it be handled as a hazardous substance. The presence of the nitro group on the phenol ring is a key determinant of its reactivity and potential toxicity.

Nitrophenols, as a class, are known to be toxic and can pose significant health risks.[1][2][3] For instance, 4-nitrophenol is poisonous by ingestion and moderately toxic by skin contact, and can cause severe irritation to the skin and eyes.[4][5] Animal studies of 4-nitrophenol have indicated potential for blood disorders, such as methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[2][5] Given these precedents, it is prudent to assume that this compound may exhibit similar hazardous properties.

The Safety Data Sheet (SDS) for this compound indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Hazard Information for this compound

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H318Causes serious eye damageCorrosion
H335May cause respiratory irritationExclamation Mark
The Principle of Waste Minimization and Hierarchy of Controls

Before detailing disposal procedures, it is imperative to consider the hierarchy of waste management.[6] The most effective strategy is to prevent waste generation in the first place.[6] This can be achieved by:

  • Source Reduction: Optimizing experimental design to use the minimum amount of this compound necessary.

  • Substitution: Where scientifically viable, consider the use of less hazardous alternative chemicals.

When disposal is unavoidable, the following procedures must be strictly adhered to, in line with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste management.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the irritant and potentially toxic nature of this compound, robust personal protective equipment is mandatory for any personnel handling the chemical or its waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in addition to safety glasses.Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.
Body Protection A fully buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[9]
Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final disposal by a licensed facility.

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[10][11]

  • Identify the Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Reaction mixtures.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).

  • Segregate Incompatible Wastes: Do not mix nitrophenol waste with strong bases, oxidizing agents, or strong reducing agents.[1][12] Heat and flammable gases can be generated from such interactions.[1] Store nitrophenol waste separately from these chemical classes.

cluster_waste_generation Waste Generation Point cluster_segregation Segregation Solid Waste Solid Waste Nitrophenol Waste Nitrophenol Waste Solid Waste->Nitrophenol Waste Liquid Waste Liquid Waste Liquid Waste->Nitrophenol Waste Contaminated PPE Contaminated PPE Contaminated PPE->Nitrophenol Waste Labeled Container Labeled Container Nitrophenol Waste->Labeled Container Place in Other Wastes Other Wastes Separate Containers Separate Containers Other Wastes->Separate Containers Place in cluster_workflow Disposal Workflow A Generate Waste B Segregate Waste (Nitrophenols Only) A->B C Select & Fill Compatible Container B->C D Securely Close Container C->D E Label Container (Hazardous Waste) D->E F Store in SAA with Secondary Containment E->F G Contact EHS for Pickup F->G H Licensed Disposal G->H

Caption: Procedural workflow for the disposal of this compound.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.

  • Secure the Area: If the spill is small and you are trained to handle it, restrict access to the area and ensure adequate ventilation (preferably within a chemical fume hood).

  • Don Appropriate PPE: Wear the full PPE as outlined in Table 2.

  • Contain and Absorb:

    • For solid spills , gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not dry sweep. [12] * For liquid spills , contain the spill with absorbent pads or booms and then cover with an absorbent material.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and then wipe it down with water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Waste: Seal, label, and dispose of the spill clean-up waste as hazardous waste, following the protocol outlined above.

  • Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.

By adhering to these rigorous and well-defined procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory burden but a professional obligation that safeguards our colleagues, our communities, and the integrity of our scientific pursuits.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Laboratory Waste Management. (2024). ACTenviro. [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • P-NITROPHENOL. Occupational Safety and Health Administration. [Link]

  • 4-Nitrophenol Hazard Summary. New Jersey Department of Health. [Link]

  • Nitrophenols. PubChem. National Center for Biotechnology Information. [Link]

  • 4-Nitrophenol. PubChem. National Center for Biotechnology Information. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]

  • Nitrophenols ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. [Link]

  • EPA Hazardous Waste Codes. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • This compound. P212121 Store. [Link]

  • EPA Waste Codes. U.S. Environmental Protection Agency. [Link]

  • 5-Methyl-2-nitrophenol. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • RCRA Online Letter. (2014). U.S. Environmental Protection Agency. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • RCRA Online Letter. (2015). U.S. Environmental Protection Agency. [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]

Sources

Navigating the Safe Handling of 5-(Hydroxymethyl)-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the ability to innovate is intrinsically linked to the assurance of a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 5-(Hydroxymethyl)-2-nitrophenol (CAS No. 61161-83-9), a compound with significant potential in various research applications. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deep-seated understanding of chemical hygiene and foster a culture of safety that empowers scientific advancement.

Understanding the Hazard: A Proactive Approach to Safety

This compound, like other nitrophenol compounds, presents a specific set of hazards that necessitate careful handling. While comprehensive toxicological data for this specific compound is not as widely available as for some of its structural relatives, the presence of the nitro and phenol functional groups provides a strong basis for predicting its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications underscore the importance of preventing direct contact and inhalation. Nitrophenols, in general, are known to be toxic and can be absorbed through the skin[2][3]. Prolonged or repeated exposure may cause damage to organs[4][5].

Analogous Compound Hazard Profile: 4-Nitrophenol

To further inform our safety protocols, we can look at the well-documented hazards of a similar compound, 4-nitrophenol. It is classified as being able to cause serious or permanent injury[6][7]. The National Fire Protection Association (NFPA) 704 diamond for 4-nitrophenol provides a quick visual representation of its hazards[6][7][8][9]:

NFPA 704 DiamondHazard CategoryRatingDescription
Blue Health 3 Can cause serious or permanent injury.
Red Flammability 1 Must be preheated before ignition can occur.
Yellow Instability 2 Readily undergoes violent chemical changes at elevated temperatures and pressures.

This information for a related compound reinforces the need for stringent safety measures when handling any nitrophenol derivative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of why each is critical.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[2][10][11]The GHS classification "Causes serious eye damage" (H318) indicates a high risk of severe eye injury upon contact.[1] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]The compound is known to cause skin irritation (H315) and can be harmful in contact with skin.[1][12] Gloves should be inspected before use and changed frequently.
Body Protection A standard laboratory coat, fully buttoned.[2] For larger quantities or when there is a risk of splashing, a chemically resistant apron over the lab coat is recommended.To prevent skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH/MSHA approved respirator is necessary.[9][12]The GHS classification "May cause respiratory irritation" (H335) highlights the need to prevent inhalation of dust or aerosols.[1][13]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Eyes 3. Eye Protection Don_Gloves->Don_Eyes Don_Respirator 4. Respirator (if needed) Don_Eyes->Don_Respirator Enter_Work_Area Enter_Work_Area Don_Respirator->Enter_Work_Area Ready for Work Doff_Gloves 1. Remove Gloves Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Eyes 3. Remove Eye Protection Doff_Coat->Doff_Eyes Doff_Respirator 4. Remove Respirator Doff_Eyes->Doff_Respirator

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Handling Procedures:
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] All necessary PPE should be inspected and donned correctly.

  • Work Area : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Weighing and Transfer : When weighing the solid compound, do so in a manner that avoids the generation of dust.[2][14] Use a spatula and weigh paper or a weighing boat within the fume hood.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15]

Storage Plan:

Proper storage is essential to maintain the stability of the compound and prevent accidental exposure or incompatible reactions.

  • Container : Store in a tightly closed, properly labeled container.[3][15]

  • Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight.[3][4] A recommended storage temperature is 2-8°C[1].

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases.[3] Nitrophenols can react vigorously or even explosively with bases.[6][16]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Collection:
  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a designated, labeled hazardous waste container.[2]

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management : Keep waste containers closed except when adding waste.[2]

Disposal Procedure:
  • Consult EHS : Contact your institution's EHS department for specific guidance on the disposal of nitrophenol waste.

  • Authorized Vendor : All hazardous waste must be disposed of through an authorized hazardous waste management provider.[2]

  • Labeling : Ensure all waste containers are accurately and completely labeled according to regulatory requirements.

  • Incineration : The preferred method for the disposal of nitrophenols is incineration under controlled conditions to ensure complete combustion.[17]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

In Case of Exposure:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[12][14] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12][18] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[12][15] Seek immediate medical attention.

Spill Response:
  • Evacuate : Immediately evacuate the area of the spill.[2]

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills, and if you are trained to do so, contain the spill with an inert absorbent material such as vermiculite or sand.[2]

  • Clean-up : Carefully scoop the absorbed material into a labeled hazardous waste container.[14][15]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report : Report the spill to your supervisor and EHS department immediately.

Spill_Response_Workflow Spill_Occurs Spill_Occurs Evacuate_Area 1. Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel 2. Alert Others & Supervisor Evacuate_Area->Alert_Personnel Assess_Spill 3. Assess Spill Size & Risk Alert_Personnel->Assess_Spill Small_Spill Small_Spill Assess_Spill->Small_Spill Large_Spill Contact EHS/Emergency Response Small_Spill->Large_Spill No Cleanup_Procedure 4. Trained Personnel Cleanup (with appropriate PPE) Small_Spill->Cleanup_Procedure Yes Report_Incident 9. Report Incident Large_Spill->Report_Incident Contain_Spill 5. Contain with Absorbent Cleanup_Procedure->Contain_Spill Collect_Waste 6. Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate 7. Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste 8. Dispose of as Hazardous Waste Decontaminate->Dispose_Waste Dispose_Waste->Report_Incident

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • PubChem - NIH. 4-Nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Loba Chemie. p-NITROPHENOL INDICATOR AR. [Link]

  • New Environment Inc. NFPA Chemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety Data and Handling Precautions for 2-Methyl-5-Nitrophenol (CAS 5428-54-6). [Link]

  • Vector SDS and Chemical Management. 4-Nitrophenol. [Link]

  • Trihydro Corporation. Chemical PPE. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 2
5-(Hydroxymethyl)-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.